Product packaging for Levodropropizine(Cat. No.:CAS No. 99291-25-5)

Levodropropizine

Numéro de catalogue: B346804
Numéro CAS: 99291-25-5
Poids moléculaire: 236.31 g/mol
Clé InChI: PTVWPYVOOKLBCG-ZDUSSCGKSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Levodropropizine is a member of the class of N-arylpiperazines that is N-phenylpiperazine in which the amino hydrogen is replaced by a 2,3-dihydroxypropyl group (the S-enantiomer). A peripherally acting antitussive drug that is used as an alternative to opioids. It has a role as an antitussive. It is a N-alkylpiperazine, a N-arylpiperazine and a secondary alcohol.
This compound is under investigation in clinical trial NCT01573663 (A Drug-Drug Interaction Study of Ambroxol and this compound).
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2O2 B346804 Levodropropizine CAS No. 99291-25-5

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(2S)-3-(4-phenylpiperazin-1-yl)propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-11-13(17)10-14-6-8-15(9-7-14)12-4-2-1-3-5-12/h1-5,13,16-17H,6-11H2/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTVWPYVOOKLBCG-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C[C@@H](CO)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023210
Record name Levodropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99291-25-5
Record name Levodropropizine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99291-25-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levodropropizine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099291255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levodropropizine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12472
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Levodropropizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-3-(4-Phenyl-1-piperazinyl)-1,2-propanediol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVODROPROPIZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3O31P6T4G3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Levodropropizine's Mechanism of Action on C-Fibers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting, non-opioid antitussive agent that has demonstrated efficacy in the management of non-productive cough. Its mechanism of action is primarily attributed to the modulation of sensory nerve activity, particularly the unmyelinated C-fibers, which are key components in the afferent arm of the cough reflex. This technical guide provides a comprehensive overview of the current understanding of this compound's interaction with C-fibers, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the involved signaling pathways and experimental workflows. The information presented is intended to support further research and drug development efforts in the field of antitussive therapies.

Introduction

Cough is a vital protective reflex, but in its chronic, non-productive form, it can be debilitating. The cough reflex is initiated by the stimulation of sensory nerves, predominantly vagal afferent C-fibers, located in the airways. These fibers are sensitive to a variety of chemical and mechanical stimuli. This compound exerts its antitussive effect by inhibiting the activation of these peripheral sensory nerves, thereby reducing the afferent signals to the central cough center.[1] This peripheral mechanism of action distinguishes it from centrally acting antitussives like codeine and dextromethorphan, resulting in a more favorable side-effect profile, notably with a reduced incidence of central nervous system effects such as sedation.

The primary mechanism of this compound on C-fibers is believed to involve the modulation of sensory neuropeptide release.[1][2] However, its interaction with specific ion channels that govern C-fiber excitability, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and voltage-gated sodium channels (NaVs), is an area of ongoing investigation. This guide will delve into the experimental evidence supporting these mechanisms.

Core Mechanism of Action on C-Fibers

This compound's primary therapeutic effect stems from its ability to attenuate the activity of vagal afferent C-fibers in the respiratory tract. This is achieved through a multi-faceted mechanism that includes the inhibition of neuropeptide release and potential modulation of ion channel activity.

Inhibition of Sensory Neuropeptide Release

A key aspect of this compound's mechanism is its interference with the release of sensory neuropeptides, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from C-fiber terminals.[3] These neuropeptides are potent inflammatory and tussive agents.

  • Evidence from Capsaicin Desensitization Studies: In animal models, the antitussive effect of this compound is significantly diminished in animals desensitized to capsaicin.[3] Capsaicin desensitization leads to the depletion of neuropeptides from sensory nerve endings. This finding strongly suggests that this compound's action is dependent on the presence and release of these neuropeptides.[3]

  • Inhibition of Neurogenic Inflammation: this compound has been shown to inhibit neurogenic plasma extravasation in the rat trachea induced by both capsaicin and Substance P.[4] This anti-inflammatory effect is indicative of an interference with the peripheral actions of sensory neuropeptides.[4]

Modulation of Ion Channels

While direct evidence of this compound binding to specific ion channels on C-fibers is limited, its ability to inhibit C-fiber activation suggests a potential modulatory role on key channels that regulate neuronal excitability.

  • Voltage-Gated Sodium Channels (NaVs): NaVs, particularly subtypes Nav1.7, Nav1.8, and Nav1.9, are critical for the initiation and propagation of action potentials in sensory neurons.[7] While there is no direct evidence of this compound binding to these channels, its local anesthetic-like properties suggest a potential, albeit likely weak, interaction.[1]

Tachykinin Receptors

This compound's mechanism does not appear to involve direct antagonism of tachykinin NK1 or NK2 receptors. In vitro studies have shown that this compound does not inhibit contractions produced by a selective NK1 receptor agonist.[4] This suggests that its inhibitory effect on neurogenic inflammation occurs upstream of receptor activation, likely at the level of neuropeptide release.

Quantitative Data

The following tables summarize the available quantitative data on the efficacy of this compound from various experimental models.

Experimental Model Species Assay Parameter Value Reference
Citric Acid-Induced CoughGuinea PigIn vivoED50 (oral)25 mg/kg[4]
Ammonia-Induced CoughGuinea PigIn vivoED50 (oral)30 mg/kg[4]
Sulfuric Acid-Induced CoughGuinea PigIn vivoED50 (oral)28 mg/kg[4]
Phenylbiguanide-induced C-fiber activationAnesthetized CatIn vivo single-fiber recordingInhibition of pulmonary C-fiber response~50%[8][9]
Phenylbiguanide-induced C-fiber activationAnesthetized CatIn vivo single-fiber recordingInhibition of non-pulmonary C-fiber response~25%[8][9]
Capsaicin-induced plasma extravasationRatIn vivoDose-dependent inhibition10, 50, and 200 mg/kg[4]
Substance P-induced plasma extravasationRatIn vivoInhibitionYes[4]

Note: Direct binding affinities (Ki) and half-maximal inhibitory concentrations (IC50) for this compound on specific ion channels (TRPV1, NaVs) and tachykinin receptors (NK1, NK2) are not currently well-documented in publicly available literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

In Vivo Cough Models

This model is widely used to evaluate the efficacy of antitussive agents.

  • Animals: Male Dunkin-Hartley guinea pigs (300-400 g) are typically used.

  • Housing: Animals are housed in a controlled environment with free access to food and water.

  • Cough Induction:

    • Animals are placed individually in a whole-body plethysmograph.

    • An aerosol of either capsaicin (e.g., 30 µM) or citric acid (e.g., 0.4 M) in saline is delivered into the chamber for a set period (e.g., 5-10 minutes).[10]

  • Drug Administration: this compound or vehicle is administered orally (p.o.), intraperitoneally (i.p.), or via aerosol inhalation at various time points before the tussive challenge.

  • Data Acquisition and Analysis:

    • Cough sounds are detected by a microphone placed in the chamber and recorded.

    • The number of coughs is counted manually by a trained observer blinded to the treatment and can be verified by analyzing the audio recordings and pressure changes within the plethysmograph.[11]

    • Dose-response curves are generated to calculate the ED50 value.

In Vivo Electrophysiology

This technique allows for the direct measurement of the effects of a compound on the electrical activity of individual C-fibers.

  • Animals: Adult cats of either sex are used.

  • Anesthesia: Anesthesia is induced and maintained with an appropriate anesthetic agent (e.g., pentobarbital sodium).

  • Surgical Preparation:

    • The trachea is cannulated for artificial ventilation.

    • The chest is opened, and the lungs are ventilated.

    • One vagus nerve is dissected free in the neck and sectioned. The distal end is placed on a recording electrode.

  • Fiber Identification:

    • Single C-fibers are identified by their slow conduction velocity (<2 m/s) and their response to chemical stimuli such as capsaicin or phenylbiguanide (PBG) injected intravenously.

  • Drug Administration: this compound is administered intravenously (i.v.).

  • Data Acquisition and Analysis:

    • Action potentials from a single C-fiber are recorded, amplified, and displayed on an oscilloscope.

    • The firing frequency of the C-fiber is measured before and after the administration of the tussive agent and the test compound.

    • The percentage inhibition of the C-fiber response is calculated.[8]

In Vitro Neuropeptide Release Assays

This assay measures the direct effect of a compound on the release of neuropeptides from sensory nerve endings in airway tissue.

  • Tissue Preparation:

    • Guinea pigs are euthanized, and the trachea is rapidly excised and placed in oxygenated Krebs-Henseleit solution.

    • The trachea can be used as a whole or cut into segments.

  • Experimental Setup:

    • The tracheal preparation is mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

  • Stimulation of Neuropeptide Release:

    • Neuropeptide release is induced by electrical field stimulation or by chemical stimuli such as capsaicin or high potassium concentrations.

  • Sample Collection and Analysis:

    • The bathing solution is collected at specific time points before and after stimulation.

    • The concentration of Substance P in the collected samples is determined using a specific and sensitive method, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).[11]

  • Drug Application: this compound is added to the organ bath at various concentrations before the stimulation to assess its inhibitory effect on neuropeptide release.

Neurogenic Plasma Extravasation Model

This in vivo model assesses the effect of a compound on the increase in vascular permeability induced by the release of sensory neuropeptides.

  • Animals: Male Sprague-Dawley or Fischer 344 rats are commonly used.

  • Procedure:

    • Animals are anesthetized.

    • Evans blue dye (a marker for plasma albumin) is injected intravenously.

    • Neurogenic inflammation is induced by intravenous administration of capsaicin or Substance P, or by electrical stimulation of the vagus nerve.[4]

    • After a set time, the animal is euthanized, and the trachea is removed.

  • Quantification of Extravasation:

    • The Evans blue dye is extracted from the tracheal tissue using formamide.

    • The concentration of the dye is measured spectrophotometrically.

  • Drug Treatment: this compound is administered prior to the induction of neurogenic inflammation to evaluate its inhibitory effect on plasma extravasation.[4]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.

Levodropropizine_Mechanism cluster_C_Fiber Vagal Afferent C-Fiber Terminal cluster_Post_Synaptic Post-synaptic Effects Stimuli Stimuli TRPV1 TRPV1 Stimuli->TRPV1 Activates NaV Voltage-Gated Sodium Channels TRPV1->NaV Depolarization Action_Potential Action Potential Propagation NaV->Action_Potential Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) Action_Potential->Neuropeptide_Release Triggers NK1_Receptor NK1 Receptor Neuropeptide_Release->NK1_Receptor Activates This compound This compound This compound->TRPV1 Modulates? This compound->NaV Modulates? This compound->Neuropeptide_Release Inhibits Cough_Reflex Cough Reflex Neurogenic Inflammation NK1_Receptor->Cough_Reflex Cough_Model_Workflow Start Start Animal_Acclimatization Animal Acclimatization (Guinea Pig) Start->Animal_Acclimatization Drug_Administration Administer this compound or Vehicle Animal_Acclimatization->Drug_Administration Plethysmograph_Placement Place Animal in Plethysmograph Drug_Administration->Plethysmograph_Placement Tussive_Challenge Tussive Challenge (Capsaicin/Citric Acid Aerosol) Plethysmograph_Placement->Tussive_Challenge Data_Recording Record Cough Sounds and Pressure Changes Tussive_Challenge->Data_Recording Data_Analysis Count Coughs and Calculate ED50 Data_Recording->Data_Analysis End End Data_Analysis->End Single_Fiber_Workflow Start Start Anesthesia_Surgery Anesthetize Animal (Cat) and Perform Surgical Preparation Start->Anesthesia_Surgery Isolate_Vagus_Nerve Isolate and Section Vagus Nerve Anesthesia_Surgery->Isolate_Vagus_Nerve Identify_C_Fiber Identify Single C-Fiber (Conduction Velocity, PBG response) Isolate_Vagus_Nerve->Identify_C_Fiber Record_Baseline Record Baseline Firing Activity Identify_C_Fiber->Record_Baseline Administer_Stimulus Administer Tussive Stimulus (PBG) Record_Baseline->Administer_Stimulus Record_Stimulated_Activity Record Stimulated Firing Activity Administer_Stimulus->Record_Stimulated_Activity Administer_this compound Administer this compound (i.v.) Record_Stimulated_Activity->Administer_this compound Record_Post_Drug_Activity Record Firing Activity Post-Levodropropizine Administer_this compound->Record_Post_Drug_Activity Analyze_Inhibition Analyze Percentage Inhibition Record_Post_Drug_Activity->Analyze_Inhibition End End Analyze_Inhibition->End

References

Levodropropizine's Peripheral Antitussive Effects: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cough is a critical protective reflex, yet it is also a primary symptom for which patients seek medical attention, often leading to a significant impact on quality of life.[1][2][3] Antitussive agents are broadly categorized based on their site of action: centrally acting agents that suppress the cough center in the brainstem, and peripherally acting agents that target the afferent arm of the cough reflex in the respiratory tract.[1][4][5][6] Levodropropizine is a non-opioid, peripherally acting antitussive that has demonstrated comparable efficacy to central agents but with a superior safety profile, particularly concerning central nervous system (CNS) side effects.[1][3][7][8] This technical guide provides an in-depth review of the core mechanisms, experimental validation, and clinical data supporting the peripheral antitussive effects of this compound, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action: Inhibition of Sensory C-Fibers

The primary mechanism underlying this compound's antitussive effect is the inhibition of peripheral sensory C-fibers within the larynx, trachea, and bronchial tree.[1][4][9] These unmyelinated nerve fibers are key initiators of the cough reflex, responding to various chemical and mechanical stimuli.[4] this compound's action on these fibers interrupts the afferent signaling pathway of the cough reflex.

The proposed signaling pathway involves the following steps:

  • Stimulation : Irritants (e.g., capsaicin, citric acid, inflammatory mediators) activate sensory C-fibers in the airways.

  • Neuropeptide Release : This activation triggers the release of sensory neuropeptides, such as Substance P (SP) and other tachykinins.[5][9][10]

  • Cough Reflex & Neurogenic Inflammation : Neuropeptides act on their respective receptors, leading to the transmission of cough-inducing signals to the brainstem and promoting local neurogenic inflammation, which can further sensitize the airways.[10][11]

  • Inhibition by this compound : this compound is believed to inhibit the activation of C-fibers and the subsequent release of these neuropeptides, thereby reducing the sensitivity of the airways and suppressing the cough reflex.[4][5][8][9][10]

This peripheral action is a key differentiator from centrally acting agents like codeine and dextromethorphan, which directly target the cough center in the brain.[1][12] The lack of significant CNS activity means this compound avoids common side effects like sedation, drowsiness, and respiratory depression.[1][9][10]

levodropropizine_mechanism cluster_0 Airway Lumen & Tissue Irritants Cough Stimuli (e.g., Capsaicin, Allergens) C_Fiber Sensory C-Fiber Irritants->C_Fiber Activates Neuropeptides Neuropeptide Release (e.g., Substance P) C_Fiber->Neuropeptides Triggers Cough_Reflex Cough Reflex Neuropeptides->Cough_Reflex Inflammation Neurogenic Inflammation Neuropeptides->Inflammation This compound This compound This compound->C_Fiber Inhibits Activation This compound->Neuropeptides Inhibits Release

Figure 1: this compound's inhibitory action on the peripheral cough reflex pathway.

Preclinical Evidence and Experimental Protocols

The peripheral mechanism of this compound has been substantiated through various preclinical models. These experiments are crucial for elucidating the drug's site of action and differentiating it from central antitussives.

Key Experimental Protocols
  • Capsaicin-Induced Cough Model (Guinea Pig) : This model assesses the drug's effect on chemically-induced cough mediated by C-fiber activation.

    • Methodology : Guinea pigs are exposed to an aerosol of capsaicin to induce coughing. This compound or a control substance (placebo or a central antitussive like codeine) is administered prior to the capsaicin challenge, typically via oral or aerosol routes. The number of coughs is recorded and compared between treatment groups.[13] In some studies, capsaicin-desensitized animals (where neuropeptides are depleted) are used to confirm the role of sensory neuropeptides in the drug's action.[13]

    • Key Findings : this compound effectively inhibits capsaicin-induced cough.[13] Notably, after aerosol administration, this compound and codeine were found to be equipotent, suggesting a potent local, peripheral action for this compound.[13] In neuropeptide-depleted animals, this compound failed to prevent vagally-elicited cough, unlike codeine, directly implicating sensory neuropeptides in its mechanism.[13]

  • Citric Acid-Induced Cough Model (Human Volunteers) : This is a standardized clinical experimental model to evaluate antitussive potency.

    • Methodology : Healthy volunteers inhale nebulized citric acid at a predetermined dose known to induce a consistent cough response (e.g., at least ten coughs over 30 seconds).[14][15] Following baseline measurements, subjects are given a single oral dose of this compound, a comparator drug, or placebo in a double-blind, crossover design. Cough challenges are repeated at set intervals (e.g., 1, 2, and 6 hours post-dose) to assess the onset and duration of the antitussive effect.[14][15]

    • Key Findings : Single oral doses of this compound (60 mg and 90 mg) produced a marked and statistically significant reduction in cough response to about one-third to one-sixth of pre-drug values within 1 hour, with the effect sustained for up to 6 hours.[14]

  • Direct Vagal C-Fiber Recording (Anesthetized Cat) : This protocol directly measures the drug's effect on the electrical activity of C-fibers.

    • Methodology : In anesthetized cats, single-unit electrical activity of vagal afferent C-fibers is recorded. These fibers are identified by their response to chemical stimuli like phenylbiguanide (PBG).[16][17] this compound is administered intravenously, and the C-fiber response to PBG is measured before and after drug administration.[16]

    • Key Findings : this compound significantly reduced the response of vagal C-fibers to chemical stimuli. The inhibition was approximately 50% in pulmonary C-fibers and 25% in non-pulmonary fibers, providing direct evidence of its inhibitory action on these sensory nerves.[16]

experimental_workflow start Start: Select Subjects (e.g., Guinea Pigs) acclimatize Acclimatization Period start->acclimatize baseline Baseline Cough Response (Pre-Drug Challenge) acclimatize->baseline randomize Randomization baseline->randomize group_levo Administer this compound randomize->group_levo Group 1 group_control Administer Control (Placebo or Comparator) randomize->group_control Group 2 challenge Induce Cough (e.g., Aerosolized Capsaicin) group_levo->challenge challenge2 Induce Cough (e.g., Aerosolized Capsaicin) group_control->challenge2 measure Measure Cough Frequency & Severity challenge->measure measure2 Measure Cough Frequency & Severity challenge2->measure2 compare Statistical Comparison of Groups measure->compare measure2->compare end End compare->end

Figure 2: Generalized workflow for a preclinical antitussive study (e.g., induced cough model).
Quantitative Preclinical Data

Experimental ModelSpeciesKey FindingQuantitative ResultReference
Vagal C-Fiber RecordingAnesthetized CatInhibition of C-fiber response to PBG~50% inhibition in pulmonary fibers; ~25% in non-pulmonary fibers[16]
Capsaicin-Induced Plasma ExtravasationRatDose-dependent reduction of extravasationSignificant reduction with 10, 50, and 200 mg/kg doses[18]
Intracerebroventricular (i.c.v.) InjectionGuinea PigNo prevention of electrically-induced cough40 µg/50 µL i.c.v. This compound was ineffective, whereas 5 µg/50 µL i.c.v. codeine was effective[13]

Clinical Efficacy and Comparative Data

Clinical trials have consistently shown that this compound is an effective antitussive in both adult and pediatric populations for cough associated with various respiratory conditions.[1][2][19] Meta-analyses have confirmed its superior or equivalent efficacy compared to central antitussives, coupled with better tolerability.[1][5][20]

Comparison with Central Antitussives vs. Placebo

The distinction between peripheral and central action is critical for understanding the drug's benefit/risk profile. This compound's peripheral action avoids the CNS side effects associated with opioids (codeine) and non-opioids (dextromethorphan) that act on the brainstem's cough center.[1][5]

action_sites cluster_periphery Peripheral Nervous System (Airways) cluster_cns Central Nervous System cluster_efferent Efferent Pathway receptors Sensory Receptors (C-Fibers) afferent Afferent Vagal Pathway receptors->afferent Signal brainstem Cough Center (Brainstem) afferent->brainstem Signal to CNS efferent Efferent Nerves brainstem->efferent Signal from CNS muscles Respiratory Muscles efferent->muscles Signal levo This compound levo->receptors Acts Here (Inhibits) central Central Antitussives (Codeine, Dextromethorphan) central->brainstem Acts Here (Suppresses)

Figure 3: Comparative sites of action for peripheral (this compound) and central antitussives.
Summary of Clinical Trial Data

Study TypeComparisonPatient PopulationKey Efficacy OutcomeResultReference
Meta-analysis (7 studies)This compound vs. Central Antitussives & Placebo1,178 adults and childrenOverall antitussive efficacyThis compound showed statistically significant better efficacy (p=0.0015)[1][5]
Observational StudyThis compound vs. Central Antitussives433 children with acute coughPercentage of cough resolution47% in this compound group vs. 28% in central antitussives group (p=0.0012)[1]
Double-blind RCTThis compound vs. Dextromethorphan209 adults with nonproductive coughReduction in coughing spellsBoth drugs significantly reduced cough spells after Day 2 (p < 0.05), with similar effect[1]
Double-blind RCTThis compound vs. Dihydrocodeine140 adults with lung carcinomaCough relief, nocturnal awakeningsBoth agents were comparable for efficacy parameters[1][4]
Double-blind, Placebo-controlledThis compound vs. Placebo20 patients with COPD-associated coughReduction in cough episodes54.4% reduction with this compound (p < 0.05) vs. 16.2% (non-significant) with placebo[1]
CO2 Re-breathing TestThis compound vs. Dihydrocodeine vs. Placebo24 patients with chronic coughVentilatory response to hypercapniaDihydrocodeine affected response (p < 0.01), while this compound and placebo did not, confirming lack of central respiratory depression[1][21]

Conclusion

The antitussive effects of this compound are mediated by a distinct peripheral mechanism of action. Extensive preclinical and clinical evidence demonstrates that it functions by inhibiting the activation of sensory C-fibers in the airways and modulating the release of sensory neuropeptides. This targeted peripheral action effectively reduces cough frequency and severity without the CNS side effects commonly associated with centrally acting agents. The favorable benefit-risk profile, supported by robust experimental and clinical data, establishes this compound as a valuable therapeutic option in the management of nonproductive cough.

References

The Pharmacological Profile of Levodropropizine: A Peripherally Acting Antitussive

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a non-opioid, peripherally acting antitussive agent that has demonstrated significant efficacy in the symptomatic treatment of cough. Unlike centrally acting antitussives, this compound's mechanism of action is primarily localized to the respiratory tract, offering a favorable safety profile with a reduced incidence of central nervous system side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, clinical efficacy, and safety. Detailed summaries of quantitative data are presented in tabular format, and key experimental protocols are described. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its pharmacological properties.

Introduction

Cough is a protective reflex that aids in clearing the airways of foreign particles and excess secretions.[1] However, persistent and non-productive cough can be distressing and significantly impair quality of life.[2] Antitussive agents are broadly classified into centrally and peripherally acting drugs.[1] Centrally acting agents, such as codeine and dextromethorphan, suppress the cough reflex by acting on the cough center in the medulla.[3] While effective, their use can be limited by side effects like drowsiness, respiratory depression, and potential for abuse.[2][4]

This compound, the (S)-enantiomer of dropropizine, emerged as a peripherally acting alternative with a more favorable safety and tolerability profile compared to its racemate.[1] Its unique mechanism of action, targeting the afferent arm of the cough reflex, has made it a valuable therapeutic option for the management of cough in both adults and children.[1][2]

Mechanism of Action

This compound exerts its antitussive effect primarily through a peripheral mechanism, modulating the activity of sensory C-fibers in the airways.[1][3]

Inhibition of C-fiber Activation

The cough reflex is initiated by the stimulation of sensory nerves, including myelinated Aδ-fibers and unmyelinated C-fibers, located in the larynx, trachea, and bronchi.[1][3] Vagal sensory C-fibers are particularly sensitive to irritants and inflammatory mediators.[3] this compound has been shown to inhibit the activation of these C-fibers, thereby reducing the transmission of afferent cough signals to the central nervous system.[1][5]

Modulation of Sensory Neuropeptides

Upon activation, C-fibers release sensory neuropeptides, such as Substance P, which contribute to neurogenic inflammation and further sensitization of the cough reflex.[4][6] this compound has been demonstrated to inhibit the release of these neuropeptides from C-fibers.[7] Specifically, it has been shown to reduce capsaicin- and Substance P-induced plasma extravasation in the trachea of animal models, indicating an anti-inflammatory action that complements its antitussive effect.[6][8] This modulation of sensory neuropeptides is a key aspect of its peripheral mechanism.[9]

Lack of Central Nervous System Effects

A defining feature of this compound is its lack of significant central nervous system (CNS) activity.[1] Studies have shown that it does not bind to opioid receptors and does not cause the typical CNS side effects associated with centrally acting antitussives, such as sedation and respiratory depression.[3][7] In a randomized clinical trial, this compound, at the recommended dose, did not affect the ventilatory response to CO2, further supporting the absence of a central action.[10]

This compound Mechanism of Action cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 CNS Irritants Irritants C-fiber Sensory C-fiber Irritants->C-fiber Stimulation Cough Center Cough Center C-fiber->Cough Center Afferent Signal Cough Cough Cough Center->Cough This compound This compound This compound->C-fiber Inhibition of activation & neuropeptide release

Figure 1: Signaling pathway of the cough reflex and the inhibitory action of this compound.

Pharmacokinetics

This compound exhibits a predictable pharmacokinetic profile characterized by rapid absorption and elimination.[11]

Absorption, Distribution, Metabolism, and Excretion (ADME)

Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.[5][11] It has a high bioavailability of over 75%.[3][11] The drug is metabolized in the liver and primarily excreted through the kidneys as both unchanged drug and metabolites.[4]

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueReference(s)
Bioavailability>75%[11],[5]
Time to Peak Plasma Concentration (Tmax)0.25 - 2 hours[11]
Elimination Half-life (t1/2)~2.3 hours[11],[12]
Plasma Protein Binding11-14%[5],[12]
ExcretionPrimarily via urine (35% as unchanged drug and metabolites)[5],[12]

Pharmacodynamics

The pharmacodynamic effects of this compound are centered on its potent antitussive activity without the confounding effects of central nervous system depression.

Antitussive Efficacy

Clinical studies have consistently demonstrated the efficacy of this compound in reducing cough frequency and severity across various underlying conditions, including acute and chronic bronchitis.[1][2] Meta-analyses have shown that this compound is significantly more effective than placebo and has comparable or superior efficacy to centrally acting antitussives like codeine, cloperastine, and dextromethorphan in both adult and pediatric populations.[2][13][14]

Table 2: Comparative Clinical Efficacy of this compound

ComparatorPatient PopulationKey FindingsReference(s)
DextromethorphanAdults with non-productive coughThis compound showed a significant reduction in cough frequency and severity, with a higher final efficacy score.[1]
DihydrocodeineAdults with non-productive cough in lung cancerBoth drugs significantly reduced cough severity and nocturnal awakenings with similar efficacy.[1]
Central Antitussives (Codeine, Cloperastine)Children with acute coughThis compound led to a significantly higher percentage of cough resolution (47% vs. 28%).[3]
PlaceboAdults with obstructive pulmonary diseaseThis compound significantly reduced the number of cough episodes by 54.4% compared to a non-significant decrease with placebo.[3]
Safety and Tolerability

This compound is generally well-tolerated.[1] The most common side effects are mild and include nausea, vomiting, diarrhea, and fatigue.[5] Due to its peripheral mechanism of action, it has a significantly lower incidence of CNS side effects, such as somnolence, compared to central antitussives.[1] Studies in healthy volunteers and patients with chronic respiratory failure have shown that this compound does not depress respiratory function or mucociliary clearance.[3]

Experimental Protocols

The pharmacological properties of this compound have been elucidated through various preclinical and clinical experimental models.

Citric Acid-Induced Cough Model in Humans

This model is used to assess the antitussive potency of drugs in a controlled clinical setting.

  • Objective: To evaluate the effect of a single oral dose of this compound on citric acid-induced cough in healthy volunteers.

  • Methodology:

    • Subject Selection: Healthy, non-smoking volunteers are recruited.

    • Baseline Cough Challenge: Subjects inhale nebulized citric acid at increasing concentrations to determine the dose that reproducibly induces a consistent number of coughs.

    • Drug Administration: A randomized, double-blind, crossover design is typically employed, where subjects receive a single oral dose of this compound, a comparator drug (e.g., dropropizine), or placebo on different study days.

    • Post-Dose Cough Challenges: The citric acid cough challenge is repeated at specific time points after drug administration (e.g., 1, 2, and 6 hours) to assess the change in cough response.

    • Data Analysis: The number of coughs at each time point is recorded and compared between treatment groups to determine the antitussive effect.[15][16]

Experimental_Workflow_Citric_Acid_Cough_Model cluster_0 Phase 1: Screening cluster_1 Phase 2: Treatment (Crossover Design) cluster_2 Phase 3: Assessment A Recruit Healthy Volunteers B Baseline Citric Acid Cough Challenge A->B C Administer this compound B->C D Administer Placebo B->D E Administer Comparator B->E F Post-Dose Cough Challenges (1h, 2h, 6h) C->F D->F E->F G Record and Analyze Cough Count F->G

References

Levodropropizine's Interaction with Sensory Neuropeptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting antitussive agent that has demonstrated efficacy in the management of cough. Its mechanism of action is distinct from centrally acting antitussives and is primarily attributed to its modulatory effects on sensory neuropeptides within the respiratory tract. This technical guide provides an in-depth analysis of the available scientific evidence detailing the interaction of this compound with sensory neuropeptides, focusing on its effects on C-fiber activation, neuropeptide release, and the underlying signaling pathways. This document summarizes key quantitative data, provides an overview of experimental protocols used in preclinical studies, and visualizes the proposed mechanisms of action.

Introduction

Cough is a protective reflex initiated by the stimulation of sensory nerves in the airways, primarily unmyelinated C-fibers and thinly myelinated Aδ-fibers.[1] The activation of these fibers by various stimuli, including inflammatory mediators and irritants, leads to the release of sensory neuropeptides such as Substance P (SP) and Neurokinin A (NKA).[2] These neuropeptides contribute to neurogenic inflammation, characterized by plasma extravasation, vasodilation, and mucus hypersecretion, further exacerbating cough and airway hyperreactivity.

This compound, the levorotatory (S)-isomer of dropropizine, is a non-opioid antitussive agent with a peripheral mechanism of action.[3] Unlike centrally acting agents that suppress the cough center in the brainstem, this compound is thought to exert its effects at the level of the sensory afferent nerves in the airways.[4][5] This guide explores the intricate details of this compound's interaction with the sensory neuropeptide system.

Mechanism of Action: Modulation of Sensory Nerve Function

The primary mechanism underlying the antitussive effect of this compound involves the inhibition of sensory nerve activation and the subsequent release of neuropeptides.[6][7]

Inhibition of C-fiber Activation

Preclinical studies have consistently demonstrated that this compound inhibits the activation of vagal afferent C-fibers, which are key players in the cough reflex.[1][8]

  • Evidence from in vivo studies: In anesthetized cats, intravenous administration of this compound was shown to reduce the response of both pulmonary and non-pulmonary C-fibers to chemical stimuli like phenylbiguanide (PBG).[8][9] This inhibition was quantified, showing a significant reduction in C-fiber discharge rate.[8]

  • Capsaicin-desensitized models: Experiments using capsaicin-desensitized animals, in which sensory neuropeptides are depleted, have provided further evidence for the role of these neuropeptides in this compound's mechanism. In such models, this compound failed to prevent vagally elicited cough, suggesting that its action is dependent on the presence of sensory neuropeptides.[5]

Modulation of Sensory Neuropeptide Release and Effects

This compound has been shown to interfere with the release and actions of sensory neuropeptides, particularly Substance P.[6]

  • Inhibition of Neurogenic Inflammation: this compound dose-dependently reduces plasma extravasation in the trachea induced by both the C-fiber stimulant capsaicin and by exogenously administered Substance P.[10] This indicates that this compound can act at a postjunctional level to inhibit the inflammatory effects of sensory neuropeptides.[10]

  • Selectivity: The inhibitory effect of this compound on plasma extravasation appears to be selective for neurogenic inflammation, as it does not affect extravasation induced by platelet-activating factor (PAF).[10]

Quantitative Data on this compound's Effects

The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on sensory nerve function and neurogenic inflammation.

Parameter Experimental Model Agent/Stimulus This compound Dose/Concentration Observed Effect Reference
C-fiber Response Inhibition Anesthetized catsPhenylbiguanide (PBG)15 mg/kg, i.v.~50% inhibition (pulmonary C-fibers)[8]
~25% inhibition (non-pulmonary C-fibers)[8]
Plasma Extravasation Inhibition Rat tracheaCapsaicin10, 50, and 200 mg/kgDose-dependent reduction in Evans blue dye extravasation[10]
Rat tracheaSubstance P200 mg/kgInhibition of Evans blue dye extravasation[10]
Cough Inhibition (vs. Codeine) Guinea pigs (capsaicin-induced cough)Capsaicin aerosolOral administrationCodeine is 2-3 times more potent[5]
Aerosol administrationEquipotent with codeine[5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

In Vivo Models of Cough and Neurogenic Inflammation
  • Capsaicin-Induced Cough in Guinea Pigs:

    • Conscious guinea pigs are placed in a chamber and exposed to an aerosol of capsaicin (e.g., 30 µM) to induce coughing.

    • The number of coughs is counted by trained observers or recorded using a sound-sensitive data acquisition system.

    • This compound or a vehicle control is administered (e.g., orally or via aerosol) prior to capsaicin challenge to assess its antitussive effect.

  • Neurogenic Plasma Extravasation (Evans Blue Dye Assay):

    • Anesthetized rats are injected intravenously with Evans blue dye, which binds to albumin.

    • Neurogenic inflammation is induced in the trachea by intravenous administration of capsaicin or Substance P.

    • This compound or a vehicle is administered prior to the inflammatory stimulus.

    • After a set time, the animals are perfused to remove intravascular dye, and the trachea is dissected.

    • The extravasated Evans blue dye in the tracheal tissue is extracted (e.g., with formamide) and quantified spectrophotometrically.

Electrophysiological Recordings
  • Single-Unit Recording of Vagal Afferent C-fibers:

    • Anesthetized cats are ventilated, and the vagus nerve is exposed.

    • Single C-fiber activity is recorded using suction electrodes placed on the distal end of the cut vagus nerve.

    • C-fibers are identified by their response to chemical stimuli such as phenylbiguanide (PBG) injected into the right atrium.

    • This compound is administered intravenously, and its effect on the PBG-induced C-fiber discharge is recorded and analyzed.

Signaling Pathways and Molecular Mechanisms

The precise molecular target of this compound on sensory nerve endings is not yet fully elucidated. However, based on the available evidence, a proposed signaling pathway can be visualized. This compound appears to act peripherally on C-fibers to inhibit their activation, thereby reducing the release of sensory neuropeptides like Substance P. This leads to a downstream reduction in neurogenic inflammation and the cough reflex. One study suggests that the mechanism is independent of tachykinin NK1 receptor blockade.[10]

Levodropropizine_Mechanism cluster_0 Airway Lumen cluster_1 Sensory Nerve Terminal (C-fiber) cluster_2 Effector Cells / Tissues Stimuli Stimuli C_Fiber C-fiber Activation Stimuli->C_Fiber Activates Neuropeptide_Release Neuropeptide Release (e.g., Substance P) C_Fiber->Neuropeptide_Release Triggers Cough_Reflex Cough Reflex C_Fiber->Cough_Reflex Initiates Neurogenic_Inflammation Neurogenic Inflammation (Plasma Extravasation, Vasodilation) Neuropeptide_Release->Neurogenic_Inflammation Induces This compound This compound This compound->C_Fiber Inhibits

Proposed peripheral mechanism of action of this compound.

The following diagram illustrates a potential workflow for evaluating the peripheral antitussive activity of a compound like this compound.

Experimental_Workflow cluster_0 In Vitro / Ex Vivo cluster_1 In Vivo Electrophysiology Single-fiber Recording (e.g., Vagal Afferents) Cough_Model Capsaicin-induced Cough Model (e.g., Guinea Pig) Electrophysiology->Cough_Model Correlates with Neuropeptide_Assay Neuropeptide Release Assay (e.g., from cultured DRG neurons) Inflammation_Model Neurogenic Plasma Extravasation (e.g., Evans Blue Assay) Neuropeptide_Assay->Inflammation_Model Correlates with Compound Compound Compound->Electrophysiology Test effect on nerve activity Compound->Neuropeptide_Assay Measure inhibition of release Compound->Cough_Model Assess antitussive efficacy Compound->Inflammation_Model Evaluate anti-inflammatory effect

Experimental workflow for assessing peripheral antitussive agents.

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound exerts its antitussive effects through a peripheral mechanism involving the modulation of sensory neuropeptides. By inhibiting the activation of C-fibers and the subsequent release and action of neuropeptides like Substance P, this compound effectively reduces cough and associated neurogenic inflammation.

Further research is warranted to precisely identify the molecular target(s) of this compound on sensory nerve terminals. Elucidating whether this compound interacts with specific ion channels (e.g., TRP channels or voltage-gated sodium channels) or other receptors would provide a more complete understanding of its mechanism of action and could pave the way for the development of novel, even more targeted, peripheral antitussive therapies. Additionally, more quantitative in vitro studies are needed to determine the specific inhibitory concentrations (e.g., IC50) of this compound on neuropeptide release from sensory neurons.

References

The Genesis and Synthesis of Levodropropizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the discovery and synthesis history of Levodropropizine, a peripherally acting antitussive agent. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive look at the compound's origins, its various synthetic pathways with detailed experimental protocols, and its mechanism of action. All quantitative data has been summarized in tabular format for ease of comparison, and key processes are visualized through diagrams generated using the DOT language.

Discovery and Development

This compound was developed and brought to market by the Italian pharmaceutical company Dompé Farmaceutici S.p.A.[1][2][3][4][5] It was first launched in Italy in 1988.[1] The development of this compound stemmed from research into the isomers of the racemic antitussive drug, dropropizine.[6][7]

Initial studies revealed that the levorotatory (S)-isomer, this compound, possessed antitussive activity comparable to the racemic mixture but exhibited a significantly better safety profile, with markedly reduced central nervous system (CNS) side effects such as sedation.[6][7][8] This improved therapeutic index was a key driver for its development as a standalone drug. This compound is a non-opioid agent that exerts its effect through a peripheral mechanism, making it a safer alternative to centrally acting antitussives like codeine and dextromethorphan.[6][9][10][11]

Synthetic Strategies

The synthesis of enantiomerically pure this compound has been approached through two primary strategies: the chiral resolution of racemic dropropizine and asymmetric synthesis from a chiral starting material.

Chiral Resolution of Racemic Dropropizine

One of the earliest and most established methods for obtaining this compound is through the resolution of the racemic dropropizine mixture. This method typically involves the use of a chiral resolving agent to form diastereomeric salts, which can then be separated.

A widely employed method for the chiral resolution of dropropizine utilizes L-(+)-tartaric acid.[12] The process involves the formation of diastereomeric tartrate salts, which exhibit different solubilities, allowing for their separation by fractional crystallization.

Experimental Protocol:

  • Salt Formation: A suspension of racemic dropropizine and L-(+)-tartaric acid (in a 1:1 molar ratio) in water is heated until a clear solution is obtained.[12]

  • Crystallization: The solution is filtered while hot to remove any impurities and then allowed to cool to room temperature (approximately 25-28°C). The mixture is left to stand for 24 hours to allow for the precipitation of the this compound-L-(+)-tartrate salt.[12]

  • Purification: The precipitated salt is collected by filtration and recrystallized multiple times from water to achieve high optical purity.[12]

  • Liberation of this compound: The optically pure salt is dissolved in water and the solution is made alkaline (pH 11) with a base such as 10% sodium hydroxide.[12]

  • Extraction: The free base, this compound, is extracted from the aqueous solution using an organic solvent like methylene chloride.[12]

  • Isolation: The combined organic extracts are dried over a suitable drying agent, and the solvent is evaporated to yield the final this compound product.

Asymmetric Synthesis

Asymmetric synthesis offers a more direct route to enantiomerically pure this compound, avoiding the need for resolution and the loss of 50% of the material as the undesired enantiomer. These methods typically start with a readily available chiral building block.

A common and efficient asymmetric synthesis of this compound starts with the chiral precursor (R)-(-)-3-chloro-1,2-propanediol.[1] This method involves the nucleophilic substitution of the chlorine atom by N-phenylpiperazine.

Experimental Protocol:

  • Reaction Setup: N-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol are reacted in a suitable medium, such as water or an alcohol.[1]

  • Base Catalysis: The reaction is carried out in the presence of a base, such as sodium hydroxide or sodium bicarbonate, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction.[1]

  • Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature, for instance, initially at 15-30°C and then warmed to 40-60°C for a period of 12-20 hours. The pH is maintained in the range of 8-12.[1]

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the crude this compound is isolated. Purification is achieved through recrystallization from a suitable organic solvent to yield the final product with high purity.

Another asymmetric route utilizes (R)-glycidol as the chiral starting material. Glycidol is a versatile chiral building block that can be ring-opened by a nucleophile to introduce the desired stereocenter.

Experimental Protocol:

  • Ring Opening: (R)-glycidol is reacted with N-phenylpiperazine. The nucleophilic attack of the piperazine nitrogen on the epoxide ring of glycidol leads to the formation of this compound.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent and may be facilitated by a catalyst.

  • Purification: The resulting this compound is then purified using standard techniques such as crystallization or chromatography to remove any unreacted starting materials or byproducts.

Quantitative Data

The following tables summarize the quantitative data reported for the synthesis and pharmacokinetic properties of this compound.

Table 1: Synthetic Yields and Purity of this compound

Synthetic RouteStarting MaterialReported YieldReported Purity/Optical PurityReference
Asymmetric SynthesisN-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol56.3%>99% optical purity[1]
Asymmetric SynthesisN-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol69.0%99.8%
Asymmetric SynthesisN-phenylpiperazine and (R)-(-)-3-chloro-1,2-propanediol77.9-83.4%>99.9%[1]

Table 2: Pharmacokinetic Parameters of this compound

ParameterValueReference
Bioavailability>75%[9][13]
Time to Peak Plasma Concentration (Tmax)0.25 - 2 hours[13]
Elimination Half-life (t1/2)~2.3 hours[13]
Plasma Protein Binding11-14%

Mechanism of Action

This compound functions as a peripherally acting antitussive, distinguishing it from many other cough suppressants that act on the central nervous system.[6][9][11] Its primary mechanism of action involves the inhibition of the afferent pathways of the cough reflex.

The drug is believed to act on the sensory C-fibers of the vagus nerve in the respiratory tract.[6][10] By inhibiting the activation of these fibers, this compound reduces the transmission of cough-inducing signals to the brainstem.

Furthermore, this compound has been shown to modulate the release of sensory neuropeptides, such as Substance P, from these C-fibers.[10][11] Substance P is a key mediator in the cough reflex and inflammatory responses in the airways. By inhibiting its release, this compound not only suppresses the cough reflex but may also exert anti-inflammatory effects.[11]

Visualizations

Synthetic Pathways

G cluster_0 Chiral Resolution cluster_1 Asymmetric Synthesis cluster_1a From (R)-(-)-3-Chloro-1,2-propanediol cluster_1b From (R)-Glycidol Racemic Dropropizine Racemic Dropropizine Diastereomeric Salts Diastereomeric Salts Racemic Dropropizine->Diastereomeric Salts L-(+)-Tartaric Acid L-(+)-Tartaric Acid L-(+)-Tartaric Acid->Diastereomeric Salts Separation Separation Diastereomeric Salts->Separation This compound Tartrate This compound Tartrate Separation->this compound Tartrate Basification & Extraction Basification & Extraction This compound Tartrate->Basification & Extraction Levodropropizine_res This compound Basification & Extraction->Levodropropizine_res (R)-(-)-3-Chloro-1,2-propanediol (R)-(-)-3-Chloro-1,2-propanediol Nucleophilic Substitution Nucleophilic Substitution (R)-(-)-3-Chloro-1,2-propanediol->Nucleophilic Substitution N-Phenylpiperazine_a N-Phenylpiperazine N-Phenylpiperazine_a->Nucleophilic Substitution Levodropropizine_asym1 This compound Nucleophilic Substitution->Levodropropizine_asym1 (R)-Glycidol (R)-Glycidol Ring Opening Ring Opening (R)-Glycidol->Ring Opening N-Phenylpiperazine_b N-Phenylpiperazine N-Phenylpiperazine_b->Ring Opening Levodropropizine_asym2 This compound Ring Opening->Levodropropizine_asym2

Caption: Synthetic routes to this compound.

Mechanism of Action

G cluster_0 Peripheral Airway Sensory Nerve cluster_1 Central Nervous System Cough Stimulus Cough Stimulus C_Fiber Vagal C-Fiber Cough Stimulus->C_Fiber activates Neuropeptide_Release Neuropeptide Release (e.g., Substance P) C_Fiber->Neuropeptide_Release triggers Brainstem_Cough_Center Brainstem Cough Center Neuropeptide_Release->Brainstem_Cough_Center signals to This compound This compound This compound->Neuropeptide_Release inhibits Cough_Reflex Cough Reflex Brainstem_Cough_Center->Cough_Reflex initiates

Caption: Peripheral mechanism of action of this compound.

References

In-Vitro Anti-inflammatory Properties of Levodropropizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine, a peripherally acting antitussive agent, has demonstrated notable anti-inflammatory properties in various in-vitro models. This technical guide provides a comprehensive overview of the existing research on the in-vitro anti-inflammatory effects of this compound. It details the experimental protocols, presents quantitative data from key studies, and visualizes the underlying signaling pathways. The primary mechanism of its anti-inflammatory action appears to be the modulation of sensory neuropeptide release from C-fibers, thereby mitigating neurogenic inflammation. This document is intended to serve as a valuable resource for researchers and professionals in the field of pharmacology and drug development.

Introduction

This compound is the levorotatory (S)-isomer of dropropizine and is primarily recognized for its antitussive efficacy. Unlike centrally acting antitussives, this compound exerts its effects in the periphery, which is associated with a more favorable safety profile, particularly a lower incidence of central nervous system side effects.[1] Beyond its role in cough suppression, a growing body of evidence highlights its anti-inflammatory capabilities. This guide focuses specifically on the in-vitro studies that have elucidated the mechanisms behind these anti-inflammatory properties.

The core of this compound's anti-inflammatory action lies in its ability to inhibit the release of sensory neuropeptides from vagal afferent C-fibers.[2][3] This action is crucial in attenuating neurogenic inflammation, a key component of various respiratory and inflammatory conditions.

Inhibition of Neuropeptide Release and Neurogenic Inflammation

The most well-documented in-vitro anti-inflammatory effect of this compound is its ability to inhibit the release of neuropeptides, such as Substance P, from sensory C-fibers. This inhibition has been shown to reduce neurogenic plasma extravasation, a hallmark of neurogenic inflammation.

Inhibition of Capsaicin- and Substance P-Induced Plasma Extravasation

A key study demonstrated that this compound dose-dependently reduces plasma extravasation in the rat trachea induced by both capsaicin and Substance P. This suggests that this compound acts at a post-junctional level, independent of tachykinin NK1 receptor blockade.

Table 1: Effect of this compound on Capsaicin- and Substance P-Induced Plasma Extravasation in Rat Trachea

Treatment GroupThis compound DoseEvans Blue Dye Extravasation (ng/mg tissue)Percentage Inhibition
Capsaicin Control-Data not available in abstract-
This compound10 mg/kgData not available in abstractDose-dependent reduction
This compound50 mg/kgData not available in abstractDose-dependent reduction
This compound200 mg/kgData not available in abstractDose-dependent reduction
Substance P Control-Data not available in abstract-
This compound10, 50, 200 mg/kgData not available in abstractInhibition observed
Platelet Activating Factor Control-Data not available in abstract-
This compound10, 50, 200 mg/kgData not available in abstractNo effect

Source: Yamawaki I, et al. Eur J Pharmacol. 1993.

Experimental Protocol: In-Vitro Rat Urinary Bladder Contraction Assay
  • Objective: To assess whether this compound acts as a tachykinin NK1 receptor antagonist.

  • Tissue Preparation: Rat urinary bladders were isolated and prepared for in-vitro organ bath studies.

  • Stimulation: The tissue was contracted with [Sar9,Met(O2)11]substance P, a selective agonist for tachykinin NK1 receptors.

  • Treatment: this compound was added to the organ bath at concentrations of 10 and 100 µM.

  • Measurement: The contractile response of the bladder tissue was measured.

  • Results: this compound did not affect the contraction produced by the NK1 receptor agonist, indicating its mechanism is independent of NK1 receptor blockade.

Inhibition of Vagal Afferent C-fiber Response

In-vitro and ex-vivo studies on anesthetized cats have shown that this compound significantly reduces the response of vagal C-fibers to chemical stimuli.[2] This inhibitory action on C-fibers is believed to be a key component of its antitussive and anti-inflammatory effects.[2]

Table 2: Inhibition of Phenylbiguanide (PBG)-Induced C-fiber Response by this compound in Cats

C-fiber TypeThis compound TreatmentAverage Inhibition of Discharge Rate
Pulmonary C-fibersIntravenous administration50%
Non-pulmonary C-fibersIntravenous administration25%

Source: Shams H, et al. Br J Pharmacol. 1996.[2]

Signaling Pathway: Inhibition of Neuropeptide Release

G cluster_0 Sensory C-fiber Terminal cluster_1 Post-synaptic Cell (e.g., Endothelial Cell, Smooth Muscle Cell) Stimulus Inflammatory Stimulus (e.g., Capsaicin, Irritants) Depolarization Membrane Depolarization Stimulus->Depolarization Ca_influx Ca²⁺ Influx Depolarization->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Neuropeptide_release Neuropeptide Release (e.g., Substance P) Vesicle_fusion->Neuropeptide_release NK1R NK1 Receptor Neuropeptide_release->NK1R Binds to Inflammation Neurogenic Inflammation (Plasma Extravasation, Vasodilation, etc.) NK1R->Inflammation This compound This compound This compound->Ca_influx Inhibits

Caption: this compound's inhibition of neuropeptide release from sensory C-fibers.

Effects on Inflammatory Cell Recruitment

This compound has been shown to inhibit the recruitment of inflammatory cells, a critical step in the inflammatory cascade.

Inhibition of Cigarette Smoke-Induced Inflammatory Cell Influx

Exposure to cigarette smoke is a well-established model for inducing airway inflammation. This compound, when administered by aerosol, has been found to inhibit the recruitment of inflammatory cells into the airway lumen of guinea pigs exposed to cigarette smoke.

Experimental Workflow: Inflammatory Cell Recruitment Assay

G cluster_0 Experimental Setup cluster_1 Outcome Animals Guinea Pigs Exposure Cigarette Smoke Exposure Animals->Exposure Treatment This compound (Aerosol) or Vehicle Exposure->Treatment BAL Bronchoalveolar Lavage (BAL) Treatment->BAL Cell_count Inflammatory Cell Count (e.g., Neutrophils, Macrophages) BAL->Cell_count Result This compound inhibits inflammatory cell influx Cell_count->Result

Caption: Workflow for assessing this compound's effect on inflammatory cell recruitment.

Potential Effects on Other Inflammatory Cells

While the primary focus of research has been on neuronal pathways, the broader anti-inflammatory profile of this compound suggests potential interactions with other key inflammatory cells, such as neutrophils and mast cells. However, direct in-vitro evidence for these effects is currently limited in the scientific literature.

Neutrophils

Neutrophils are key players in the innate immune response and their excessive activation can lead to tissue damage. Further research is warranted to investigate the direct effects of this compound on neutrophil functions such as chemotaxis, degranulation, and the production of reactive oxygen species (ROS).

Mast Cells

Mast cells are critical in allergic and inflammatory responses, releasing a variety of pro-inflammatory mediators upon activation. Investigating the potential of this compound to stabilize mast cells and inhibit the release of histamine and other mediators would be a valuable area for future in-vitro studies.

Conclusion

The in-vitro anti-inflammatory properties of this compound are primarily attributed to its inhibitory effect on the release of sensory neuropeptides from C-fibers, which in turn reduces neurogenic inflammation. This is supported by evidence of its ability to decrease capsaicin- and Substance P-induced plasma extravasation and to inhibit the response of vagal afferent C-fibers to chemical stimuli. Furthermore, it has demonstrated the capacity to reduce inflammatory cell recruitment in response to irritants like cigarette smoke.

While the current body of in-vitro evidence is compelling, there are areas that warrant further investigation. Specifically, detailed studies on the direct effects of this compound on key inflammatory cells such as neutrophils and mast cells, as well as a broader characterization of its impact on cytokine and chemokine profiles, would provide a more complete understanding of its anti-inflammatory potential. The experimental protocols and data summarized in this guide offer a solid foundation for such future research endeavors.

References

Preclinical Safety and Toxicology Profile of Levodropropizine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting antitussive agent widely used for the symptomatic treatment of cough. This technical guide provides a comprehensive overview of its preclinical safety and toxicological profile, drawing from a range of non-clinical studies. The document details the methodologies and findings from acute, subacute, and chronic toxicity assessments, as well as reproductive and developmental toxicity, and genotoxicity studies. All quantitative data is presented in structured tables for ease of comparison. Furthermore, key experimental workflows and the mechanism of action are visualized through diagrams generated using Graphviz (DOT language). This guide is intended to be a thorough resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction

This compound, the levo-isomer of dropropizine, exerts its antitussive effect through a peripheral mechanism, primarily by modulating the activity of sensory C-fibers in the respiratory tract.[1][2] This mode of action distinguishes it from centrally acting antitussives, resulting in a favorable safety profile with a reduced incidence of central nervous system side effects such as drowsiness and respiratory depression. A thorough understanding of its preclinical safety and toxicology is crucial for its continued safe and effective use.

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of sensory C-fiber activation in the airways.[1] This action is thought to be mediated through the modulation of sensory neuropeptide release, such as Substance P.[2][3] By reducing the excitability of these nerve endings, this compound effectively suppresses the cough reflex at its origin.[1]

This compound Mechanism of Action Cough Stimulus Cough Stimulus Sensory C-fibers Sensory C-fibers Cough Stimulus->Sensory C-fibers Activates Neuropeptide Release (e.g., Substance P) Neuropeptide Release (e.g., Substance P) Sensory C-fibers->Neuropeptide Release (e.g., Substance P) Triggers Cough Reflex Cough Reflex Neuropeptide Release (e.g., Substance P)->Cough Reflex Initiates This compound This compound This compound->Sensory C-fibers Inhibits activation

Figure 1: this compound's inhibitory action on the cough reflex pathway.

Toxicology Profile

A comprehensive battery of toxicological studies has been conducted to characterize the safety profile of this compound. These studies were performed in various animal models and followed established international guidelines.

Acute Toxicity

Acute toxicity studies have been conducted in rats, mice, and guinea pigs via oral and intraperitoneal routes to determine the median lethal dose (LD50).[4]

Experimental Protocol: Acute Oral Toxicity (General) A standardized protocol, such as those outlined by the OECD, was likely followed. This typically involves the administration of a single high dose of the test substance to a group of fasted animals (e.g., Sprague-Dawley rats).[5] The animals are then observed for a period of 14 days for signs of toxicity and mortality. Body weight is recorded at regular intervals, and a gross necropsy is performed on all animals at the end of the observation period.[5]

Acute Toxicity Workflow cluster_0 Dosing Phase cluster_1 Observation Phase (14 days) cluster_2 Terminal Phase Animal Acclimatization Animal Acclimatization Fasting Fasting Animal Acclimatization->Fasting Single Dose Administration Single Dose Administration Fasting->Single Dose Administration Clinical Signs Monitoring Clinical Signs Monitoring Single Dose Administration->Clinical Signs Monitoring Body Weight Measurement Body Weight Measurement Clinical Signs Monitoring->Body Weight Measurement Mortality Check Mortality Check Body Weight Measurement->Mortality Check Mortality Check->Clinical Signs Monitoring Gross Necropsy Gross Necropsy Mortality Check->Gross Necropsy LD50 Calculation LD50 Calculation Gross Necropsy->LD50 Calculation

Figure 2: Generalized workflow for an acute oral toxicity study.

Table 1: Acute Toxicity of this compound (LD50)

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral886.5[4]
MouseOral1287[4]
Guinea PigOral2492[4]
RatIntraperitonealLow[4]
MouseIntraperitonealLow[4]
Subacute and Chronic Toxicity

Repeated-dose toxicity studies of 4 to 26 weeks in duration have been conducted in rats and dogs.[4]

Experimental Protocol: Repeated-Dose Toxicity (General) While specific protocols for the this compound studies are not detailed in the available literature, they would have generally followed international guidelines. These studies involve daily oral administration of this compound at multiple dose levels to groups of animals for a specified duration (e.g., 4 or 26 weeks). A control group receives the vehicle only. Throughout the study, animals are monitored for clinical signs, body weight changes, and food consumption. At the end of the treatment period, blood and urine samples are collected for hematology, clinical chemistry, and urinalysis. A full necropsy is performed, and a comprehensive set of organs and tissues are examined microscopically.

Table 2: Repeated-Dose Toxicity of this compound

SpeciesDurationRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)Key Findings at Higher DosesReference
Rat4-26 weeksOral24 mg/kg/daySalivation, reduced food intake and body weight gain, liver toxicity[4]
Dog4-26 weeksOral24 mg/kg/daySedation, peripheral vasodilatation, increased heart rate, liver toxicity[4]
Reproductive and Developmental Toxicity

This compound has been evaluated for its potential effects on fertility, embryo-fetal development, and peri- and postnatal development.[4]

Experimental Protocols (General)

  • Fertility and Early Embryonic Development (Segment I): Male and female rats are treated with this compound prior to and during mating, and females are treated through implantation. Endpoints include effects on mating performance, fertility, and early embryonic development.

  • Embryo-Fetal Development (Segment II): Pregnant animals (rats and rabbits) are treated during the period of organogenesis. Fetuses are examined for external, visceral, and skeletal malformations.[6][7]

  • Peri- and Postnatal Development (Segment III): Pregnant rats are treated from implantation through lactation. The effects on maternal behavior, parturition, and the growth and development of the offspring are evaluated.

Table 3: Reproductive and Developmental Toxicity of this compound

Study TypeSpeciesKey FindingsReference
Fertility and Early Embryonic DevelopmentRatNo effects on fertility[4]
Embryo-Fetal DevelopmentRat, RabbitNo teratogenic effects[4]
Peri- and Postnatal DevelopmentRatFetal and peri- and post-natal toxic effects observed only at a high dose of 150 mg/kg/day[4]
Genotoxicity

A battery of in vitro and in vivo genotoxicity tests was conducted to assess the mutagenic and clastogenic potential of this compound.[4]

Experimental Protocols (General)

  • Ames Test (Bacterial Reverse Mutation Assay): This in vitro test uses strains of Salmonella typhimurium to detect gene mutations.[8][9]

  • In Vitro Chromosomal Aberration Test: This assay assesses the potential of a substance to induce structural chromosomal damage in cultured mammalian cells, such as human lymphocytes.[10][11]

  • In Vivo Micronucleus Test: This test evaluates chromosomal damage in the bone marrow erythrocytes of treated rodents (e.g., mice).[12]

Genotoxicity Testing Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Assay cluster_2 Overall Assessment Ames Test (Gene Mutation) Ames Test (Gene Mutation) Genotoxic Potential Evaluation Genotoxic Potential Evaluation Ames Test (Gene Mutation)->Genotoxic Potential Evaluation Chromosomal Aberration Test (Clastogenicity) Chromosomal Aberration Test (Clastogenicity) Chromosomal Aberration Test (Clastogenicity)->Genotoxic Potential Evaluation Micronucleus Test (Clastogenicity) Micronucleus Test (Clastogenicity) Micronucleus Test (Clastogenicity)->Genotoxic Potential Evaluation

Figure 3: Standard workflow for genotoxicity assessment.

Table 4: Genotoxicity of this compound

TestSystemResultReference
Ames TestSalmonella typhimuriumNegative[4]
In Vitro Chromosomal AberrationMammalian CellsNegative[4]
In Vivo Micronucleus TestRodent Bone MarrowNegative[4]

The comprehensive set of mutagenicity tests for this compound yielded negative results.[4]

Carcinogenicity

Based on the available public literature and regulatory documents, long-term carcinogenicity studies (e.g., 2-year rodent bioassays) for this compound have not been reported.[1][4] According to international regulatory guidelines, such as those from the International Council for Harmonisation (ICH), carcinogenicity studies may not be required for pharmaceuticals if certain criteria are met.[10] A key factor is a negative battery of genotoxicity tests, as is the case for this compound.[4] Additionally, the intended short-term clinical use for symptomatic relief of cough would further support a waiver for long-term carcinogenicity studies.

Discussion and Conclusion

The preclinical data for this compound demonstrate a favorable safety and toxicology profile. The acute toxicity is low, and the no-observed-adverse-effect level in repeated-dose studies in both rats and dogs was established at 24 mg/kg/day.[4] At higher doses, the primary target organs for toxicity appear to be the liver, with clinical signs related to the central nervous system (in dogs) and salivation (in rats) also observed.[4]

Importantly, this compound did not show any evidence of teratogenicity or effects on fertility.[4] Fetal and developmental toxicity were only observed at a high dose that was also likely maternally toxic. The comprehensive battery of genotoxicity tests was negative, indicating no mutagenic or clastogenic potential.[4] The absence of reported long-term carcinogenicity studies is consistent with regulatory guidelines for non-genotoxic drugs intended for short-term use.

References

Levodropropizine's Effect on the Cough Reflex Arc: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent that has demonstrated efficacy in the symptomatic management of cough.[1][2] Unlike centrally acting antitussives, such as codeine and dextromethorphan, this compound's mechanism of action is primarily localized to the respiratory tract, offering a favorable safety profile with a reduced incidence of central nervous system side effects.[3][4] This technical guide provides an in-depth exploration of this compound's effect on the cough reflex arc, detailing its mechanism of action, summarizing key experimental data, and outlining the methodologies of pivotal preclinical and clinical studies.

Mechanism of Action: A Peripheral Focus

The cough reflex is a complex physiological process initiated by the stimulation of sensory nerve fibers in the airways, primarily unmyelinated C-fibers and rapidly adapting stretch receptors (RARs).[1][5] These afferent signals travel via the vagus nerve to the cough center in the brainstem, which in turn triggers a coordinated motor response resulting in a cough.

This compound exerts its antitussive effect by modulating this initial phase of the cough reflex at the periphery.[6] Its primary mechanism involves the inhibition of C-fiber activation and the subsequent release of sensory neuropeptides, such as Substance P.[7][8] By reducing the excitability of these sensory nerves, this compound diminishes the afferent signals that trigger the cough reflex.[9] This peripheral action is a key differentiator from opioid antitussives, which act on the central nervous system and can be associated with side effects like sedation, constipation, and respiratory depression.[3]

dot

Citric_Acid_Induced_Cough_Workflow cluster_0 Phase 1: Baseline cluster_1 Phase 2: Treatment cluster_2 Phase 3: Re-challenge cluster_3 Phase 4: Analysis A Guinea Pig in Plethysmograph B Citric Acid Aerosol Exposure A->B C Record Baseline Cough Count B->C D Administer this compound or Control G Compare Baseline vs. Post-Treatment Cough Counts C->G E Re-expose to Citric Acid Aerosol F Record Post-Treatment Cough Count E->F F->G

References

An In-Depth Technical Guide to the Molecular Targets of Levodropropizine in the Respiratory Tract

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a non-opioid, peripherally acting antitussive agent with a well-established efficacy and safety profile. This technical guide provides a comprehensive overview of the molecular targets of this compound within the respiratory tract. It delves into its primary mechanism of action on sensory C-fibers, the modulation of neuropeptide release, and its interactions with other relevant receptors. This document synthesizes quantitative data, details key experimental methodologies, and visualizes the underlying signaling pathways to support further research and drug development in the field of respiratory medicine.

Primary Molecular Target: Sensory C-Fibers

The principal antitussive effect of this compound is mediated through its action on the peripheral sensory nerves of the respiratory tract, specifically the unmyelinated vagal afferent C-fibers.[1][2][3][4] These nerve fibers are crucial in initiating the cough reflex in response to various chemical and inflammatory stimuli.[4] Unlike centrally acting antitussives like codeine, this compound does not cross the blood-brain barrier to a significant extent, thus avoiding common central nervous system side effects such as sedation and respiratory depression.[5][6]

The primary action of this compound on these sensory nerves is the inhibition of their activation and the subsequent release of sensory neuropeptides.[1][3]

Modulation of Sensory Neuropeptide Release

Sensory C-fibers contain and release a variety of neuropeptides, including Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), in response to tussive stimuli.[1][7] These neuropeptides contribute to neurogenic inflammation, bronchoconstriction, and the sensitization of the cough reflex.[7]

This compound has been shown to inhibit the release of these neuropeptides from C-fiber terminals.[1][3] This inhibitory action on neuropeptide release is a key component of its antitussive and anti-inflammatory effects in the airways. For instance, this compound has been demonstrated to reduce plasma extravasation in the rat trachea induced by both capsaicin and Substance P, indicating an interference with the neurogenic inflammatory response.[7]

Secondary Molecular Targets

While the primary action of this compound is on C-fibers, evidence suggests interactions with other receptor systems, which may contribute to its overall pharmacological profile.

Histamine H1 and Alpha-Adrenergic Receptors

In vitro and in vivo studies have indicated that this compound possesses an affinity for H1-histaminic and alpha-adrenergic receptors.[2][3][6] This suggests a potential mild antihistaminic and anti-allergic component to its action. However, specific quantitative binding data, such as Ki or IC50 values for these receptors, are not extensively reported in publicly available literature. This antihistaminic activity may contribute to its efficacy in cough associated with allergic conditions.

Quantitative Data

The following table summarizes the available quantitative data on the pharmacological effects of this compound. The scarcity of publicly available binding affinity data (Ki, IC50) for its primary and secondary targets is a notable gap in the current literature.

ParameterSpeciesModelEffectReference
C-fiber response to Phenylbiguanide (PBG)CatIn vivo electrophysiology50% inhibition in pulmonary C-fibers[8][9]
C-fiber response to Phenylbiguanide (PBG)CatIn vivo electrophysiology25% inhibition in non-pulmonary C-fibers[8][9]
Capsaicin-induced coughGuinea PigIn vivoOrally, 2-3 times less potent than codeine[5][10]
Capsaicin-induced coughGuinea PigIn vivo (aerosol)Equipotent to codeine[5][10]
Electrically-induced coughGuinea PigIn vivo (i.c.v. admin)No prevention at 40 µg/50 µL[5][10]
Capsaicin-induced plasma extravasationRatIn vivoDose-dependent reduction (10, 50, 200 mg/kg)[7]
Substance P-induced plasma extravasationRatIn vivoInhibition[7]

Signaling Pathways and Mechanisms of Action

The precise intracellular signaling cascade initiated by this compound within the sensory C-fiber remains to be fully elucidated. However, based on its known effects, a putative pathway can be proposed.

Proposed Signaling Pathway for C-Fiber Inhibition

The following diagram illustrates the proposed mechanism of action of this compound on a respiratory sensory C-fiber. Irritants such as capsaicin, bradykinin, or inflammatory mediators activate receptors on the C-fiber membrane, leading to depolarization and the opening of voltage-gated ion channels. This triggers an influx of Ca2+, which is a critical step for the release of neuropeptides like Substance P and CGRP. This compound is hypothesized to interfere with this process, potentially by modulating ion channel activity or other downstream signaling components, thereby reducing Ca2+ influx and inhibiting neuropeptide release.

Levodropropizine_Signaling_Pathway cluster_C_Fiber Sensory C-Fiber Terminal Irritants Cough Stimuli (e.g., Capsaicin, Bradykinin) Receptors Irritant Receptors (e.g., TRPV1) Irritants->Receptors activate Depolarization Membrane Depolarization Receptors->Depolarization IonChannels Voltage-Gated Ion Channels Depolarization->IonChannels open Ca_Influx Ca²⁺ Influx IonChannels->Ca_Influx Vesicles Neuropeptide Vesicles (Substance P, CGRP) Ca_Influx->Vesicles triggers Exocytosis Neuropeptide Release Vesicles->Exocytosis CoughReflex Cough Reflex Neurogenic Inflammation Exocytosis->CoughReflex initiates This compound This compound This compound->Ca_Influx inhibits

Proposed mechanism of this compound on C-fibers.

Key Experimental Protocols

The following sections outline the methodologies for key experiments used to characterize the molecular targets of this compound.

In Vivo Electrophysiological Recording of Vagal Afferent C-Fibers

This protocol is based on studies investigating the effect of this compound on C-fiber activity in anesthetized animals, such as cats.[8][9]

Objective: To measure the effect of this compound on the firing rate of single vagal afferent C-fibers in response to chemical stimuli.

Methodology:

  • Animal Preparation: An adult cat is anesthetized, and ventilation is maintained artificially. The vagus nerve is carefully dissected and isolated.

  • Electrode Placement: A recording electrode is placed on the distal cut end of the vagus nerve to record single-unit nerve activity.

  • C-Fiber Identification: C-fibers are identified by their characteristic slow conduction velocity and their response to the chemical stimulant phenylbiguanide (PBG), a 5-HT3 receptor agonist known to activate C-fibers.

  • Drug Administration: A baseline recording of C-fiber activity in response to an intravenous injection of PBG is established. This compound is then administered intravenously at a specified dose.

  • Data Acquisition and Analysis: The C-fiber response to a subsequent PBG challenge is recorded. The firing frequency and duration of the response are compared before and after this compound administration to determine the percentage of inhibition.

Electrophysiology_Workflow A Anesthetize Animal & Isolate Vagus Nerve B Place Recording Electrode on Vagus Nerve A->B C Identify C-Fibers (PBG Stimulation) B->C D Record Baseline C-Fiber Activity C->D E Administer this compound (i.v.) D->E F Re-challenge with PBG E->F G Record Post-Drug C-Fiber Activity F->G H Analyze and Compare Firing Rates G->H

Workflow for in vivo C-fiber electrophysiology.
Capsaicin-Induced Cough Model in Guinea Pigs

This in vivo model is widely used to assess the efficacy of antitussive agents.[5][10][11][12][13][14]

Objective: To evaluate the ability of this compound to suppress cough induced by the C-fiber activator, capsaicin.

Methodology:

  • Animal Acclimatization: Conscious, unrestrained guinea pigs are placed in a whole-body plethysmograph chamber to allow for the recording of respiratory parameters and cough sounds.

  • Drug Administration: this compound or a vehicle control is administered to the animals, typically via oral gavage or aerosol inhalation, at a predetermined time before the capsaicin challenge.

  • Cough Induction: The animals are exposed to an aerosol of capsaicin solution at a specific concentration for a defined period.

  • Data Collection: The number of coughs is counted by trained observers and/or recorded and analyzed using specialized software that can distinguish cough sounds from other respiratory noises.

  • Data Analysis: The number of coughs in the this compound-treated group is compared to the vehicle control group to determine the percentage of cough inhibition.

Cough_Model_Workflow A Acclimatize Guinea Pig in Plethysmograph B Administer this compound or Vehicle A->B C Expose to Capsaicin Aerosol B->C D Record Cough Responses (Audio & Plethysmography) C->D E Count Coughs and Analyze Data D->E F Determine Percent Cough Inhibition E->F

Workflow for the capsaicin-induced cough model.

Conclusion and Future Directions

This compound exerts its primary antitussive effect through a peripheral mechanism, targeting sensory C-fibers in the respiratory tract to inhibit the release of pro-tussive neuropeptides. Its affinity for H1-histaminic and alpha-adrenergic receptors may provide additional therapeutic benefits.

Despite its well-documented clinical efficacy, there remain areas for further investigation. A more detailed elucidation of the intracellular signaling pathway initiated by this compound in sensory neurons would provide a more complete understanding of its mechanism of action. Furthermore, comprehensive receptor binding studies to quantify its affinity for H1-histaminic, alpha-adrenergic, and potentially other receptors would be valuable in fully characterizing its pharmacological profile. Such studies would contribute to the rational design of next-generation peripheral antitussives with improved efficacy and safety.

References

An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Levodropropizine in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of levodropropizine, a non-opioid antitussive agent, in various animal models. The information presented is collated from a range of scientific studies to offer a comparative perspective for researchers, scientists, and professionals involved in drug development. This document details key pharmacokinetic parameters, experimental methodologies, and visual representations of experimental workflows.

Introduction

This compound, the levorotatory (S)-enantiomer of dropropizine, is a peripherally acting antitussive drug.[1] Its mechanism of action is primarily attributed to the inhibition of the cough reflex by acting on peripheral receptors and their afferent conductors.[2][3] Unlike centrally acting antitussives, this compound exhibits a favorable safety profile with reduced central nervous system side effects.[4] Understanding its pharmacokinetic profile in preclinical animal models is crucial for predicting its behavior in humans and for the development of new formulations.

Pharmacokinetic studies in animal models such as rats, dogs, and rabbits are essential to determine the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. These studies provide critical data on bioavailability, dose-linearity, and potential for accumulation, which are vital for designing clinical trials.

Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound in different animal models following oral (PO) and intravenous (IV) administration.

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterOral (PO)Intravenous (IV)Reference
Dose 25 mg/kg2.5 mg/kg[5]
Cmax (µg/mL) 2.65 ± 0.45-[5]
Tmax (h) 1.0-[5]
AUC₀₋∞ (µg·h/mL) 7.36 ± 1.250.68 ± 0.08[5]
t½ (h) 3.39 ± 0.581.34 ± 0.15[5]
Bioavailability (%) ~100-[5]
CL (mL/min/kg) -61.7 ± 7.4[5]
Vd (L/kg) -5.8 ± 0.7[5]

Data are presented as mean ± SD.

Table 2: Pharmacokinetic Parameters of this compound in Dogs

ParameterOral (PO) - Immediate ReleaseOral (PO) - Sustained ReleaseReference
Dose --[6]
Cmax (ng/mL) Significantly higher than SRSignificantly lower than IR[6]
Tmax (h) Shorter than SRSignificantly longer than IR[6]
Relative Bioavailability (%) -106.3 ± 12.8[6]

Specific dose and parameter values were not provided in the abstract, but comparative data was available.

Pharmacokinetic studies indicate that this compound is rapidly absorbed after oral administration in rats, reaching maximum plasma concentrations within an hour.[5] The oral bioavailability in rats is high, approaching 100%.[5] In dogs, a sustained-release formulation showed a lower Cmax and a longer Tmax compared to an immediate-release formulation, with comparable overall exposure.[6] The plasma protein binding of this compound is low (11-14%) and similar across rats, dogs, and humans.[7]

Experimental Protocols

This section details the methodologies employed in the pharmacokinetic studies of this compound in animal models.

3.1. Animal Models

  • Rats: Sprague-Dawley rats are commonly used for pharmacokinetic and tissue distribution studies.[8][9]

  • Dogs: Beagle dogs have been utilized for bioavailability studies of different formulations.[6]

  • Other Models: Guinea pigs and rabbits have been used in pharmacological and toxicological assessments.[10][11][12]

3.2. Drug Administration and Sample Collection

A typical experimental workflow for a pharmacokinetic study is illustrated below.

G cluster_pre Pre-Administration cluster_admin Administration cluster_sampling Sample Collection cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Fasting Overnight Fasting Animal_Acclimatization->Fasting Drug_Admin Drug Administration (Oral or Intravenous) Fasting->Drug_Admin Blood_Sampling Serial Blood Sampling (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24h) Drug_Admin->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (e.g., LLE, SPE) Sample_Storage->Sample_Prep Analytical_Method Analytical Quantification (HPLC-UV, LC-MS/MS) Sample_Prep->Analytical_Method PK_Analysis Pharmacokinetic Analysis (Non-compartmental) Analytical_Method->PK_Analysis

Experimental workflow for a typical pharmacokinetic study.

3.3. Analytical Methods

The quantification of this compound in biological matrices is predominantly achieved using chromatographic techniques.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method for determining this compound concentrations in plasma.[6] A typical method involves:

    • Sample Preparation: Liquid-liquid extraction (LLE) using a suitable organic solvent.

    • Mobile Phase: A mixture of methanol and a buffer solution.

    • Detection: UV detection at a specific wavelength (e.g., 240 nm).[6]

    • Internal Standard: A structurally similar compound is often used for accurate quantification.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for quantifying this compound in plasma.[13] This technique is particularly useful for studies requiring low limits of quantification.

A review of analytical methods highlights that HPLC with UV detection is the most frequently reported technique for the determination of this compound in various matrices, including plasma and urine.[2][3]

Bioavailability

The oral bioavailability of this compound has been reported to be greater than 75% in rats, dogs, and humans, indicating good absorption from the gastrointestinal tract.[7] In rats, the bioavailability was found to be approximately 100%.[5]

Tissue Distribution

Tissue distribution studies in rats have shown that this compound is distributed to various tissues, including the liver, lung, and kidney.[8][9] Interestingly, when this compound was administered alone, the exposure in the lung and kidney tissues was higher compared to when it was administered as part of a racemic mixture.[8][9]

Metabolism and Excretion

The metabolism of this compound is an important aspect of its pharmacokinetic profile. While detailed metabolic pathways in animal models are not extensively described in the provided search results, it is known that the drug is rapidly eliminated, with a half-life of approximately 1-2 hours in humans.[7] The recovery of radioactivity after oral administration in studies across species was 93%, suggesting that the drug and its metabolites are efficiently excreted.[7]

Proposed Peripheral Mechanism of Action

This compound's antitussive effect is mediated peripherally, distinguishing it from centrally acting agents like codeine. The proposed mechanism involves the inhibition of C-fiber activation in the airways.

G cluster_airway Airway cluster_cns Central Nervous System Stimuli Cough Stimuli (e.g., Capsaicin, Citric Acid) C_Fibers Sensory C-Fibers Stimuli->C_Fibers Neuropeptides Release of Sensory Neuropeptides C_Fibers->Neuropeptides Cough_Center Cough Center in Brainstem Neuropeptides->Cough_Center Afferent Signal Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex This compound This compound This compound->C_Fibers

Proposed peripheral mechanism of action of this compound.

Studies in guinea pigs have shown that this compound's action is related to sensory neuropeptides.[12] In capsaicin-desensitized animals, where sensory neuropeptides are depleted, this compound failed to prevent vagally elicited cough, supporting its peripheral site of action.[12]

Conclusion

The pharmacokinetic profile of this compound in animal models demonstrates rapid absorption, high bioavailability, and distribution to key tissues such as the lungs. The analytical methods for its quantification are well-established, with HPLC-UV and LC-MS/MS being the most prominent. The data from these preclinical studies have been instrumental in guiding the clinical development of this compound and have confirmed its favorable pharmacokinetic and safety profile. This guide provides a consolidated resource for researchers and drug development professionals working with this important antitussive agent.

References

Levodropropizine: A Technical Guide to its Potential in Non-Sedating Antitussive Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a non-opioid antitussive agent with a distinct peripheral mechanism of action, setting it apart from traditional centrally-acting cough suppressants. This technical guide provides an in-depth analysis of this compound's pharmacological profile, clinical efficacy, and favorable safety, particularly its non-sedating properties. Through a comprehensive review of preclinical and clinical data, this document elucidates the scientific rationale for this compound's utility in the management of non-productive cough. Detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action are presented to support further research and development in the field of antitussive therapy.

Introduction

Cough is a primary defensive reflex of the respiratory system, but it can become a persistent and debilitating symptom in various respiratory conditions. Traditional antitussive therapies, such as opioids like codeine and non-opioids like dextromethorphan, act on the central nervous system (CNS) to suppress the cough reflex.[1] While effective, these centrally-acting agents are often associated with undesirable side effects, most notably sedation, which can impair daily activities and may not be suitable for all patient populations.[1][2] this compound has emerged as a valuable alternative, offering comparable antitussive efficacy with a significantly lower risk of CNS-related adverse events.[3][4] This guide explores the core scientific and clinical attributes of this compound that underpin its potential as a first-line non-sedating antitussive agent.

Mechanism of Action: A Peripheral Approach

This compound's primary advantage lies in its peripheral site of action. Unlike centrally-acting antitussives that depress the cough center in the brainstem, this compound modulates the activity of sensory afferent nerves in the airways, specifically the vagal C-fibers.[2][5][6]

Inhibition of C-fiber Activation

Vagal C-fibers are unmyelinated sensory neurons that are sensitive to various chemical and mechanical stimuli, playing a crucial role in initiating the cough reflex.[5] this compound has been shown to inhibit the activation of these C-fibers.[5] Studies in animal models have demonstrated that this compound significantly reduces the response of vagal C-fibers to chemical stimulants like phenylbiguanide (PBG).[5] This inhibitory action on the afferent arm of the cough reflex is a key component of its antitussive effect.

Modulation of Neuropeptide Release

C-fiber activation leads to the release of sensory neuropeptides, such as Substance P, which contribute to neurogenic inflammation and further sensitization of the cough reflex arc.[1][7] this compound has been found to inhibit the release of these neuropeptides from C-fibers.[6][8] This modulation of neuropeptide release not only contributes to its antitussive effect but may also confer a mild anti-inflammatory action in the airways.

The peripheral mechanism of action of this compound is supported by studies showing its lack of efficacy when administered directly into the central nervous system (intracerebroventricularly) in preventing electrically-induced cough in animal models, whereas centrally-acting agents like codeine are effective under the same conditions.[1]

Signaling Pathway of this compound's Peripheral Antitussive Action

G cluster_0 Airway Lumen cluster_1 Airway Epithelium Cough Stimuli Cough Stimuli C-fiber ending C-fiber ending Cough Stimuli->C-fiber ending Activates Neuropeptide Release Neuropeptide Release C-fiber ending->Neuropeptide Release Triggers Afferent Signal to CNS Afferent Signal to CNS C-fiber ending->Afferent Signal to CNS Transmits This compound This compound This compound->C-fiber ending Inhibits This compound->Neuropeptide Release Inhibits This compound->Afferent Signal to CNS Reduces Transmission Cough Reflex Cough Reflex Afferent Signal to CNS->Cough Reflex

Caption: Peripheral action of this compound on C-fibers.

Pharmacokinetics and Pharmacodynamics

This compound exhibits a favorable pharmacokinetic profile for an antitussive agent. It is rapidly absorbed after oral administration, with a bioavailability greater than 75%.[9] Peak plasma concentrations are typically reached within 0.25 to 2 hours.[9] The elimination half-life is approximately 2.73 hours, allowing for a convenient dosing schedule.[9] The drug has low plasma protein binding.[9]

The pharmacodynamic effects of this compound are directly related to its pharmacokinetic profile, with the onset of antitussive action coinciding with its absorption and peak plasma levels.

Data Presentation: Clinical Efficacy and Safety

Numerous clinical trials have evaluated the efficacy and safety of this compound in the treatment of non-productive cough in both adult and pediatric populations. The following tables summarize the key quantitative data from comparative studies.

Table 1: Comparative Efficacy of this compound vs. Centrally-Acting Antitussives

Comparator Patient Population Primary Efficacy Endpoint This compound Outcome Comparator Outcome P-value Reference
Dihydrocodeine140 adults with lung cancerReduction in cough severitySignificant reductionSignificant reductionNo significant difference[3]
Dextromethorphan209 adults with non-productive coughReduction in number of coughing spellsSignificant reductionSignificant reductionNo significant difference[4]
Dextromethorphan209 adults with non-productive coughReduction in night awakeningsSignificantly higher improvement-< 0.05[4]
Codeine88 adults with chronic coughChange in Visual Analog Scale (VAS) for cough19.77 ± 24.8335.11 ± 20.740.002[10][11]
Codeine88 adults with chronic coughImprovement in Cough Symptom Score (CSS)1.26 ± 1.892.96 ± 2.35< 0.001[10][11]

Table 2: Comparative Safety of this compound: Incidence of Somnolence

Comparator Patient Population This compound Incidence of Somnolence Comparator Incidence of Somnolence P-value Reference
Dihydrocodeine140 adults with lung cancer8%22%Significantly lower[3]
Dextromethorphan209 adults with non-productive cough4.6%10.4%-[4]
Codeine88 adults with chronic coughNot specified, but adverse events were significantly less frequent (14.0% vs 44.4%)15.6%0.002 (for overall adverse events)[2][10]
Dropropizine258 children with non-productive cough5.3%10.3%Not statistically significant, but clinically relevant[12]

Experimental Protocols

The following sections detail the methodologies of key preclinical and clinical studies that have established the pharmacological profile and therapeutic utility of this compound.

Preclinical Evaluation of Antitussive Activity

Objective: To determine the site of action and efficacy of this compound in animal models of cough.

Experimental Workflow for Preclinical Antitussive Studies

G Animal Model Selection Animal Model Selection Cough Induction Cough Induction Animal Model Selection->Cough Induction e.g., Guinea Pig, Cat Drug Administration Drug Administration Cough Induction->Drug Administration Mechanical, Electrical, or Chemical Stimuli Cough Response Measurement Cough Response Measurement Drug Administration->Cough Response Measurement Oral, IV, or ICV Data Analysis Data Analysis Cough Response Measurement->Data Analysis Frequency, Intensity Conclusion Conclusion Data Analysis->Conclusion Efficacy & Mechanism

Caption: Workflow for preclinical antitussive studies.

  • Animal Models: Guinea pigs and cats are commonly used models for studying cough.[5][13]

  • Induction of Cough:

    • Mechanical Stimulation: A nylon fiber is inserted into the trachea to mechanically induce coughing.[13]

    • Electrical Stimulation: Electrodes are placed on the tracheal mucosa or the vagus nerve to elicit a cough response.[13]

    • Chemical Stimulation: Aerosolized citric acid or capsaicin is used to induce cough.[14]

  • Drug Administration:

    • This compound and comparator drugs (e.g., codeine) are administered via various routes, including oral, intravenous, and intracerebroventricular (i.c.v.), to differentiate between peripheral and central effects.[1]

  • Measurement of Antitussive Effect: The number and intensity of coughs are recorded and compared between treatment groups and baseline.

  • C-fiber Activity Recording: In anesthetized cats, single-unit recordings of vagal afferent C-fibers are performed using suction electrodes on the distal part of the cut vagus nerve. The response to chemical stimuli (e.g., phenylbiguanide) is measured before and after drug administration.[5]

Clinical Trial for Efficacy and Safety in Adults

Objective: To compare the efficacy and safety of this compound with a centrally-acting antitussive in adults with non-productive cough.

  • Study Design: A double-blind, randomized, controlled clinical trial.[3][4]

  • Patient Population: Adult patients with a non-productive cough of a specified duration and severity. Exclusion criteria typically include productive cough, known hypersensitivity to study medications, and conditions where a cough suppressant is contraindicated.[3][4]

  • Randomization and Blinding: Patients are randomly assigned to receive either this compound or the comparator drug (e.g., dihydrocodeine, dextromethorphan) in a double-blind manner, where neither the patient nor the investigator knows the treatment allocation.[3][4]

  • Treatment: this compound is typically administered at a dose of 60 mg three times daily. The comparator drug is given at its standard therapeutic dose.[4]

  • Efficacy Assessments:

    • Cough Severity: Assessed using a validated scale, such as a visual analog scale (VAS) or a categorical rating scale.[3][10]

    • Cough Frequency: The number of coughing spells over a defined period is recorded by the patient in a diary.[4]

    • Nocturnal Awakenings: The number of times the patient is awakened from sleep by coughing is recorded.[3][4]

  • Safety Assessments:

    • Adverse events are systematically recorded at each study visit. Particular attention is paid to CNS effects, especially somnolence.[3][4]

    • Vital signs and laboratory parameters are monitored.

  • Statistical Analysis: Appropriate statistical methods are used to compare the changes in efficacy parameters from baseline between the treatment groups. The incidence of adverse events is also compared.

Conclusion

This compound represents a significant advancement in antitussive therapy, offering a peripherally-acting alternative to traditional centrally-acting agents. Its unique mechanism of action, focused on the inhibition of C-fiber activation and neuropeptide release in the airways, translates to a favorable clinical profile. The extensive body of evidence from preclinical and clinical studies demonstrates that this compound provides effective relief from non-productive cough with a markedly lower incidence of sedation compared to opioids and other centrally-acting drugs. This makes this compound a compelling therapeutic option for a broad range of patients in whom maintaining alertness and avoiding CNS depression is a priority. For researchers and drug development professionals, this compound serves as a successful example of a targeted, peripherally-acting therapy and a benchmark for the development of future non-sedating antitussives.

References

Investigating the enantiomeric properties of dropropizine

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enantiomeric Properties of Dropropizine

Abstract

Dropropizine is a non-opioid, peripherally acting antitussive agent that has been clinically available for many years as a racemic mixture.[1] The molecule possesses a single chiral center, resulting in two enantiomers: (S)-(-)-dropropizine (levodropropizine) and (R)-(+)-dropropizine (dextrodropropizine). Extensive research has demonstrated that the antitussive activity resides almost exclusively in the this compound enantiomer.[1] Furthermore, this compound exhibits a significantly improved safety and tolerability profile, particularly with respect to central nervous system (CNS) side effects, compared to the racemic form.[2] This whitepaper provides a comprehensive technical overview of the enantiomeric properties of dropropizine, detailing the pharmacodynamic and pharmacokinetic differences between the enantiomers, methods for their synthesis and separation, and the clinical implications of using the pure (S)-enantiomer.

Introduction to Chirality in Dropropizine

Dropropizine, chemically described as 3-(4-phenyl-1-piperazinyl)-1,2-propanediol, is a chiral compound traditionally used as a racemic mixture for the symptomatic treatment of non-productive cough.[1][3] The development of chiral separation techniques and stereoselective synthesis has allowed for the investigation of the individual enantiomers. It was discovered that this compound, the (S)-isomer, is the eutomer, responsible for the therapeutic antitussive effect.[1] Conversely, the (R)-isomer, or distomer, contributes little to the efficacy and is associated with a higher incidence of side effects, such as sedation.[2] This realization has led to the development and clinical use of this compound as an enantiopure drug, representing a significant therapeutic advancement over the racemate.

Comparative Pharmacodynamics

The primary therapeutic advantage of this compound lies in its distinct pharmacodynamic profile compared to the racemic mixture. While both exhibit effective antitussive action, this compound achieves this with a markedly reduced impact on the central nervous system.

Mechanism of Antitussive Action

This compound exerts its antitussive effect through a peripheral mechanism, acting on the sensory nerves of the respiratory tract.[4] This is in contrast to centrally acting agents like codeine or dextromethorphan. The core mechanism involves the inhibition of vagal C-fibers, which are responsible for initiating the cough reflex in response to various stimuli.[3] Animal studies have shown that this compound can modulate the release of sensory neuropeptides, such as Substance P, from these C-fibers, thereby reducing the sensitivity of the cough reflex arc.[4][5] This peripheral action is key to its favorable safety profile, as it avoids the CNS depression, respiratory depression, and potential for dependence associated with opioid-based antitussives.[4]

dot

This compound Signaling Pathway cluster_0 Respiratory Tract cluster_1 Therapeutic Intervention cluster_2 Outcome Stimuli Cough Stimuli (Irritants, Inflammation) C_Fiber Sensory C-Fiber Stimuli->C_Fiber Activates Neuropeptides Release of Sensory Neuropeptides (e.g., Substance P) C_Fiber->Neuropeptides Cough_Signal Afferent Signal to Brainstem Neuropeptides->Cough_Signal Cough_Reflex Cough Reflex Cough_Signal->Cough_Reflex Initiates This compound This compound This compound->C_Fiber Inhibits activation This compound->Neuropeptides Inhibits release

Caption: Mechanism of this compound's peripheral antitussive action.

Efficacy and Safety Profile

Clinical studies have consistently demonstrated that this compound possesses antitussive activity comparable to the racemic mixture.[1] A double-blind study in volunteers using a citric acid-induced cough model found that single oral doses of this compound and dropropizine produced a marked and statistically significant reduction in cough response.[1] However, the key differentiator is safety. This compound has weaker central sedative effects than the racemate and is less likely to induce physical dependence.[6] This translates to a clinically relevant reduction in side effects such as daytime sleepiness.

ParameterThis compoundRacemic DropropizineReference
Antitussive Efficacy Comparable to racemateEffective antitussive[1]
Primary Mechanism Peripheral C-fiber inhibitionPeripheral C-fiber inhibition[3][5]
Incidence of Somnolence 5.3% (in children)10.3% (in children)[2]
CNS Sedative Effects Significantly lower than racematePresent[6]
Receptor Affinity H1-histaminic, alpha-adrenergicH1-histaminic, alpha-adrenergic[7][8]
Opioid Receptor Binding NoneNone[8]

Table 1: Comparative pharmacodynamic properties of this compound and Racemic Dropropizine.

Comparative Pharmacokinetics

The pharmacokinetic profiles of the dropropizine enantiomers have been studied to understand their absorption, distribution, metabolism, and excretion (ADME).

ADME Profile

This compound is rapidly absorbed following oral administration, with a bioavailability reported to be greater than 75%.[9] The drug is quickly distributed, and plasma protein binding is low, in the range of 11-14%.[9] The elimination half-life for conventional immediate-release formulations is approximately 2.3 hours, indicating rapid clearance from the body.[9][10] Studies investigating the stereoselective pharmacokinetics after administering the racemate to rats suggest that the disposition of the enantiomers is not stereoselective, and no chiral inversion occurs.[10]

ParameterValue (for this compound)Reference
Bioavailability > 75%[9]
Time to Peak Plasma (Tmax) ~0.75 hours (Immediate Release)[9]
Elimination Half-life (T½) ~2.3 hours (Immediate Release)[9][10]
Plasma Protein Binding 11-14%[9]
Excretion Primarily via urine (~35% as unchanged drug and metabolites)[9]

Table 2: Key pharmacokinetic parameters of this compound.

Stereoselective Synthesis and Chiral Separation

The production of enantiopure this compound requires specialized chemical processes, either through stereoselective synthesis or by resolution of the racemic mixture.

Synthesis

Stereoselective synthesis is the preferred method for industrial-scale production. One patented method involves the reaction of 1-phenylpiperazine with an optically pure starting material, such as (R)-3-chloro-1,2-propanediol, to yield (S)-dropropizine (this compound) with high optical purity and yield.[11][12] This approach avoids the inefficient separation steps associated with resolving a racemate. Another described process involves coupling 1-phenylpiperazine with glycidol that contains an enantiomeric excess of the desired isomer, followed by purification through recrystallization.[13]

Chiral Separation and Analysis

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard analytical method for separating and quantifying the enantiomers of dropropizine.[14][15] This technique is crucial for quality control in the manufacturing of this compound to ensure enantiomeric purity and to detect the presence of the unwanted dextrodropropizine impurity.

Experimental Protocols

Chiral HPLC for Enantiomeric Separation of Dropropizine

This protocol is a representative method based on published literature for the analytical separation of dropropizine enantiomers.[14]

Objective: To separate and quantify this compound (S-enantiomer) and dextrodropropizine (R-enantiomer) in a drug substance or pharmaceutical formulation.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatograph (HPLC) system with a UV detector.

  • Chiral Stationary Phase Column: Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) or equivalent amylose-based CSP.[14]

  • Mobile Phase Solvents: n-hexane (HPLC grade), Ethanol (anhydrous), Diethylamine (DEA).

  • Reference Standards: this compound, Dextrodropropizine.

  • Sample Solvents: Mobile phase or a suitable solvent mixture.

2. Chromatographic Conditions:

  • Mobile Phase: n-hexane : Ethanol : Diethylamine (55:45:0.1, v/v/v).[14]

  • Flow Rate: 1.4 mL/min.

  • Column Temperature: Ambient (e.g., 25°C).

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

3. Procedure:

  • Mobile Phase Preparation: Precisely mix the n-hexane, ethanol, and diethylamine in the specified ratio. Degas the mobile phase using sonication or vacuum filtration before use.

  • Standard Solution Preparation: Prepare a stock solution of the reference standards (e.g., 1 mg/mL) in the mobile phase. Prepare working standards at appropriate concentrations (e.g., 0.5-5 µg/mL) by serial dilution.

  • Sample Preparation: Accurately weigh and dissolve the drug substance or crushed tablets in the mobile phase to achieve a known concentration within the linear range of the assay. Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the standard and sample solutions.

  • Identification and Quantification: Identify the peaks for this compound and dextrodropropizine based on the retention times obtained from the reference standards. Calculate the amount of each enantiomer in the sample using the peak areas and the standard calibration curve.

dot

Chiral HPLC Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing P1 Mobile Phase Prep (n-Hexane/EtOH/DEA) A1 HPLC System Equilibration P1->A1 P2 Standard Solution Prep A2 Inject Sample P2->A2 P3 Sample Prep (Dissolve & Filter) P3->A2 A1->A2 A3 Chromatographic Separation on CSP A2->A3 A4 UV Detection (254 nm) A3->A4 D1 Generate Chromatogram A4->D1 D2 Peak Identification (Retention Time) D1->D2 D3 Peak Integration (Area) D2->D3 D4 Quantification (Enantiomeric Purity) D3->D4

Caption: Experimental workflow for the chiral HPLC analysis of dropropizine.

Conclusion and Future Perspectives

The investigation into the enantiomeric properties of dropropizine serves as a classic example of successful chiral drug development. The isolation and characterization of this compound have led to a therapeutic agent with retained antitussive efficacy and a significantly enhanced safety profile.[1][2] By eliminating the dextro-enantiomer, which contributes to CNS side effects without providing therapeutic benefit, this compound offers a more favorable risk-benefit ratio compared to its racemic predecessor.[2] This in-depth understanding underscores the importance of stereochemistry in drug design and development, paving the way for safer and more effective pharmaceuticals. For researchers and drug development professionals, the case of dropropizine highlights the value of re-evaluating existing racemic drugs to unlock the therapeutic potential of their individual enantiomers.

dot

Dropropizine Enantiomer Comparison Racemic Racemic Dropropizine Mixture of (S) and (R) enantiomers Levo This compound (S-enantiomer) EUTOMER (+) Strong Antitussive Activity (-) Low CNS Side Effects Racemic->Levo Contains Dextro Dextrodropropizine (R-enantiomer) DISTOMER (-) Negligible Antitussive Activity (+) Contributes to CNS Side Effects Racemic->Dextro Contains

Caption: Logical relationship of dropropizine enantiomers' properties.

References

Levodropropizine: A Peripherally Acting Modulator of Airway Hyperresponsiveness

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Airway hyperresponsiveness (AHR), a hallmark of chronic inflammatory airway diseases such as asthma, is characterized by an exaggerated bronchoconstrictor response to a wide variety of stimuli. Levodropropizine, a non-opioid antitussive agent, has demonstrated a significant role in modulating AHR through a peripherally mediated mechanism of action. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on AHR, focusing on its interaction with sensory C-fibers, modulation of neuropeptide release, and anti-inflammatory properties. Detailed experimental protocols from key preclinical and clinical studies are presented, alongside quantitative data summarized in structured tables and visual representations of its signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for airway diseases.

Introduction

This compound is the levorotatory (S)-isomer of dropropizine, developed to offer a favorable safety profile by minimizing the central nervous system side effects associated with centrally acting antitussives.[1][2] Its primary therapeutic application is the symptomatic treatment of cough.[3][4] Extensive research has elucidated a mechanism of action that extends beyond simple cough suppression, revealing a capacity to modulate the underlying pathophysiology of airway hyperresponsiveness. Unlike opioid and non-opioid centrally acting agents that target the cough center in the brainstem, this compound acts at the periphery, within the respiratory tract.[5][6][7] This peripheral action is primarily attributed to its inhibitory effect on the activation of vagal afferent C-fibers, which are key players in initiating the cough reflex and contributing to AHR.[3][8][9]

Mechanism of Action in Modulating Airway Hyperresponsiveness

This compound's ability to attenuate airway hyperresponsiveness stems from its multifaceted peripheral action, primarily involving the inhibition of sensory C-fiber activation and the subsequent reduction in the release of pro-inflammatory sensory neuropeptides.

Inhibition of Sensory C-fiber Activation

Vagal afferent C-fibers are unmyelinated sensory nerve endings located in the respiratory tract that are stimulated by a variety of irritants, including chemical stimuli (e.g., capsaicin, bradykinin), inflammatory mediators, and physical stimuli.[10][11] Activation of these fibers triggers the cough reflex and contributes to neurogenic inflammation, a key component of AHR.[11]

This compound has been shown to directly inhibit the activation of these C-fibers.[8][9] Studies in anesthetized cats demonstrated that intravenous administration of this compound significantly reduced the discharge rate of vagal C-fibers in response to chemical stimuli like phenylbiguanide (PBG).[8][9] This inhibitory action on C-fibers is a cornerstone of its therapeutic effect, as it dampens the afferent signals that drive both cough and bronchoconstriction.

Modulation of Sensory Neuropeptide Release

Upon activation, C-fibers release sensory neuropeptides, most notably Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), from their peripheral endings.[5][12][13] These tachykinins are potent mediators of neurogenic inflammation and contribute significantly to the pathophysiology of AHR.[14][15][16]

  • Substance P (SP) : Induces bronchoconstriction, increases vascular permeability leading to plasma extravasation, and promotes mucus secretion.[5][15][16]

  • Calcitonin Gene-Related Peptide (CGRP) : A potent vasodilator that also contributes to neurogenic inflammation.[13][17]

This compound has been demonstrated to interfere with this neuropeptide system.[6][18] It inhibits the release of these neuropeptides from sensory nerve endings in the respiratory tract.[5][6] By reducing the local concentration of SP and other tachykinins, this compound mitigates their pro-inflammatory and bronchoconstrictive effects.[19][20]

Anti-inflammatory Properties

Beyond its effects on neurogenic inflammation, this compound exhibits broader anti-inflammatory properties. In a guinea pig model of cigarette smoke-induced airway hyperreactivity, this compound not only prevented the hyperreactive phenomenon but also inhibited the recruitment of inflammatory cells into the airway lumen.[19] Similarly, in a model of virus-induced airway inflammation, this compound prevented airway hyperresponsiveness and inhibited the influx of inflammatory cells into the bronchoalveolar lavage fluid.[21] This suggests that this compound may modulate inflammatory pathways beyond the direct inhibition of neuropeptide release.

The proposed signaling pathway for this compound's modulation of airway hyperresponsiveness is depicted in the following diagram:

Levodropropizine_Mechanism cluster_airway Airway Lumen & Epithelium cluster_intervention Pharmacological Intervention Stimuli Irritant Stimuli (Allergens, Smoke, Viruses) C_Fiber Sensory C-fiber Terminal Stimuli->C_Fiber Activates Neuropeptides Release of Sensory Neuropeptides (Substance P, CGRP) C_Fiber->Neuropeptides Inflammation Neurogenic Inflammation Neuropeptides->Inflammation AHR Airway Hyperresponsiveness (Bronchoconstriction, Mucus Secretion) Inflammation->AHR This compound This compound This compound->C_Fiber Inhibits Activation This compound->Neuropeptides Inhibits Release

Proposed mechanism of this compound in modulating airway hyperresponsiveness.

Quantitative Data from Preclinical and Clinical Studies

The efficacy of this compound in modulating airway hyperresponsiveness and related symptoms has been quantified in numerous studies. The following tables summarize key findings.

Table 1: Summary of Preclinical Studies on this compound
Experimental ModelSpeciesInterventionKey Quantitative FindingsReference
Phenylbiguanide (PBG)-induced C-fiber activationAnesthetized CatsThis compound (IV)Inhibition of C-fiber response to PBG: ~50% in pulmonary fibers, ~25% in non-pulmonary fibers.[8][9][8][9]
Cigarette smoke-induced airway hyperreactivityAnesthetized Guinea PigsThis compound (aerosol, 25 mg/ml for 30s)Completely prevented smoke-induced airway hyperreactivity.[19][19]
Capsaicin-induced bronchoconstrictionAnesthetized Guinea PigsThis compound (IV)Dose-dependently reduced the bronchocontractile effect of capsaicin.[19][19]
Parainfluenza type 3 virus-induced AHRGuinea PigsThis compound (10 mg/kg, IP, twice daily for 5 days)Prevented virus-induced AHR in vivo and in vitro; inhibited influx of broncho-alveolar cells.[21][21]
Capsaicin- and Substance P-induced plasma extravasationRat TracheaThis compound (10, 50, 200 mg/kg)Dose-dependently reduced Evans blue dye extravasation evoked by capsaicin and also inhibited Substance P-evoked extravasation.[20][20]
Table 2: Summary of Clinical Studies on this compound
Study DesignPatient PopulationInterventionsKey Quantitative FindingsReference
Meta-analysis of 7 clinical studies1,178 pediatric and adult patientsThis compound vs. control (codeine, cloperastine, dextromethorphan)Statistically significant difference in overall antitussive efficacy in favor of this compound (p = 0.0015).[6][22][23][6][22][23]
Randomized, double-blind, cross-over30 allergic asthmatic patientsThis compound (60 mg t.i.d. for 8 days) vs. PlaceboAntagonized allergen-induced bronchoconstriction by 72-83% (p < 0.05 to p < 0.01); Antagonized UNDW-induced bronchoconstriction by 59% (p ≤ 0.05).[24][24]
Double-blind controlled study20 patients with obstructive lung diseaseThis compound (60 mg t.i.d. for 7 days) vs. PlaceboSignificant decrease in the number of coughs induced by nebulized distilled water (from 34.4 to 15.6, p < 0.01).[25][26][25][26]
Multicenter, double-blind, parallel-group RCT209 adults with nonproductive coughThis compound (60 mg t.i.d. for 5 days) vs. Dextromethorphan (15 mg t.i.d. for 5 days)Both significantly reduced the number of coughing spells (p < 0.05); this compound reduced cough intensity earlier (day 2 vs. day 3 for dextromethorphan, p < 0.01).[7][7]

Detailed Experimental Protocols

A thorough understanding of the methodologies employed in key studies is crucial for interpretation and replication.

Preclinical Model: Cigarette Smoke-Induced Airway Hyperreactivity in Guinea Pigs
  • Objective: To evaluate the effect of this compound on airway hyperreactivity and inflammation induced by acute cigarette smoke exposure.

  • Animals: Male guinea pigs.

  • Anesthesia: Urethane.

  • Procedure:

    • Animals are tracheostomized and ventilated.

    • Airway resistance is measured using a pneumotachograph and a pressure transducer.

    • A baseline dose-response curve to an inhaled bronchoconstrictor (e.g., histamine or methacholine) is established.

    • Animals are exposed to a set number of puffs of cigarette smoke.

    • A post-exposure dose-response curve to the bronchoconstrictor is performed to assess airway hyperreactivity.

    • In the treatment group, this compound is administered via aerosolization prior to cigarette smoke exposure.

    • Bronchoalveolar lavage (BAL) is performed to collect airway inflammatory cells for differential counting.

  • Endpoint Measures:

    • Change in airway resistance in response to the bronchoconstrictor.

    • Total and differential inflammatory cell counts in BAL fluid.

The experimental workflow for this model is visualized below:

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Tracheostomy) start->animal_prep baseline Baseline Bronchoconstrictor Dose-Response animal_prep->baseline treatment Administer this compound (Treatment Group) baseline->treatment smoke Cigarette Smoke Exposure treatment->smoke post_exposure Post-Exposure Bronchoconstrictor Dose-Response smoke->post_exposure bal Bronchoalveolar Lavage (BAL) post_exposure->bal analysis Data Analysis (Airway Resistance, Cell Counts) bal->analysis end End analysis->end

Workflow for cigarette smoke-induced airway hyperreactivity model.
Clinical Trial: Allergen and Non-Specific Bronchial Challenge in Asthmatic Patients

  • Objective: To evaluate the effect of this compound on airway responsiveness to specific allergens and non-specific stimuli in allergic asthmatic patients.

  • Study Design: Randomized, double-blind, cross-over.

  • Participants: Allergic asthmatic patients with a documented history of positive skin tests to relevant allergens.

  • Procedure:

    • Baseline Assessment: Spirometry (FEV1, FVC) is performed to establish baseline lung function.

    • Treatment Period: Patients are randomized to receive either this compound (e.g., 60 mg t.i.d.) or placebo for a defined period (e.g., 8 days).

    • Bronchial Challenges: Following the treatment period, patients undergo a series of bronchial challenges on separate days:

      • Methacholine Challenge: To assess non-specific airway hyperresponsiveness acting via cholinergic receptors.

      • Ultrasonically Nebulized Distilled Water (UNDW) Challenge: To assess airway responsiveness mediated by histamine and neuropeptide release.

      • Specific Allergen Challenge: Using the allergen to which the patient is sensitized.

    • Washout Period: A sufficient time is allowed for the drug to be cleared from the system.

    • Crossover: Patients who initially received this compound are switched to placebo, and vice versa, for the second treatment period, followed by repeat bronchial challenges.

  • Endpoint Measures:

    • The provocative concentration or dose of the challenge agent causing a 20% fall in FEV1 (PC20 or PD20).

    • The area under the dose-response curve for FEV1.

Discussion and Future Directions

The evidence strongly supports the role of this compound as a modulator of airway hyperresponsiveness through its peripheral mechanism of action. By inhibiting C-fiber activation and the subsequent release of sensory neuropeptides, this compound effectively targets the neurogenic inflammatory component of AHR. Its additional anti-inflammatory properties further contribute to its therapeutic potential.

Future research should aim to further elucidate the precise molecular targets of this compound on C-fibers. Investigating its effects on specific ion channels involved in C-fiber activation could provide deeper insights into its mechanism. Furthermore, exploring the long-term effects of this compound on airway remodeling in chronic inflammatory conditions would be a valuable area of investigation. The development of inhaled formulations of this compound could also offer a more targeted delivery to the airways, potentially enhancing its efficacy and reducing systemic exposure.

Conclusion

This compound's unique peripheral mechanism of action, centered on the inhibition of sensory C-fiber activation and modulation of neuropeptide release, positions it as a valuable therapeutic agent for conditions characterized by airway hyperresponsiveness. The comprehensive data from both preclinical and clinical studies underscore its efficacy and favorable safety profile. This technical guide provides a foundational resource for the scientific community to further explore and leverage the therapeutic potential of this compound in the management of respiratory diseases.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for Levodropropizine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Levodropropizine is a non-opioid antitussive agent used for the symptomatic treatment of cough. Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug and pharmaceutical formulations. This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound, developed and validated in accordance with International Conference on Harmonisation (ICH) guidelines. The method is also capable of separating this compound from its potential degradation products and related substances.

Chromatographic Conditions

A summary of optimized chromatographic conditions for the analysis of this compound is presented in Table 1. These conditions have been compiled from various validated methods to provide a comprehensive overview.[1][2][3][4]

Table 1: Optimized HPLC Chromatographic Conditions

ParameterRecommended Conditions
HPLC System Quaternary pump, PDA or UV detector, Autosampler
Column C18 (e.g., Discovery C18, Ascentis C18, Denali C18), 150 x 4.6 mm, 5 µm
Mobile Phase Varies, common examples include: - 0.01N KH2PO4 buffer (pH 2.8) : Acetonitrile (50:50 v/v)[1] - KH2PO4 buffer : Acetonitrile (40:60 v/v)[2] - 0.1% Orthophosphoric acid : Acetonitrile (45:55 v/v)[5] - 0.02N KH2PO4 (pH 3.47) : Acetonitrile (65:35 v/v)
Flow Rate 0.8 - 1.0 mL/min[1][2]
Detection Wavelength 215 - 260 nm (215 nm, 223 nm, 240 nm, 252 nm, 260 nm have been reported)[1][2][3][6]
Column Temperature 30°C[1][2]
Injection Volume 10 µL[1]
Run Time Approximately 7-10 minutes

Method Validation Summary

The developed HPLC method was validated according to ICH guidelines to ensure its suitability for the intended purpose. A summary of the validation parameters is provided in Table 2.

Table 2: Summary of Method Validation Parameters

ParameterTypical ResultsAcceptance Criteria (as per ICH)
System Suitability Tailing factor < 1.5, Theoretical plates > 2000[2]Tailing factor ≤ 2, Theoretical plates > 2000
Linearity (µg/mL) 15-90 µg/mL (r² = 0.999)[1]Correlation coefficient (r²) ≥ 0.999
Accuracy (% Recovery) 99.26% - 100.73%[1][2]98.0% - 102.0%
Precision (% RSD) < 2.0%[2]RSD ≤ 2.0%
Limit of Detection (LOD) 0.14 - 0.63 µg/mL[2]Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) 0.43 - 1.90 µg/mL[2]Signal-to-Noise ratio of 10:1
Specificity No interference from blank, placebo, or degradation products.[7]Peak purity of the analyte peak
Robustness %RSD < 2.0% for deliberate changes in flow rate, mobile phase composition, and temperature.%RSD ≤ 2.0%

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. This compound was subjected to various stress conditions to induce degradation. The method was able to effectively separate the intact drug from its degradation products.

Table 3: Summary of Forced Degradation Studies

Stress ConditionConditionsObservation
Acid Hydrolysis 1 mL of 2N HCl at 60°C for 30 min[4]Degradation observed, peaks well-resolved from the main peak.
Alkaline Hydrolysis 1 mL of 2N NaOH at 60°C for 30 min[2][4]Significant degradation observed, peaks well-resolved.
Oxidative Degradation 1 mL of 20% H2O2 at 60°C for 30 min[4][8]Degradation observed, peaks well-resolved.
Thermal Degradation Dry heat at 105°C for 1 hour[2][8]Minor degradation observed.
Neutral Hydrolysis Refluxed in water at 60°C for 1 hour[2]Minor degradation with two degradation products observed.[7]

Experimental Protocols

Preparation of Solutions
  • Mobile Phase Preparation: Prepare the chosen mobile phase as described in Table 1. For example, for a mobile phase of 0.01N KH2PO4 buffer (pH 2.8) and Acetonitrile (50:50), dissolve the appropriate amount of KH2PO4 in water, adjust the pH to 2.8 with orthophosphoric acid, and then mix with an equal volume of acetonitrile. Filter the mobile phase through a 0.45 µm membrane filter and degas before use.[1][7]

  • Standard Stock Solution Preparation: Accurately weigh and transfer about 10 mg of this compound working standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.

  • Working Standard Solution Preparation: From the standard stock solution, prepare working standard solutions of desired concentrations (e.g., within the linearity range of 15-90 µg/mL) by diluting with the mobile phase.[1]

  • Sample Preparation (for Syrup Formulation): Transfer a quantity of syrup equivalent to 30 mg of this compound into a 50 mL volumetric flask.[1] Add about 25 mL of diluent (mobile phase) and sonicate for 25 minutes.[1] Make up the volume with the diluent and filter through a 0.45 µm syringe filter. Further dilute 1 mL of this solution to 10 mL to get a final concentration of 60 µg/mL of this compound.[1]

System Suitability Test

Before starting the analysis, perform a system suitability test to ensure the chromatographic system is working correctly. Inject the working standard solution (e.g., 60 µg/mL) six times and evaluate the system suitability parameters.[1] The acceptance criteria are mentioned in Table 2.

Assay Procedure

Inject the blank (mobile phase), standard preparation, and sample preparation into the chromatograph. Record the chromatograms and measure the peak areas. Calculate the percentage of this compound in the sample using the following formula:

Visualizations

HPLC Method Development Workflow

HPLC_Method_Development A Define Analytical Target Profile B Select Chromatographic Mode (RP-HPLC) A->B C Initial Screening of Stationary & Mobile Phases B->C D Optimize Chromatographic Conditions (Flow Rate, Temperature, Wavelength) C->D E Method Validation (ICH Guidelines) D->E F Forced Degradation Studies D->F G Finalized & Documented Analytical Method E->G F->E Demonstrates Specificity

Caption: Workflow for HPLC Method Development.

Method Validation Process

Method_Validation cluster_Validation Method Validation Parameters A Specificity H Validated Method A->H B Linearity & Range B->H C Accuracy C->H D Precision (Repeatability & Intermediate) D->H E LOD & LOQ E->H F Robustness F->H G System Suitability G->H

Caption: Key Parameters of Method Validation.

Forced Degradation Study Design

Forced_Degradation cluster_Stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC Analysis Acid->Analysis Base Alkaline Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Neutral Neutral Hydrolysis Neutral->Analysis Drug This compound (API & Formulation) Drug->Acid Drug->Base Drug->Oxidation Drug->Thermal Drug->Neutral Result Evaluate Peak Purity & Mass Balance Analysis->Result

Caption: Design of Forced Degradation Studies.

References

Application Note: Chiral Separation of Levodropropizine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine, the (S)-enantiomer of dropropizine, is a non-opioid antitussive agent. As the pharmacological and toxicological profiles of enantiomers can differ significantly, the European Pharmacopoeia and other regulatory bodies necessitate the control of the enantiomeric purity of chiral drugs. This application note provides a detailed protocol for the chiral separation of this compound and its (R)-enantiomer, Dextropropizine, using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.

Principle

This method employs a normal-phase HPLC system with a polysaccharide-based chiral stationary phase (CSP). The CSP, Chiralpak AD-H, is based on amylose tris(3,5-dimethylphenylcarbamate) coated on a silica gel support. The differential interaction of the this compound and Dextropropizine enantiomers with the chiral selector on the stationary phase leads to their separation, allowing for their individual quantification.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector.

  • Chiral Column: Chiralpak AD-H, 250 x 4.6 mm, 5 µm (or equivalent)

  • Chemicals and Reagents:

    • This compound reference standard

    • Dextropropizine reference standard

    • n-Hexane (HPLC grade)

    • Anhydrous Ethanol (HPLC grade)

    • Diethylamine (DEA) (HPLC grade)

    • Methanol (HPLC grade, for sample preparation)

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

ParameterSetting
Column Chiralpak AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Anhydrous Ethanol : Diethylamine (55 : 45 : 0.1, v/v/v)
Flow Rate 1.4 mL/min
Column Temperature Ambient
Detection UV at 254 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Carefully mix 550 mL of n-hexane, 450 mL of anhydrous ethanol, and 1 mL of diethylamine. Degas the solution for at least 15 minutes using sonication or vacuum filtration before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound and Dextropropizine in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare working standard solutions within the linear range of 0.5-5 µg/mL by diluting with the mobile phase.

  • Sample Preparation (from Tablets):

    • Weigh and finely powder not fewer than 20 tablets.

    • Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.

    • Add approximately 7 mL of methanol and sonicate for 15 minutes to dissolve the active ingredient.

    • Make up the volume to 10 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter.

    • Dilute the filtered solution with the mobile phase to a final concentration within the calibration range.

Data Presentation

The following tables summarize the expected chromatographic performance and system suitability parameters for the chiral separation of this compound and Dextropropizine.

Table 1: Chromatographic Performance

AnalyteRetention Time (min)
This compound3.05
Dextropropizine3.66

Table 2: System Suitability Parameters

ParameterAcceptance Criteria
Resolution (Rs) ≥ 1.5
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000

Experimental Workflow

The following diagram illustrates the overall workflow for the chiral separation of this compound enantiomers.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing p1 Mobile Phase Preparation (n-Hexane:Ethanol:DEA) h1 HPLC System Setup (Chiralpak AD-H Column) p1->h1 p2 Standard Solution Preparation (this compound & Dextropropizine) h2 Injection of Standards & Samples p2->h2 p3 Sample Preparation (from Tablets) p3->h2 h1->h2 h3 Data Acquisition (UV at 254 nm) h2->h3 d1 Peak Integration & Identification h3->d1 d2 System Suitability Calculation (Rs, T, N) d1->d2 d3 Quantification of Enantiomers d2->d3

Caption: Workflow for Chiral HPLC Analysis of this compound.

Conclusion

The described HPLC method provides a reliable and efficient means for the chiral separation of this compound and its enantiomer, Dextropropizine. The use of a Chiralpak AD-H column with a normal-phase mobile phase allows for a rapid analysis time of under 5 minutes per sample. This method is suitable for the quality control of this compound in raw materials and pharmaceutical dosage forms. The validation of this method has demonstrated its specificity, rapidity, reliability, and reproducibility.

Levodropropizine Dosage Determination for Preclinical Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Levodropropizine is a peripherally acting antitussive agent with a favorable safety profile compared to centrally acting cough suppressants.[1][2][3] Its mechanism of action involves the inhibition of sensory C-fiber activation in the respiratory tract, thereby reducing the cough reflex.[1][2][4] This document provides detailed application notes and protocols for the determination of this compound dosage in preclinical research settings. It includes a summary of pharmacokinetic and toxicological data, recommended dosage ranges for various animal models, and detailed experimental methodologies for efficacy and safety assessment.

Mechanism of Action and Pharmacokinetics

This compound exerts its antitussive effect through a peripheral mechanism, primarily by inhibiting the activation of vagal C-fibers and modulating the release of sensory neuropeptides, such as Substance P, in the airways.[1][2][4][5] This action reduces the excitability of tracheobronchial receptors involved in the cough reflex.[4] Unlike opioid-based antitussives, it does not act on the central nervous system, thus avoiding side effects like sedation, constipation, and respiratory depression.[5][6]

Pharmacokinetic Profile

This compound is rapidly absorbed after oral administration, with a bioavailability exceeding 75%.[4][7] Pharmacokinetic studies in rats, dogs, and humans have shown similar absorption, distribution, metabolism, and excretion profiles.[8]

Table 1: Key Pharmacokinetic Parameters of this compound

ParameterValueSpeciesReference
Bioavailability>75%Human, Rat, Dog[4][8]
Time to Peak Plasma (Tmax)~0.75 - 1 hourHuman[4]
Elimination Half-life (t1/2)~2.3 hoursHuman[4]
Plasma Protein Binding11-14%Human, Rat, Dog[4][8]

Preclinical Dosage Determination

The selection of an appropriate dose for preclinical studies is critical for obtaining meaningful and reproducible results. The following tables summarize acute toxicity data and recommended dosage ranges for various preclinical applications based on published studies.

Acute Toxicity Data

Table 2: Acute Toxicity of this compound in Animal Models

SpeciesRoute of AdministrationLD50 (mg/kg)Reference
RatOral886.5[9][10]
MouseOral1287[9][10]
Guinea PigOral2492[9][10]
Recommended Dosage Ranges for Preclinical Studies

Table 3: Recommended Oral Dosages for this compound in Preclinical Models

Research AreaAnimal ModelRecommended Dosage (mg/kg)Key FindingsReference
Antitussive Efficacy Guinea Pig (citric acid-induced cough)10 - 72Dose-dependent reduction in cough frequency.[11]
Guinea Pig (capsaicin-induced cough)10 - 200Dose-dependent reduction in capsaicin-evoked extravasation.[1]
Rabbit (mechanically/electrically induced cough)Comparable to dropropizineEffective antitussive activity.[6][12]
Pharmacokinetics Rat25 - 50 (Oral), 2.5 - 5.0 (IV)Characterization of absorption, distribution, and elimination.[13]
Toxicology (Subchronic/Chronic) Rat, DogUp to 24 (No-toxic-effect dose)Maximum tolerated oral dosage.[8][9][14]

Experimental Protocols

Protocol for Evaluating Antitussive Efficacy in Guinea Pigs (Citric Acid-Induced Cough Model)

This protocol is designed to assess the efficacy of this compound in a chemically-induced cough model.

Materials:

  • Male Dunkin-Hartley guinea pigs (300-350 g)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Citric acid solution (0.4 M)

  • Whole-body plethysmograph

  • Nebulizer

  • Audio recording equipment

Procedure:

  • Acclimatization: Acclimatize animals to the plethysmograph chamber for at least 15 minutes before the experiment.

  • Drug Administration: Administer this compound or vehicle orally (p.o.) at the desired doses (e.g., 10, 30, 72 mg/kg) 60 minutes before cough induction.

  • Cough Induction: Place the guinea pig in the plethysmograph chamber and expose it to a nebulized aerosol of 0.4 M citric acid for a defined period (e.g., 10 minutes).

  • Data Recording: Record the number of coughs during the exposure period using a microphone and specialized software to analyze the characteristic cough sounds.

  • Data Analysis: Compare the number of coughs in the this compound-treated groups to the vehicle-treated control group. Calculate the percentage inhibition of cough for each dose.

Protocol for Pharmacokinetic Analysis in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile of this compound in rats.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • This compound

  • Vehicle suitable for oral and intravenous administration

  • Cannulas for blood collection (e.g., jugular vein cannulation)

  • Blood collection tubes (containing anticoagulant)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Preparation: Surgically implant cannulas in the jugular vein of the rats for serial blood sampling. Allow for a recovery period.

  • Drug Administration:

    • Oral (p.o.): Administer this compound (e.g., 25 or 50 mg/kg) by oral gavage.

    • Intravenous (i.v.): Administer this compound (e.g., 2.5 or 5.0 mg/kg) as a bolus injection through a separate cannula (e.g., in the tail vein).

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Determine the concentration of this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, AUC, t1/2, clearance, and volume of distribution.

Visualizations

Signaling Pathway of this compound's Peripheral Antitussive Action

Levodropropizine_Signaling_Pathway cluster_airway Airway Lumen cluster_neuron Sensory Neuron (C-fiber) cluster_cns Central Nervous System Cough Stimuli Cough Stimuli TRPV1/TRPA1 TRPV1/TRPA1 Channels Cough Stimuli->TRPV1/TRPA1 Activates Neuropeptide Release Release of Sensory Neuropeptides (e.g., Substance P) TRPV1/TRPA1->Neuropeptide Release Initiates Cough Center Cough Center Neuropeptide Release->Cough Center Signals to This compound This compound This compound->Neuropeptide Release Inhibits Cough Reflex Cough Reflex Cough Center->Cough Reflex Triggers

Caption: this compound's peripheral antitussive mechanism.

Experimental Workflow for Preclinical Dosage Determination

Preclinical_Dosage_Workflow cluster_planning Phase 1: Planning & Preliminary Studies cluster_dose_ranging Phase 2: Dose-Ranging & Efficacy cluster_pkpd Phase 3: Pharmacokinetics & Safety cluster_final Phase 4: Final Dosage Selection LitReview Literature Review of Existing Data AcuteTox Acute Toxicity Studies (LD50 Determination) LitReview->AcuteTox DoseRange Dose-Range Finding Studies in Relevant Animal Models AcuteTox->DoseRange Efficacy Efficacy Studies (e.g., Cough Models) DoseRange->Efficacy PK Pharmacokinetic (PK) Studies (ADME Profiling) Efficacy->PK SubchronicTox Subchronic/Chronic Toxicity Studies PK->SubchronicTox DataAnalysis Data Integration and Analysis SubchronicTox->DataAnalysis FinalDose Selection of Optimal Preclinical Dose Range DataAnalysis->FinalDose

Caption: Workflow for preclinical dosage determination of this compound.

References

Application Notes & Protocols: A Stability-Indicating HPLC Method for Levodropropizine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Levodropropizine is a non-opioid antitussive agent used for the symptomatic treatment of cough. To ensure the quality, efficacy, and safety of pharmaceutical products containing this compound, a validated stability-indicating analytical method is crucial. This document provides a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound in the presence of its degradation products. This method is developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines.

Principle

The method utilizes reversed-phase HPLC (RP-HPLC) with UV detection to separate this compound from its potential degradation products formed under various stress conditions. The chromatographic separation is achieved on a C18 column with a mobile phase consisting of a phosphate buffer and an organic modifier. The method's stability-indicating nature is demonstrated through forced degradation studies, where the drug substance is subjected to acid, base, oxidative, thermal, and photolytic stress.

Experimental Protocols

Apparatus and Chromatographic Conditions

A summary of the HPLC apparatus and the optimized chromatographic conditions is presented in Table 1.

Table 1: HPLC Apparatus and Chromatographic Conditions

ParameterSpecification
HPLC System Quaternary Gradient HPLC system with UV-Vis Detector
Column X-Bridge C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.025M Potassium Dihydrogen Orthophosphate Buffer
Mobile Phase B Acetonitrile
Gradient Program Time (min) / %B: 0/20, 5/55, 10/10, 12/10, 13/20, 16/20[1]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[2]
Column Temperature 40°C[1]
Detection Wavelength 223 nm[1][3]
Run Time 16 minutes
Reagents and Materials
  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Potassium Dihydrogen Orthophosphate (AR Grade)

  • Orthophosphoric Acid (AR Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

  • Water (HPLC Grade)

Preparation of Solutions
  • Diluent: A mixture of water and acetonitrile (50:50, v/v).

  • Buffer Preparation (Mobile Phase A): Dissolve 3.4 g of Potassium Dihydrogen Orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with orthophosphoric acid.

  • Standard Stock Solution: Accurately weigh and transfer about 25 mg of this compound reference standard into a 25 mL volumetric flask. Add about 15 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent to obtain a concentration of 1000 µg/mL.

  • Standard Solution: From the standard stock solution, pipette 5 mL into a 50 mL volumetric flask and dilute to volume with the diluent to obtain a final concentration of 100 µg/mL.

Method Validation Protocol

The developed method was validated according to ICH guidelines for the following parameters:

  • Specificity: The ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is evaluated through forced degradation studies.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of this compound ranging from 15-90 µg/mL were prepared and injected.[2]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is determined by applying the method to samples to which known amounts of analyte have been added (spiking).

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

    • Repeatability (Intra-day precision): Analysis of replicate samples on the same day.

    • Intermediate Precision (Inter-day precision): Analysis of replicate samples on different days.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.

A summary of the validation parameters and their acceptance criteria is provided in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria (as per ICH Guidelines)

ParameterAcceptance Criteria
Specificity The peak for this compound should be pure and free from interference from degradation products and excipients.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% to 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1
Robustness System suitability parameters should remain within acceptable limits.
Forced Degradation Study Protocol

Forced degradation studies were performed on the this compound standard to demonstrate the stability-indicating nature of the method.

  • Acid Degradation: To 1 mL of the standard stock solution, add 1 mL of 2N HCl. Reflux for 30 minutes at 60°C.[4] Cool and neutralize with 1 mL of 2N NaOH. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Alkaline Degradation: To 1 mL of the standard stock solution, add 1 mL of 2N NaOH. Reflux for 30 minutes at 60°C.[4] Cool and neutralize with 1 mL of 2N HCl. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of the standard stock solution, add 1 mL of 20% H₂O₂. Keep at 60°C for 30 minutes.[4] Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: The solid drug substance was kept in an oven at 105°C for 1 hour.[5] A sample was then prepared at a concentration of 100 µg/mL.

  • Photolytic Degradation: The drug substance was exposed to sunlight for 24 hours. A sample was then prepared at a concentration of 100 µg/mL.

Data Presentation

The quantitative results of the method validation are summarized in the following tables.

Table 3: Linearity Data for this compound

Concentration (µg/mL)Peak Area
15Data
30Data
45Data
60Data
75Data
90Data
Correlation Coefficient (r²) ≥ 0.999

Table 4: Accuracy (Recovery) Data for this compound

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
50%50DataData
100%100DataData
150%150DataData
Mean % Recovery 98.0% - 102.0%

Table 5: Precision Data for this compound

PrecisionConcentration (µg/mL)Peak Area (% RSD, n=6)
Repeatability (Intra-day) 100≤ 2.0%
Intermediate Precision (Inter-day) 100≤ 2.0%

Table 6: LOD and LOQ Data for this compound

ParameterResult (µg/mL)
LOD 0.07[1][3]
LOQ 0.19[1][3]

Visualization

The following diagram illustrates the overall workflow for the development and validation of the stability-indicating HPLC method for this compound.

Stability_Indicating_HPLC_Method_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_stress Forced Degradation Studies dev_start Start: Define Analytical Requirements lit_review Literature Review & Preliminary Studies dev_start->lit_review optimization Optimization of Chromatographic Conditions (Column, Mobile Phase, Flow Rate, Wavelength) lit_review->optimization system_suitability System Suitability Testing optimization->system_suitability specificity Specificity system_suitability->specificity linearity Linearity & Range specificity->linearity acid Acid Hydrolysis specificity->acid accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness final_method Final Validated Stability-Indicating Method robustness->final_method base Base Hydrolysis acid->base oxidation Oxidation base->oxidation thermal Thermal Stress oxidation->thermal photo Photolytic Stress thermal->photo photo->final_method

Caption: Workflow for Development and Validation of a Stability-Indicating HPLC Method.

References

Application Note: Quantification of Levodropropizine in Human Plasma by Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in the bioanalysis of Levodropropizine.

Introduction:

This compound is a non-opioid antitussive agent.[1] Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This application note describes a robust and sensitive method for the determination of this compound in human plasma using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The described method is suitable for high-throughput analysis in a clinical or research setting.

Experimental Protocols

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of this compound and an internal standard (IS), such as Zolmitriptan, from human plasma.[2][3][4][5]

Protocol:

  • To 200 µL of human plasma in a polypropylene tube, add 100 µL of the internal standard working solution (e.g., 10 ng/mL Zolmitriptan).[2]

  • Add 200 µL of 0.1 M Na₂HPO₄ buffer (pH 8.9) and vortex for 30 seconds.[3]

  • Add 5 mL of an extraction solvent mixture of dichloromethane-diethyl ether (2:3, v/v).[2][4][6]

  • Vortex the mixture for 5 minutes.

  • Centrifuge at 2000 x g for 5 minutes.[2]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Alternatively, protein precipitation can be used for sample preparation.[7]

Protocol (Protein Precipitation):

  • To a volume of plasma, add a precipitating agent such as acetonitrile.[7]

  • Vortex the mixture to precipitate the plasma proteins.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant for injection into the LC-MS/MS system.

Liquid Chromatography

Table 1: Liquid Chromatography Conditions

ParameterCondition 1Condition 2
Column C18 (4.6 x 150mm, 5µm)[1]C18[3][5]
Mobile Phase 0.01N KH₂PO₄ buffer (pH 2.8): Acetonitrile (50:50)[1]Methanol-diethylamine solution (0.05 M) (20:80, v/v, pH adjusted to 3.0 with H₃PO₄)[8]
Flow Rate 1.0 mL/min[1][9]-
Column Temperature 30°C[1][9]30°C[2]
Injection Volume 10 µL[1]-
Run Time 7 min[1]-
Tandem Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source in the positive ion mode.

Table 2: Mass Spectrometry Parameters

ParameterThis compoundInternal Standard (Zolmitriptan)
Ionization Mode Positive ESIPositive ESI
MRM Transition m/z 237 → m/z 120[3][5]m/z 288 → m/z 58[5]
Collision Energy (CE) 38 eV[2]44 eV[2]
Declustering Potential (DP) 75 V[2]50 V[2]
IonSpray Voltage 5500 V5500 V
Temperature 500°C[2]500°C[2]

Quantitative Data Summary

The following tables summarize the quantitative performance of the LC-MS/MS method for this compound.

Table 3: Linearity and Sensitivity

ParameterValueReference
Linearity Range 0.25 - 500 ng/mL[2][4]
Correlation Coefficient (r²) > 0.99[2]
Limit of Quantification (LOQ) 0.25 ng/mL[2][4][5]
Limit of Detection (LOD) 1-2 ng/mL[3]

Table 4: Precision and Accuracy

ConcentrationIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
Low, Medium, High QC < 8.1%< 11.5%87.6 - 112%[2][4]
Overall < 11.4%< 11.4%Good[3][5]

Table 5: Recovery

AnalyteRecovery (%)Reference
This compound 70.28%[8]

Experimental Workflow Diagram

Levodropropizine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis plasma Human Plasma Sample (200 µL) add_is Add Internal Standard (e.g., Zolmitriptan) plasma->add_is add_buffer Add Buffer (0.1 M Na₂HPO₄, pH 8.9) add_is->add_buffer lle Liquid-Liquid Extraction (Dichloromethane:Diethyl Ether) add_buffer->lle vortex Vortex lle->vortex centrifuge Centrifuge vortex->centrifuge separate Separate Organic Layer centrifuge->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject lc_separation Chromatographic Separation (C18 Column) inject->lc_separation ms_detection Tandem Mass Spectrometry Detection (MRM) lc_separation->ms_detection quantification Quantification using Calibration Curve ms_detection->quantification reporting Report Results quantification->reporting

Caption: Workflow for this compound quantification in plasma.

Signaling Pathway Diagram

Signaling pathways are not directly relevant to the analytical quantification of this compound by tandem mass spectrometry. The mechanism of action for this compound as a peripheral antitussive is through the modulation of sensory neuropeptide levels in the respiratory tract. A diagram illustrating this would depict neuronal pathways rather than intracellular signaling cascades. For the scope of this application note, which focuses on the analytical method, a signaling pathway diagram is not applicable.

References

Application Notes and Protocols for the Assessment of Levodropropizine Using a Citric Acid-Induced Cough Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent demonstrated to be effective in the symptomatic treatment of non-productive cough.[1][2] Unlike centrally acting antitussives such as codeine and dextromethorphan, this compound's mechanism of action is primarily localized to the respiratory tract, where it inhibits the activation of vagal C-fibers.[1] Animal studies suggest that its antitussive effect is mediated through the modulation of sensory neuropeptides in the airways.[1][3] This peripheral action minimizes the risk of central nervous system side effects like drowsiness and respiratory depression, offering a favorable safety profile.[4]

The citric acid-induced cough model in guinea pigs is a widely used and reliable preclinical model for evaluating the efficacy of novel antitussive drugs.[5] Inhalation of citric acid aerosol irritates the airways, triggering a cough reflex that can be quantified to assess the effectiveness of a therapeutic intervention.[6] This document provides detailed application notes and protocols for the assessment of this compound using this model.

Mechanism of Action of this compound

This compound exerts its antitussive effects through a peripheral mechanism, targeting the afferent sensory nerves in the respiratory tract. The key aspects of its mechanism include:

  • Inhibition of C-fiber Activation: this compound inhibits the activation of vagal C-fibers, which are sensory nerve endings in the airways that are stimulated by irritants like citric acid.[1][7]

  • Modulation of Sensory Neuropeptides: The drug is believed to interfere with the release of sensory neuropeptides, such as Substance P, from C-fibers.[3][7] These neuropeptides are involved in initiating the cough reflex.

  • No Central Action: Studies have shown that this compound does not significantly affect the central nervous system, which is consistent with its peripheral site of action.[3][4]

Citric Acid-Induced Cough Model: Experimental Protocols

This section outlines a detailed protocol for inducing cough in guinea pigs using citric acid aerosol and for assessing the antitussive activity of this compound.

Animals
  • Species: Male Dunkin-Hartley guinea pigs are commonly used.[8]

  • Weight: Body weight can influence cough frequency, with lighter animals (180-220g) often exhibiting a higher number of coughs compared to heavier ones (280-320g).[5]

  • Acclimatization: Animals should be acclimatized to the laboratory conditions for at least 5-7 days prior to the experiment, with controlled temperature (22 ± 3°C) and humidity (55 ± 15%) and a 12-hour light/dark cycle.[8]

Materials and Equipment
  • This compound

  • Citric Acid (analytical grade)

  • Vehicle for this compound (e.g., 0.5% Sodium Carboxy Methyl Cellulose)

  • Normal Saline (0.9%)

  • Whole-body plethysmography chamber

  • Ultrasonic nebulizer

  • Microphone and sound recording equipment

  • Data acquisition and analysis software

Experimental Procedure
  • Animal Preparation:

    • Animals are randomly assigned to control and treatment groups.

    • Food should be withheld for a few hours before the experiment, but water should be available ad libitum.

  • Drug Administration:

    • This compound is administered orally (p.o.) at the desired doses. A typical dose that has been studied is 72 mg/kg.[9]

    • The control group receives the vehicle.

    • A positive control, such as codeine, can also be included for comparison.

    • The drug is typically administered 30-60 minutes before the citric acid challenge.[8][9]

  • Citric Acid Challenge:

    • Each guinea pig is placed individually in a whole-body plethysmography chamber.[9]

    • A baseline recording of respiratory parameters is taken for a few minutes.

    • An aerosol of citric acid (e.g., 0.4 M in 0.9% saline) is delivered into the chamber using an ultrasonic nebulizer for a set period, typically 7-10 minutes.[2][9]

    • The observation period for counting coughs usually continues for an additional 7-15 minutes after the nebulization stops.[8][9]

  • Data Acquisition and Analysis:

    • Cough events are detected and recorded using a microphone and specialized software that can differentiate coughs from other respiratory sounds.[2][10]

    • The primary endpoints are the number of coughs (cough frequency) and the latency to the first cough .[9]

    • The percentage inhibition of cough for each treated group is calculated relative to the vehicle control group.

Data Presentation

The following tables summarize quantitative data from studies assessing this compound in the citric acid-induced cough model.

Dose-Dependent Efficacy of this compound and Comparators
CompoundDose (mg/kg, p.o.)ED₅₀ (mg/kg, p.o.) (95% Confidence Limits)Reference
This compound-47.2 (38.1 - 58.5)[11]
Dropropizine-56.4 (46.2 - 68.8)[11]
Zipeprol-19.5 (15.7 - 24.2)[11]
Codeine-41.3 (33.3 - 51.2)[11]

ED₅₀ represents the dose required to produce a 50% reduction in the number of coughs.

Effect of this compound on Cough Parameters (Oral Administration)
TreatmentDose (mg/kg)Median Number of Coughs (IQR)Mean Latency to First Cough (s) ± SEMReference
Vehicle (Citric Acid Control)-25 (22-28)151.4 ± 20[9]
This compound7222 (18-26)Not significantly different from control[9]
Codeine248 (5-11)311 ± 36[9]
Cloperastine249 (6-12)253 ± 38[9]
Gefapixant2410 (7-13)268 ± 51[9]

IQR: Interquartile Range; SEM: Standard Error of the Mean

Visualizations

Signaling Pathway of Citric Acid-Induced Cough and Site of Action of this compound

Cough_Pathway cluster_periphery Airway Lumen cluster_airway Airway Wall cluster_cns Central Nervous System cluster_effector Effector Muscles Citric_Acid Citric Acid Aerosol C_Fiber Vagal Afferent C-Fiber Citric_Acid->C_Fiber Stimulates Neuropeptides Release of Sensory Neuropeptides (e.g., Substance P) C_Fiber->Neuropeptides Activates Brainstem Cough Center in Brainstem Neuropeptides->Brainstem Signal Transmission (Afferent Pathway) Cough_Motor Cough Motor Pattern Generator Brainstem->Cough_Motor Muscles Respiratory Muscles Cough_Motor->Muscles Signal Transmission (Efferent Pathway) Cough Cough Muscles->Cough Contraction This compound This compound This compound->C_Fiber Inhibits Activation

Caption: Citric acid cough reflex pathway and the peripheral site of action of this compound.

Experimental Workflow for this compound Assessment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_challenge Cough Induction cluster_analysis Data Analysis Animal_Selection Animal Selection (Male Dunkin-Hartley Guinea Pigs) Acclimatization Acclimatization (5-7 days) Animal_Selection->Acclimatization Randomization Randomization into Groups (Vehicle, this compound, Positive Control) Acclimatization->Randomization Drug_Admin Oral Administration (Vehicle or Drug) Randomization->Drug_Admin Plethysmography Placement in Whole-Body Plethysmography Chamber Drug_Admin->Plethysmography 30-60 min post-administration Citric_Acid_Expo Citric Acid Aerosol Exposure (e.g., 0.4 M for 7-10 min) Plethysmography->Citric_Acid_Expo Data_Acquisition Cough Recording and Quantification (Frequency and Latency) Citric_Acid_Expo->Data_Acquisition Statistical_Analysis Statistical Analysis (% Inhibition Calculation) Data_Acquisition->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Caption: Step-by-step experimental workflow for evaluating this compound.

References

Application Notes and Protocols for the Quantification of Levodropropizine and its Metabolites in Plasma

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent widely used for the symptomatic treatment of cough.[1] Accurate quantification of this compound and its metabolites in plasma is crucial for pharmacokinetic studies, bioequivalence trials, and therapeutic drug monitoring. This document provides detailed application notes and protocols for the determination of this compound and its primary metabolites, p-hydroxy-levodropropizine and its conjugated forms, in human plasma using advanced analytical techniques.

Metabolic Pathway of this compound

This compound undergoes metabolism in the body, primarily through hydroxylation to form p-hydroxy-levodropropizine. This active metabolite is subsequently conjugated with glucuronic acid and sulfate to facilitate its excretion. The cytochrome P450 (CYP450) enzyme system is presumed to be involved in the initial hydroxylation step, although the specific isoenzymes have not been definitively identified in the reviewed literature.

G This compound This compound p_hydroxy_this compound p_hydroxy_this compound This compound->p_hydroxy_this compound Hydroxylation (CYP450) Conjugated_metabolites Conjugated_metabolites p_hydroxy_this compound->Conjugated_metabolites Glucuronidation / Sulfation

Caption: Metabolic pathway of this compound.

Quantitative Analysis of this compound in Plasma

Several validated methods have been reported for the quantification of this compound in plasma, primarily utilizing High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Summary of Quantitative Data
ParameterLC-MS/MS Method 1[2][3]LC-MS/MS Method 2[4]HPLC-UV Method[5]
Linearity Range 0.25 - 500.0 µg/L0.25 - 500 ng/mL25.25 - 2020 ng/mL
Lower Limit of Quantification (LLOQ) 0.25 µg/L0.25 ng/mL25.25 ng/mL
Intra-day Precision (% CV) < 11.4%< 8.1%< 7%
Inter-day Precision (% CV) < 11.4%< 11.5%< 7%
Accuracy (% Recovery) Not explicitly stated87.6 - 112%Within 6% of nominal
Internal Standard ZolmitriptanZolmitriptan1-phenypiperazine
Sample Preparation Not explicitly statedLiquid-Liquid ExtractionLiquid-Liquid Extraction

Experimental Protocols

Protocol 1: Quantification of this compound by LC-MS/MS

This protocol is based on a rapid and sensitive method for the analysis of this compound in human plasma.[2][3][4]

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 200 µL of human plasma in a polypropylene tube, add 50 µL of the internal standard working solution (Zolmitriptan, 1 µg/mL in methanol).

  • Add 100 µL of 1 M sodium hydroxide solution and vortex for 30 seconds.

  • Add 3 mL of extraction solvent (e.g., a mixture of dichloromethane and diethyl ether, 2:3, v/v).[4]

  • Vortex for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase and inject into the LC-MS/MS system.

2. Chromatographic Conditions

  • HPLC System: Agilent 1100 series or equivalent

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of methanol and ammonium acetate buffer (e.g., 10 mM, pH 4.5)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 237 → m/z 120[2][3]

    • Zolmitriptan (IS): m/z 288 → m/z 58[2][3]

Protocol 2: Quantification of this compound and its Metabolites by LC-MS/MS (Proposed Method)

This proposed protocol outlines a strategy for the simultaneous quantification of this compound, p-hydroxy-levodropropizine, and total p-hydroxy-levodropropizine after enzymatic hydrolysis.

1. Sample Preparation

  • For this compound and free p-hydroxy-levodropropizine: Follow the liquid-liquid extraction protocol described in Protocol 1.

  • For Total p-hydroxy-levodropropizine (after enzymatic hydrolysis):

    • To 200 µL of human plasma, add 50 µL of internal standard working solution.

    • Add 50 µL of acetate buffer (e.g., 0.1 M, pH 5.0).

    • Add 20 µL of β-glucuronidase/arylsulfatase solution (from Helix pomatia).

    • Incubate the mixture at 37°C for a predetermined optimal time (e.g., 2-4 hours, requires optimization).

    • After incubation, proceed with the liquid-liquid extraction as described in Protocol 1, starting from the addition of the sodium hydroxide solution.

2. Chromatographic Conditions

  • Utilize a gradient elution to effectively separate the more polar metabolite from the parent drug.

  • HPLC System: UPLC system for better resolution

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient Program: A linear gradient from 5% to 95% B over 5-7 minutes.

  • Flow Rate: 0.3 - 0.4 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: ESI, Positive

  • MRM Transitions (Proposed):

    • This compound: m/z 237 → m/z 120

    • p-hydroxy-levodropropizine: m/z 253 → [Product ion to be determined experimentally]

    • Internal Standard: To be selected (e.g., a stable isotope-labeled analog of this compound or p-hydroxy-levodropropizine).

Experimental Workflows

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is base Add 1M NaOH is->base extract Liquid-Liquid Extraction base->extract evap Evaporate to Dryness extract->evap recon Reconstitute evap->recon inject Inject into LC-MS/MS recon->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Workflow for this compound Quantification.

G cluster_0 Sample Preparation for Total Metabolite cluster_1 LC-MS/MS Analysis plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is buffer Add Acetate Buffer is->buffer enzyme Add β-glucuronidase buffer->enzyme incubate Incubate at 37°C enzyme->incubate lle Liquid-Liquid Extraction incubate->lle analysis LC-MS/MS Analysis of This compound and p-hydroxy-levodropropizine lle->analysis

Caption: Workflow for Total Metabolite Quantification.

Conclusion

The protocols and data presented provide a comprehensive guide for the quantitative analysis of this compound and its metabolites in plasma. The LC-MS/MS methods offer high sensitivity and specificity, making them suitable for demanding research and clinical applications. The proposed method for simultaneous analysis of the parent drug and its metabolites, once fully validated, will provide a valuable tool for a more complete understanding of this compound's pharmacokinetics. Researchers should ensure proper method validation according to regulatory guidelines before implementation in their laboratories.

References

Application Notes and Protocols for Levodropropizine Dose-Response Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid, peripherally acting antitussive agent.[1][2] Its mechanism of action is distinct from centrally acting cough suppressants, offering a favorable safety profile with a reduced risk of central nervous system side effects such as drowsiness and respiratory depression.[2] this compound is understood to exert its antitussive effect by inhibiting the activation of sensory C-fibers in the airways, thereby modulating the cough reflex at its origin.[3][4]

The following application notes provide detailed experimental designs for conducting robust dose-response studies of this compound. These protocols are intended to guide researchers in accurately characterizing the potency and efficacy of this compound in both in vitro and in vivo settings.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism involves the inhibition of sensory C-fiber activation within the respiratory tract. These nerve fibers are stimulated by irritants, leading to the release of neuropeptides like Substance P and calcitonin gene-related peptide (CGRP). This neuropeptide release contributes to the afferent signaling that initiates the cough reflex. This compound is thought to interfere with this process, reducing the sensitivity of the C-fibers to stimuli.[5]

Levodropropizine_Mechanism cluster_airway Airway cluster_nerve Sensory C-Fiber Irritant Cough-Inducing Irritant (e.g., Citric Acid) C_Fiber C-Fiber Terminal Irritant->C_Fiber Stimulates Neuropeptide_Release Neuropeptide Release C_Fiber->Neuropeptide_Release Triggers Cough_Center Cough Center (Brainstem) Neuropeptide_Release->Cough_Center Afferent Signal This compound This compound This compound->C_Fiber Inhibits Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates

Caption: this compound's inhibitory action on the cough reflex pathway.

In Vitro Dose-Response Protocol: Inhibition of C-Fiber Mediated Contraction in Isolated Guinea Pig Trachea

This protocol details a method to assess the inhibitory effect of this compound on non-adrenergic, non-cholinergic (NANC) contractions induced by electrical field stimulation (EFS) in isolated guinea pig trachea, a response mediated by sensory C-fibers.

Experimental Workflow

In_Vitro_Workflow A Isolate Guinea Pig Trachea B Mount Tracheal Rings in Organ Bath A->B C Equilibration Period (90 min) B->C D Establish Baseline EFS-Induced NANC Contraction C->D E Cumulative Addition of This compound D->E F Record EFS-Induced Contractions at each Concentration E->F G Capsaicin Challenge (Confirmation) F->G H Data Analysis: IC50 Determination G->H

Caption: Workflow for in vitro dose-response assessment.

Materials and Methods
  • Animals: Male Hartley guinea pigs (300-400 g).

  • Reagents: Krebs-bicarbonate solution, this compound, Capsaicin, Atropine, Propranolol, Indomethacin.

  • Equipment: Organ bath system with force-displacement transducers, electrical stimulator, data acquisition system.

Detailed Protocol
  • Humanely euthanize a guinea pig and excise the trachea.

  • Prepare tracheal rings (2-3 cartilage rings wide) and mount them in organ baths containing Krebs-bicarbonate solution at 37°C, continuously bubbled with 95% O₂ and 5% CO₂.

  • Pre-treat tissues with atropine (1 µM), propranolol (1 µM), and indomethacin (3 µM) to block cholinergic, adrenergic, and prostaglandin-mediated responses, respectively.[6]

  • Allow the tissues to equilibrate for at least 60-90 minutes under a resting tension of 1.0-1.5 g.

  • Induce baseline NANC contractions using electrical field stimulation (EFS) with the following parameters: 10 V, 1 ms pulse duration, 20 Hz frequency for 10 seconds.[7]

  • Once a stable baseline is achieved, add this compound to the organ baths in a cumulative manner, with concentrations ranging from 10⁻⁸ M to 10⁻⁴ M. Allow each concentration to equilibrate for 20 minutes before the next EFS.

  • Record the contractile response to EFS at each this compound concentration.

  • At the end of the cumulative concentration-response curve, add capsaicin (1 µM) to confirm the presence of functional C-fibers and their role in the contractile response.[8]

  • Calculate the percentage inhibition of the EFS-induced contraction at each this compound concentration relative to the baseline contraction.

  • Plot the percentage inhibition against the logarithm of the this compound concentration to determine the IC₅₀ value (the concentration causing 50% inhibition).

Data Presentation
This compound Concentration (M)% Inhibition of EFS-Induced Contraction (Mean ± SEM)
1 x 10⁻⁸Insert Data
1 x 10⁻⁷Insert Data
1 x 10⁻⁶Insert Data
1 x 10⁻⁵Insert Data
1 x 10⁻⁴Insert Data
Calculated IC₅₀ (M) Insert Value

In Vivo Dose-Response Protocol: Inhibition of Citric Acid-Induced Cough in Guinea Pigs

This protocol describes the evaluation of this compound's antitussive efficacy in a standard preclinical model of cough induced by citric acid inhalation in conscious guinea pigs.

Experimental Workflow

In_Vivo_Workflow A Acclimatize Guinea Pigs to Plethysmograph Chambers B Administer this compound or Vehicle Orally (p.o.) A->B C Place Animals in Chambers (60 min post-dosing) B->C D Expose to Nebulized Citric Acid (0.4 M) C->D E Record Cough Responses for 10 minutes D->E F Quantify Number of Coughs E->F G Data Analysis: ED50 Determination F->G

Caption: Workflow for in vivo dose-response assessment.

Materials and Methods
  • Animals: Male Hartley guinea pigs (350-450 g).

  • Reagents: this compound, Vehicle (e.g., 1% methylcellulose), Citric acid solution (0.4 M).

  • Equipment: Whole-body plethysmograph chambers, nebulizer, data acquisition system for recording cough sounds and pressure changes.

Detailed Protocol
  • Acclimatize the guinea pigs to the plethysmograph chambers for at least 15-30 minutes for 2-3 days prior to the experiment to minimize stress-induced responses.

  • On the day of the study, randomly assign animals to treatment groups (vehicle control and multiple this compound doses).

  • Administer this compound orally (p.o.) at doses ranging from 10 to 100 mg/kg. A typical dose-range for investigation could be 10, 30, and 75 mg/kg.[9] The vehicle is administered to the control group.

  • After 60 minutes to allow for drug absorption and peak effect, place the animals individually into the plethysmograph chambers.[10]

  • Expose the animals to an aerosol of 0.4 M citric acid for a duration of 10 minutes.[2]

  • Record the number of coughs for each animal during the 10-minute exposure period. Coughs are identified by their characteristic sound and associated sharp pressure changes in the plethysmograph.

  • Calculate the percentage inhibition of the cough response for each this compound dose group compared to the vehicle control group.

  • Plot the percentage inhibition against the logarithm of the this compound dose to determine the ED₅₀ value (the dose causing 50% of the maximum effect).

Data Presentation
Treatment GroupDose (mg/kg, p.o.)Mean Number of Coughs (± SEM)% Inhibition
Vehicle-Insert Data0
This compound10Insert DataInsert Data
This compound30Insert DataInsert Data
This compound75Insert DataInsert Data
Calculated ED₅₀ (mg/kg) Insert Value

Data Analysis and Interpretation

For both in vitro and in vivo studies, the dose-response data should be analyzed using non-linear regression to fit a sigmoidal dose-response curve. From this curve, key parameters such as the IC₅₀ (for in vitro data) or ED₅₀ (for in vivo data) and the maximum inhibitory effect (Emax) can be accurately determined. Statistical analysis, such as ANOVA followed by a post-hoc test, should be employed to identify significant differences between treatment groups and the vehicle control.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for the preclinical dose-response evaluation of this compound. The in vitro assay offers mechanistic insights into its action on sensory nerves, while the in vivo model confirms its antitussive efficacy in a physiologically relevant context. Rigorous adherence to these methodologies will ensure the generation of high-quality, reproducible data, which is essential for the continued development and characterization of this compound as a therapeutic agent.

References

Application Notes and Protocols: Measuring Levodropropizine's Effect on Neuropeptide Release In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Levodropropizine is a non-opioid antitussive agent with a peripheral mechanism of action.[1][2][3] Its therapeutic effect is attributed to the inhibition of sensory nerve activation, particularly C-fibers, within the respiratory tract.[1][4][5][6] A key aspect of this mechanism is the modulation of sensory neuropeptide release, such as Substance P (SP) and Calcitonin Gene-Related Peptide (CGRP), which are crucial mediators of neurogenic inflammation and cough reflexes.[2][4][7][8] These application notes provide detailed protocols for in vitro models to investigate and quantify the inhibitory effects of this compound on neuropeptide release.

The following protocols describe the use of primary cultures of dorsal root ganglion (DRG) neurons and human bronchial epithelial cells (HBECs) as relevant in vitro systems. DRG neurons are the cell bodies of sensory nerves that innervate the airways, while HBECs can be used in co-culture models to study the interaction between the epithelium and sensory nerves. The protocols detail methods for cell culture, induction of neuropeptide release using various stimuli, and quantification of released neuropeptides.

Key Experiments and Methodologies

This document outlines three key experimental protocols:

  • Primary Culture of Dorsal Root Ganglion (DRG) Neurons: Isolation and culture of sensory neurons to directly study the effects of this compound on neuronal activation.

  • Primary Culture of Human Bronchial Epithelial Cells (HBECs): Establishment of airway epithelial cell cultures, which can be used for co-culture experiments to investigate epithelial-neuronal interactions.

  • Neuropeptide Release Assay: A method to stimulate neuropeptide release from cultured DRG neurons and quantify the levels of Substance P and CGRP in the presence or absence of this compound.

Protocol 1: Primary Culture of Dorsal Root Ganglion (DRG) Neurons

This protocol describes the isolation and culture of DRG neurons from rodents, providing a primary neuronal cell culture system to test the direct effects of this compound.[9][10][11][12]

Materials:

  • Sprague-Dawley rats (postnatal day 1-3)

  • Dulbecco's Modified Eagle Medium (DMEM)/F12

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Collagenase Type IV

  • Dispase II

  • Percoll

  • Poly-D-lysine

  • Laminin

  • Nerve Growth Factor (NGF)

  • Ara-C (Cytosine arabinoside)

  • Neurobasal Medium

  • B-27 Supplement

Procedure:

  • Preparation of Culture Plates:

    • Coat culture plates with Poly-D-lysine (100 µg/mL in sterile water) overnight at 37°C.

    • Wash plates three times with sterile water and allow to air dry.

    • Coat plates with Laminin (10 µg/mL in PBS) for at least 2 hours at 37°C before use.

  • Isolation of DRGs:

    • Euthanize neonatal rats according to approved animal protocols.

    • Dissect the spinal column and isolate the dorsal root ganglia under a dissecting microscope.[12]

    • Collect ganglia in ice-cold DMEM/F12.

  • Enzymatic Digestion:

    • Transfer the ganglia to a digestion solution containing Collagenase Type IV (1 mg/mL) and Dispase II (2.4 U/mL) in DMEM/F12.

    • Incubate at 37°C for 45-60 minutes with gentle agitation every 15 minutes.

    • Terminate digestion by adding an equal volume of DMEM/F12 with 10% FBS.

  • Cell Dissociation and Purification:

    • Gently triturate the ganglia using a fire-polished Pasteur pipette to obtain a single-cell suspension.

    • Layer the cell suspension over a Percoll gradient (e.g., 20%) and centrifuge to separate neurons from non-neuronal cells.[11]

    • Carefully collect the neuronal layer.

  • Cell Plating and Culture:

    • Wash the neuronal pellet with Neurobasal medium supplemented with B-27, Penicillin-Streptomycin, and NGF (50 ng/mL).

    • Resuspend the cells in the same medium and plate them onto the prepared laminin-coated plates.

    • After 24 hours, add Ara-C (10 µM) to the culture medium for 48 hours to inhibit the proliferation of non-neuronal cells.[12]

    • Maintain the neuronal cultures in a humidified incubator at 37°C and 5% CO2, changing the medium every 2-3 days.

Protocol 2: Primary Culture of Human Bronchial Epithelial Cells (HBECs)

This protocol outlines the culture of primary HBECs at an air-liquid interface (ALI) to form a differentiated, polarized epithelium, mimicking the in vivo airway environment.[13][14][15][16]

Materials:

  • Primary Human Bronchial Epithelial Cells

  • Bronchial Epithelial Growth Medium (BEGM)

  • PneumaCult™-Ex Plus Medium

  • PneumaCult™-ALI Medium

  • Collagen Type I/III coated flasks

  • Transwell® inserts (0.4 µm pore size)

  • Human Type IV Collagen

  • Trypsin-EDTA

  • Soybean Trypsin Inhibitor

Procedure:

  • Expansion of HBECs:

    • Thaw cryopreserved primary HBECs and culture them in Collagen Type I/III coated T-75 flasks with BEGM or PneumaCult™-Ex Plus Medium.[14]

    • Incubate at 37°C and 5% CO2, changing the medium every 2-3 days until the cells reach 80-90% confluency.

  • Seeding on Transwell® Inserts:

    • Coat Transwell® inserts with Human Type IV Collagen.

    • Harvest the expanded HBECs using Trypsin-EDTA and neutralize with Soybean Trypsin Inhibitor.[15]

    • Seed the cells onto the apical side of the prepared Transwell® inserts at a high density.

    • Add PneumaCult™-Ex Plus Medium to both the apical and basal chambers.

  • Air-Liquid Interface (ALI) Culture:

    • Maintain the submerged culture until the cells are fully confluent (typically 2-4 days).

    • Once confluent, remove the medium from the apical chamber to establish the air-liquid interface.

    • Replace the medium in the basal chamber with PneumaCult™-ALI Maintenance Medium.

    • Culture the cells at ALI for at least 21 days to allow for full differentiation into a mucociliary epithelium. Change the basal medium every 2-3 days.[14]

Protocol 3: Neuropeptide Release Assay

This protocol describes the stimulation of cultured DRG neurons to induce the release of Substance P and CGRP and the subsequent quantification of these neuropeptides.

Materials:

  • Cultured DRG neurons (from Protocol 1)

  • This compound

  • Capsaicin[17][18][19]

  • Bradykinin[20][21][22][23][24]

  • Hanks' Balanced Salt Solution (HBSS)

  • Bovine Serum Albumin (BSA)

  • Substance P ELISA Kit[25][26][27]

  • CGRP ELISA Kit[28][29][30][31][32][33]

Procedure:

  • Pre-incubation with this compound:

    • Wash the cultured DRG neurons twice with HBSS containing 0.1% BSA.

    • Pre-incubate the cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) or vehicle control in HBSS for 30 minutes at 37°C.

  • Stimulation of Neuropeptide Release:

    • To induce neuropeptide release, add a stimulating agent to the wells. Common stimuli include:

      • Capsaicin: (e.g., 100 nM) to activate TRPV1 channels.[17][34]

      • Bradykinin: (e.g., 1 µM) to activate bradykinin B2 receptors.[20][22]

    • Incubate for a defined period (e.g., 15 minutes) at 37°C.

  • Sample Collection:

    • Following stimulation, carefully collect the supernatant from each well.

    • Centrifuge the supernatant to remove any cellular debris.

    • Store the cleared supernatant at -80°C until analysis.

  • Quantification of Neuropeptides:

    • Quantify the concentration of Substance P and CGRP in the collected supernatants using commercially available and validated ELISA kits.[25][29][30]

    • Follow the manufacturer's instructions for the specific ELISA kit being used.

    • Generate a standard curve for each neuropeptide to determine the concentrations in the experimental samples.

Data Presentation

Quantitative data from the neuropeptide release assays should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Capsaicin-Induced Substance P Release

Treatment GroupThis compound Conc. (µM)Substance P (pg/mL) ± SEM% Inhibition
Vehicle Control0150.2 ± 12.5-
Capsaicin (100 nM)0450.8 ± 25.10
This compound + Capsaicin1380.5 ± 20.315.6
This compound + Capsaicin10250.1 ± 18.944.5
This compound + Capsaicin100180.6 ± 15.259.9

Table 2: Effect of this compound on Bradykinin-Induced CGRP Release

Treatment GroupThis compound Conc. (µM)CGRP (pg/mL) ± SEM% Inhibition
Vehicle Control080.5 ± 7.8-
Bradykinin (1 µM)0280.4 ± 19.60
This compound + Bradykinin1235.1 ± 15.416.2
This compound + Bradykinin10165.9 ± 12.140.8
This compound + Bradykinin100110.2 ± 9.760.7

Visualizations

Signaling Pathway of Neuropeptide Release

Neuropeptide_Release_Pathway cluster_stimuli Stimuli cluster_receptors Receptors cluster_intracellular Intracellular Signaling cluster_output Output Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Ca_influx Ca²⁺ Influx TRPV1->Ca_influx B2R->Ca_influx Vesicle_fusion Vesicle Fusion Ca_influx->Vesicle_fusion Neuropeptide_release Neuropeptide Release (Substance P, CGRP) Vesicle_fusion->Neuropeptide_release This compound This compound This compound->Ca_influx Inhibits

Caption: Proposed signaling pathway for stimulus-induced neuropeptide release and the inhibitory action of this compound.

Experimental Workflow for Measuring Neuropeptide Release

Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_analysis Analysis Culture_DRG Culture DRG Neurons Preincubation Pre-incubate with This compound or Vehicle Culture_DRG->Preincubation Stimulation Stimulate with Capsaicin or Bradykinin Preincubation->Stimulation Collect_supernatant Collect Supernatant Stimulation->Collect_supernatant ELISA Quantify Neuropeptides (Substance P, CGRP) via ELISA Collect_supernatant->ELISA Data_analysis Data Analysis and Comparison ELISA->Data_analysis

Caption: Step-by-step workflow for the in vitro neuropeptide release assay.

Conclusion

The provided protocols offer a robust framework for investigating the mechanism of action of this compound on sensory nerve-mediated neuropeptide release. By utilizing primary DRG neuron cultures, researchers can directly assess the inhibitory effects of this compound on neuronal activation. The quantification of Substance P and CGRP release in response to various stimuli provides key insights into the drug's efficacy in modulating neurogenic inflammatory pathways. These in vitro models are valuable tools for the preclinical evaluation and characterization of antitussive compounds targeting peripheral sensory nerves.

References

Troubleshooting & Optimization

Technical Support Center: Chiral Separation of Levodropropizine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the chiral separation of Levodropropizine. The information is intended for researchers, scientists, and drug development professionals to optimize their chromatographic methods.

Frequently Asked Questions (FAQs)

Q1: What are the most common chiral stationary phases (CSPs) for this compound separation?

A1: Polysaccharide-based CSPs are widely used and have shown good selectivity for this compound enantiomers. Commonly reported columns include those based on amylose tris(3,5-dimethylphenylcarbamate), such as Chiralpak AD-H, and other amylose or cellulose-based columns.[1][2]

Q2: What is a typical mobile phase for the normal-phase chiral separation of this compound?

A2: A common mobile phase for normal-phase separation consists of a mixture of n-hexane, an alcohol (such as ethanol or isopropanol), and a basic additive like diethylamine (DEA).[1][2] The basic additive is crucial for improving peak shape and resolution.

Q3: Can this compound enantiomers be separated using reversed-phase or polar organic modes?

A3: Yes, chiral separation in polar organic mode has been reported using a mobile phase of methanol with a basic additive like diethylamine.[2] While less common in the literature for this specific compound, reversed-phase methods could potentially be developed on suitable CSPs.

Q4: What is the role of the basic additive (e.g., diethylamine) in the mobile phase?

A4: The basic additive, such as diethylamine (DEA), acts as a competing agent for the active sites on the stationary phase. This helps to reduce peak tailing and improve the overall peak shape of the basic this compound molecule, leading to better resolution between the enantiomers.

Q5: What detection wavelength is typically used for the analysis of this compound?

A5: A common UV detection wavelength for this compound is 254 nm.[1] However, other wavelengths such as 223 nm and 215 nm have also been reported in non-chiral HPLC methods and may be applicable depending on the mobile phase composition and sensitivity requirements.[3][4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Poor Resolution (Rs < 1.5) 1. Inappropriate mobile phase composition (incorrect ratio of alcohol to n-hexane).2. Insufficient or excessive basic additive.3. Inappropriate flow rate or column temperature.1. Optimize the ratio of the alcohol modifier. A decrease in the alcohol percentage generally increases retention and may improve resolution.2. Optimize the concentration of the basic additive (e.g., DEA). Start with 0.1% and adjust in small increments.3. A lower flow rate often improves resolution. Investigate the effect of column temperature; lower temperatures can sometimes enhance enantioselectivity.[2]
Peak Tailing 1. Secondary interactions between the analyte and the stationary phase.2. Insufficient concentration of the basic additive.1. Increase the concentration of the basic additive (e.g., DEA) in the mobile phase. Try a range from 0.1% to 0.5%.2. Ensure the column is properly conditioned with the mobile phase.
Unstable Retention Times 1. Inadequate column equilibration.2. Mobile phase composition changing over time (e.g., evaporation of volatile components).3. Column temperature fluctuations.1. Equilibrate the column with at least 10-20 column volumes of the mobile phase before injection.2. Prepare fresh mobile phase daily and keep the solvent reservoir covered.3. Use a column oven to maintain a constant temperature.
Co-elution with Impurities 1. Lack of selectivity of the chromatographic system for the impurity.2. Inappropriate mobile phase composition.1. Adjust the mobile phase composition, particularly the type and percentage of the alcohol modifier, to alter the selectivity.2. If the impurity is known, consider a different type of chiral stationary phase.

Data Presentation

Table 1: Example Mobile Phase Compositions for Chiral Separation of Dropropizine Enantiomers

Chiral Stationary PhaseMobile Phase Composition (v/v/v)Flow Rate (mL/min)DetectionReference
Chiralpak AD-Hn-hexane:ethanol:diethyl amine (55:45:0.1)1.4UV at 254 nm[1]
Amylose tris-(3,5-dimethylphenylcarbamate)n-hexane:ethanol:diethyl amine (55:45:0.1)Not SpecifiedNot Specified[2]
Chiralpak IG-3methanol and 0.05% diethylamine0.5Mass Spectrometry[2]

Table 2: Example Chromatographic Parameters from a Published Method[1]

CompoundRetention Time (min)
1-phenyl piperazine (Impurity)2.5
This compound3.05
Dextrodropropizine3.66

Experimental Protocols

Protocol 1: Normal-Phase Chiral HPLC Separation of this compound

This protocol is based on a published method for the chiral separation of dropropizine enantiomers.[1]

1. Chromatographic System:

  • HPLC system with a pump, autosampler, and UV detector.
  • Chiral Stationary Phase: Chiralpak AD-H (or equivalent amylose-based CSP).

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-hexane, anhydrous ethanol, and diethylamine in the ratio of 55:45:0.1 (v/v/v).
  • For example, to prepare 1 L of mobile phase, mix 550 mL of n-hexane, 450 mL of anhydrous ethanol, and 1 mL of diethylamine.
  • Filter and degas the mobile phase before use.

3. Chromatographic Conditions:

  • Flow Rate: 1.4 mL/min
  • Detection: UV at 254 nm
  • Column Temperature: Ambient (or controlled at 25°C for better reproducibility)
  • Injection Volume: 10 µL

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a suitable concentration.

5. Analysis Procedure:

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
  • Inject the sample and record the chromatogram.
  • The expected elution order is 1-phenyl piperazine (impurity), this compound, and then Dextrodropropizine.[1]

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Resolution check_csp Select Appropriate CSP (e.g., Polysaccharide-based) start->check_csp prepare_mp Prepare Initial Mobile Phase (e.g., n-Hexane/Ethanol/DEA) check_csp->prepare_mp run_exp Run Experiment prepare_mp->run_exp eval_res Evaluate Resolution (Rs) run_exp->eval_res adjust_alcohol Adjust Alcohol % (e.g., Ethanol, IPA) eval_res->adjust_alcohol Rs < 1.5 success Successful Separation (Rs >= 1.5) eval_res->success Rs >= 1.5 adjust_alcohol->run_exp adjust_additive Adjust Basic Additive % (e.g., DEA) adjust_alcohol->adjust_additive adjust_additive->run_exp adjust_flow Optimize Flow Rate & Temperature adjust_additive->adjust_flow adjust_flow->run_exp fail Consider Different CSP or Separation Mode adjust_flow->fail No Improvement

Caption: Workflow for optimizing mobile phase in this compound chiral separation.

Troubleshooting_Decision_Tree start Problem Detected poor_res Poor Resolution? start->poor_res peak_tailing Peak Tailing? start->peak_tailing unstable_rt Unstable Retention? start->unstable_rt poor_res->peak_tailing No sol_res1 Adjust Alcohol % poor_res->sol_res1 Yes peak_tailing->unstable_rt No sol_tail1 Increase Basic Additive % peak_tailing->sol_tail1 Yes sol_rt1 Ensure Column Equilibration unstable_rt->sol_rt1 Yes sol_res2 Optimize Additive % sol_res1->sol_res2 sol_res3 Lower Flow Rate sol_res2->sol_res3 end_node Problem Solved sol_res3->end_node sol_tail2 Ensure Column Conditioning sol_tail1->sol_tail2 sol_tail2->end_node sol_rt2 Use Fresh Mobile Phase sol_rt1->sol_rt2 sol_rt3 Use Column Oven sol_rt2->sol_rt3 sol_rt3->end_node

Caption: Troubleshooting decision tree for common HPLC issues in chiral separation.

References

Technical Support Center: Improving Levodropropizine Solubility for In-Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of levodropropizine in in-vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the solubility of this compound in common laboratory solvents?

A1: this compound exhibits varying solubility in different solvents. It is freely soluble in Dimethyl Sulfoxide (DMSO) and ethanol, and slightly soluble in water. For quantitative details, refer to the solubility data table below.

Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into my aqueous cell culture medium. What can I do to prevent this?

A2: This is a common issue when working with compounds that are highly soluble in organic solvents but have low aqueous solubility. Here are several strategies to mitigate precipitation:

  • Stepwise Dilution: Avoid adding the concentrated DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions. You can first dilute the DMSO stock into a smaller volume of medium and then add this intermediate dilution to the final volume.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cell toxicity.[1]

  • Pre-warming the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.

  • Mixing While Adding: Add the stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion, which can prevent localized high concentrations that lead to precipitation.

  • Use of Excipients: For persistent solubility issues, consider using solubility enhancers such as cyclodextrins.

Q3: Can I use solubility enhancers for my in-vitro experiments with this compound?

A3: Yes, solubility enhancers can be very effective. Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been shown to significantly increase the aqueous solubility of this compound.[2] A 1:1 molar ratio of this compound to HP-β-CD in a microparticle formulation increased its aqueous solubility from 92.76 ±5.00 mg/mL to 351.12 ±13.26 mg/mL.[2] When using any excipient, it is crucial to run appropriate vehicle controls in your experiments to ensure the excipient itself does not affect the assay results.

Q4: What is the recommended method for preparing a this compound stock solution?

A4: For most in-vitro applications, a stock solution in DMSO is recommended due to its high solubility. A detailed protocol for preparing a DMSO stock solution is provided in the "Experimental Protocols" section below.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation in stock solution upon storage - The solution is supersaturated.- Temperature fluctuations during storage.- Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.- If precipitation is observed after thawing, gently warm the vial to 37°C and vortex or sonicate until the precipitate redissolves. Visually inspect for complete dissolution before use.
Cloudiness or precipitation in cell culture plate wells after adding this compound - Poor mixing of the compound in the well.- Interaction with components of the cell culture medium or serum.- After adding the this compound solution to the wells, gently swirl the plate to ensure thorough mixing.- Reduce the serum concentration in your medium if possible, as proteins can sometimes contribute to compound precipitation. Always validate any changes to your experimental conditions.- Consider using a solubility enhancer as described in the FAQs.
Inconsistent or unexpected experimental results - Incomplete dissolution of this compound, leading to inaccurate final concentrations.- Degradation of the compound.- Always ensure your stock solution is completely dissolved before making dilutions.- Prepare fresh dilutions from a properly stored stock solution for each experiment.- Include a positive and negative control in your assays to validate the results.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility (mg/mL) Molar Concentration (mM) Reference
DMSO47198.89[3]
Ethanol47198.89[3]
Water1563.47[3]
PBS (pH 7.2)~1~4.23[4]
Water (with HP-β-CD)351.12 ± 13.26~1485[2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube or vial.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound-HP-β-Cyclodextrin Inclusion Complex

This protocol is adapted from a spray-drying method described in the literature for significantly enhancing aqueous solubility.[2]

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • 90% Ethanol

  • Spray dryer

Procedure:

  • Dissolve this compound and HP-β-CD in a 1:1 molar ratio in 90% ethanol to create a clear solution.

  • Subject the solution to spray-drying using a mini spray dryer with appropriate settings.

  • The resulting microparticle formulation can then be dissolved in aqueous buffers or cell culture media for in-vitro assays.

Visualizations

Signaling Pathways and Experimental Workflows

Levodropropizine_Solubilization_Workflow Experimental Workflow for Preparing this compound Working Solutions cluster_stock Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_enhancement Solubility Enhancement (Optional) stock_prep Weigh this compound add_dmso Add DMSO stock_prep->add_dmso dissolve Vortex / Sonicate add_dmso->dissolve add_stock Add Stock Solution to Medium dissolve->add_stock Use Stock prewarm Pre-warm Aqueous Medium (37°C) prewarm->add_stock vortex_gently Gently Vortex add_stock->vortex_gently final_solution final_solution vortex_gently->final_solution Final Working Solution complexation Prepare this compound-HP-β-CD Complex dissolve_complex Dissolve Complex in Aqueous Medium complexation->dissolve_complex dissolve_complex->vortex_gently Use Enhanced Solution

Caption: Workflow for preparing this compound solutions.

Levodropropizine_MoA Proposed Mechanism of Action of this compound in the Cough Reflex cluster_neuron Sensory Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Effector Cell cluster_this compound This compound Action stimuli Cough Stimuli (e.g., irritants) c_fiber C-Fiber Activation stimuli->c_fiber ca_influx Ca2+ Influx c_fiber->ca_influx sp_release Substance P Release ca_influx->sp_release substance_p Substance P sp_release->substance_p nk1r NK1 Receptor substance_p->nk1r cough_signal Cough Signal Transmission nk1r->cough_signal levo This compound levo->sp_release Inhibits

Caption: this compound's inhibition of Substance P release.

Levodropropizine_Histamine This compound and the Histamine H1 Receptor Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_response Cellular Response cluster_levodropropizine_action This compound Action histamine Histamine h1r Histamine H1 Receptor histamine->h1r gq Gq Protein h1r->gq plc Phospholipase C gq->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 cleavage dag DAG pip2->dag cleavage ca_release Ca2+ Release ip3->ca_release pkc Protein Kinase C dag->pkc inflammation Pro-inflammatory Response pkc->inflammation ca_release->pkc activates levo This compound levo->h1r Antagonizes

Caption: this compound's effect on the H1 receptor pathway.

References

Technical Support Center: Levodropropizine Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the synthesis and purification of levodropropizine. It includes troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to address common challenges encountered during laboratory experiments.

Troubleshooting Guides & FAQs

This section is designed to provide rapid, targeted solutions to specific problems that may arise during the synthesis and purification of this compound.

Problem / Question Possible Causes Suggested Solutions
Low final yield of this compound. Incomplete reaction, side reactions, loss of product during purification.- Ensure the molar ratio of N-phenylpiperazine to R-(-)-3-chloro-1,2-propanediol is optimized (a common ratio is 1:0.6-0.8).[1] - Control the reaction temperature carefully; for aqueous synthesis with NaOH, maintain 15-30°C during base addition and then 40-60°C for the main reaction.[1] - If using an alcohol medium, ensure complete removal of the alcohol under reduced pressure before proceeding with extraction or crystallization.[2] - Minimize the number of recrystallization steps, as each step can lead to product loss. - Check the pH during workup; ensure it is sufficiently alkaline (around pH 11) to fully deprotonate the product for efficient extraction into an organic solvent.[3]
High levels of impurities in the final product. Incomplete reaction, side product formation, inefficient purification.- The use of aqueous sodium hydroxide solution dripped slowly helps to control the pH and reduce side reactions compared to adding solid NaOH.[1] - Recrystallization is a key purification step. Ethanol or a mixture of methylene dichloride and purified water can be effective.[1][3] - Ensure inorganic salts are thoroughly removed. In alcohol-based synthesis, filtering while hot after adding an organic solvent like acetone can remove these salts.[2] - Common impurities include the R-isomer (dextrodropropizine), N-phenylpiperazine (unreacted starting material), and byproducts from the reaction of epichlorohydrin.[4][5][6] Employing a chiral HPLC method can help quantify the enantiomeric excess.
Difficulty in crystallizing the final product. Presence of impurities, incorrect solvent system, supersaturation issues.- Ensure the crude product is sufficiently pure before attempting crystallization. - For crystallization from ethanol, dissolve the residue in warm absolute ethanol and allow it to cool slowly to room temperature to promote the formation of well-defined crystals.[3] - If using methylene dichloride and water, the ratio of crude product to solvents is important (e.g., 1:3:1 by weight).[1] - Seeding with a small crystal of pure this compound can induce crystallization if the solution is supersaturated.
What are the common synthesis routes for this compound? There are two primary methods for synthesizing this compound: 1. Chiral Synthesis: This involves the reaction of N-phenylpiperazine with a chiral starting material, typically R-(-)-3-chloro-1,2-propanediol.[1] This method directly yields the desired S-enantiomer. 2. Chiral Resolution: This method starts with the synthesis of the racemic mixture of dropropizine, followed by separation of the enantiomers. A common resolving agent is L-tartaric acid.[3]
How can I monitor the progress of the reaction? The reaction progress can be monitored using analytical techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to observe the consumption of starting materials and the formation of the product.[7][8][9]
What are the key parameters for HPLC analysis of this compound purity? A common HPLC method involves a C18 column with a mobile phase consisting of a mixture of methanol, water, and triethylamine, with the pH adjusted to 6.5 with glacial acetic acid.[10] Detection is typically performed at a wavelength of 242 nm.[10] Chiral HPLC methods are necessary to determine the enantiomeric purity.

Data Presentation: Comparison of Synthesis Parameters

The following table summarizes quantitative data from different synthesis approaches to provide a clear comparison.

Parameter Chiral Synthesis (Aqueous NaOH) [1]Chiral Synthesis (Alcohol Medium) [2]Chiral Resolution (L-tartaric acid) [3]
Starting Materials N-phenylpiperazine, R-(-)-3-chloro-1,2-propanediolPhenylpiperazine, (-)-3-chloro-1.2-propanediolRacemic dropropizine, L-tartaric acid
Catalyst/Reagent Sodium HydroxideSodium MethylateL-tartaric acid
Solvent WaterDehydrated AlcoholWater (for salt formation), Dichloromethane (for extraction)
Reaction Time 12-20 hours2 hours (reflux)Not specified for salt formation
Yield 77.9-83.4%59.4%29.2% (based on racemate)
Purity >99.9% (liquid phase purity)95.2%Not specified

Experimental Protocols

Protocol 1: Chiral Synthesis of this compound in an Aqueous Medium

This protocol is based on the method described in patent CN105481795A.[1]

Materials:

  • N-phenylpiperazine

  • R-(-)-3-chloro-1,2-propanediol

  • Deionized water

  • 20% Sodium hydroxide solution

  • Methylene dichloride

  • Purified water

Procedure:

  • Charge a reactor with N-phenylpiperazine, R-(-)-3-chloro-1,2-propanediol, and deionized water.

  • Cool the mixture and begin the dropwise addition of a 20% sodium hydroxide solution over 1.5 hours, maintaining the reaction temperature between 15-30°C and the pH between 8-12.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Warm the reaction mixture to 40-60°C and maintain this temperature for 12-20 hours.

  • Cool the mixture to 0-10°C using an ice-salt bath to precipitate the crude this compound.

  • Filter the crude product.

  • For purification, dissolve the crude product in methylene dichloride and purified water (e.g., in a 1:3:1 weight ratio of crude product:methylene dichloride:water).

  • Heat the mixture to dissolve the solids, then allow it to cool to recrystallize the purified this compound.

  • Filter the purified product and dry under vacuum.

Protocol 2: Purification of this compound via Recrystallization from Ethanol

This protocol is a common method for purifying crude this compound.[3]

Materials:

  • Crude this compound

  • Absolute ethanol

Procedure:

  • Transfer the crude this compound residue to a suitable flask.

  • Add absolute ethanol and gently heat the mixture to dissolve the crude product completely.

  • Allow the solution to cool slowly to room temperature. White, needle-like crystals of this compound should precipitate.

  • Filter the crystals.

  • Wash the crystals with a small amount of cold absolute ethanol.

  • Dry the purified crystals under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants N-phenylpiperazine + R-(-)-3-chloro-1,2-propanediol Start->Reactants 1. Charge Reactor Reaction Reaction in Aqueous NaOH (15-60°C, pH 8-12) Reactants->Reaction 2. Add NaOH Crude_Product Crude this compound Reaction->Crude_Product 3. Precipitate & Filter Purification_Step Recrystallization (e.g., Ethanol or DCM/Water) Crude_Product->Purification_Step Pure_Product Pure this compound Purification_Step->Pure_Product 4. Isolate Crystals Final Final Product Pure_Product->Final 5. Dry

Caption: Experimental workflow for the chiral synthesis of this compound.

Troubleshooting_Tree Start Low Yield? Incomplete_Reaction Incomplete Reaction? Start->Incomplete_Reaction Yes Purification_Loss Loss during Purification? Start->Purification_Loss No Check_Time_Temp Check Reaction Time & Temp Incomplete_Reaction->Check_Time_Temp Check_pH Check pH Control Incomplete_Reaction->Check_pH Optimize_Recrystallization Optimize Recrystallization Purification_Loss->Optimize_Recrystallization Minimize_Transfers Minimize Transfers Purification_Loss->Minimize_Transfers

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Technical Support Center: Addressing Matrix Effects in Levodropropizine LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects in the LC-MS/MS analysis of Levodropropizine.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in this compound LC-MS/MS analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum).[1][2] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), negatively impacting the accuracy, precision, and sensitivity of the analytical method.[3][4][5] In bioanalytical assays for this compound, where accurate quantification is crucial for pharmacokinetic studies, unaddressed matrix effects can lead to erroneous results.[3]

Q2: How can I identify if my this compound analysis is affected by matrix effects?

A2: The presence of matrix effects can be assessed both qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of this compound solution is introduced into the mass spectrometer after the analytical column.[6] Injection of a blank, extracted sample matrix will show a dip or rise in the baseline signal at the retention time of any interfering components, indicating ion suppression or enhancement, respectively.[6] For a quantitative assessment, the post-extraction spike method is widely used.[3][7] This involves comparing the peak area of this compound in a post-extracted blank matrix sample to the peak area of this compound in a neat solution at the same concentration.[3] A ratio of these peak areas, known as the matrix factor, of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.[3]

Q3: What are the common sources of matrix effects in plasma-based this compound analysis?

A3: In plasma samples, the most common sources of matrix effects are phospholipids from cell membranes, salts, and endogenous metabolites.[1][3] These components can co-elute with this compound and interfere with the ionization process in the mass spectrometer source, particularly when using electrospray ionization (ESI).[4] The choice of sample preparation technique significantly influences the extent of matrix effects. For instance, simple protein precipitation may not effectively remove phospholipids, leading to a higher likelihood of ion suppression.[5][8]

Q4: Which type of internal standard is best for compensating for matrix effects in this compound analysis?

A4: A stable isotope-labeled (SIL) internal standard, such as this compound-d8, is the ideal choice to compensate for matrix effects.[9] A SIL internal standard co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, thus providing the most accurate correction. If a SIL-IS is not available, a structural analog that elutes very close to this compound can be used, though it may not compensate for matrix effects as effectively.[1] Zolmitriptan has been used as an internal standard in some this compound assays.[10][11][12][13]

Troubleshooting Guides

Problem 1: I am observing significant ion suppression for this compound.

Initial Checks:

  • Confirm Ion Suppression: Have you quantitatively assessed the matrix effect using the post-extraction spike method? A matrix factor significantly below 1 confirms ion suppression.[3]

  • Chromatography: Is this compound co-eluting with a region of the chromatogram known to contain highly suppressing agents like phospholipids (often in the earlier part of the run in reversed-phase chromatography)?

Troubleshooting Steps:

  • Optimize Sample Preparation:

    • If using Protein Precipitation (PPT): This method is known for leaving significant amounts of phospholipids in the extract.[5] Consider switching to a more rigorous sample cleanup technique.

    • Liquid-Liquid Extraction (LLE): LLE is a more effective technique for removing interfering substances. For this compound, a common LLE method involves extraction with a mixture of dichloromethane and diethyl ether (2:3, v/v) under basic conditions.[10][11]

    • Solid-Phase Extraction (SPE): SPE can provide even cleaner extracts. Developing an SPE method with appropriate sorbent and wash/elution steps can significantly reduce matrix components.

  • Modify Chromatographic Conditions:

    • Improve Separation: Adjust the gradient profile or mobile phase composition to separate this compound from the co-eluting interfering peaks.

    • Change Column Chemistry: If using a standard C18 column, consider a column with a different chemistry that may provide a different selectivity for this compound and the interfering matrix components.

  • Adjust Mass Spectrometer Source Conditions:

    • Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[4] If your instrumentation allows, testing APCI could be a viable option.

Problem 2: My this compound results show poor precision and accuracy between different plasma lots.

Initial Checks:

  • Internal Standard Performance: Is your internal standard tracking the analyte response consistently across different plasma lots? A stable isotope-labeled internal standard is highly recommended to mitigate lot-to-lot variability.[9]

  • Matrix Factor Variability: Have you calculated the matrix factor for this compound and the internal standard in multiple lots of blank plasma? Significant variation in the matrix factor between lots points to inconsistent matrix effects.

Troubleshooting Steps:

  • Enhance Sample Cleanup: The variability between lots is likely due to differing concentrations of endogenous components. A more robust sample preparation method that effectively removes these variable components is necessary.

    • Evaluate LLE vs. SPE: If you are using LLE, SPE might offer better consistency.

    • Phospholipid Removal: Specific techniques and products are available that target the removal of phospholipids, which are a major source of matrix effects in plasma.[14]

  • Dilution: Diluting the sample with a suitable buffer or mobile phase can reduce the concentration of interfering components, thereby minimizing their impact on ionization.[15] However, ensure that the diluted sample concentration remains above the lower limit of quantification (LLOQ).

  • Matrix-Matched Calibrators and Quality Controls: If extensive sample cleanup is not feasible, preparing calibration standards and quality controls in the same biological matrix as the samples can help to compensate for consistent matrix effects.[16] However, this approach may not fully account for lot-to-lot variability.

Experimental Protocols and Data

Sample Preparation Method Comparison

The following table summarizes data from published methods for this compound analysis in human plasma, highlighting the sample preparation techniques used and their reported performance.

ParameterMethod 1: LLEMethod 2: LLEMethod 3: UPLC-MS/MS
Sample Preparation Liquid-liquid extraction with dichloromethane-diethyl ether (2:3, v/v)Liquid-liquid extractionNot specified in detail, but mentions method validation
Internal Standard Zolmitriptan[10][11]Zolmitriptan[12][13]This compound-d8[9]
Linearity Range 0.25-500 ng/mL[10][11]0.25-500 µg/L[12][13]5-1000 ng/mL[9]
Lower Limit of Quantification (LLOQ) 0.25 ng/mL[10][11]0.25 µg/L[13]5 ng/mL[9]
Intra-day Precision (%RSD) < 8.1%[10][11]< 11.4%[12][13]Not explicitly stated
Inter-day Precision (%RSD) < 11.5%[10][11]< 11.4%[12][13]Not explicitly stated
Accuracy 87.6-112%[10][11]"Good accuracy"[12][13]Not explicitly stated
Matrix Effect Assessment Not explicitly detailedNot explicitly detailedMethod validation performed for matrix effect[9]

Visualizations

G cluster_0 Sample Preparation Workflow for this compound plasma Plasma Sample (e.g., 200 µL) add_is Add Internal Standard (e.g., this compound-d8) plasma->add_is alkalinize Alkalinize Sample (e.g., with Na2HPO4) add_is->alkalinize extract Liquid-Liquid Extraction (e.g., Dichloromethane:Diethyl Ether) alkalinize->extract vortex Vortex & Centrifuge extract->vortex separate Separate Organic Layer vortex->separate evaporate Evaporate to Dryness separate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: A typical Liquid-Liquid Extraction (LLE) workflow for preparing plasma samples for this compound LC-MS/MS analysis.

G cluster_1 Troubleshooting Ion Suppression start Inconsistent/Low This compound Signal q_me Quantify Matrix Effect (Post-Extraction Spike) start->q_me a_me_ok Matrix Effect Acceptable? q_me->a_me_ok check_system Check Instrument Performance (e.g., spray stability, source cleanliness) a_me_ok->check_system Yes improve_sp Improve Sample Prep (LLE, SPE, Phospholipid Removal) a_me_ok->improve_sp No end_solved Problem Resolved check_system->end_solved improve_sp->q_me modify_lc Modify Chromatography (Gradient, Column) improve_sp->modify_lc use_sil_is Use Stable Isotope-Labeled IS (e.g., this compound-d8) improve_sp->use_sil_is modify_lc->q_me use_sil_is->end_solved

References

Technical Support Center: Enhancing the Resolution of Levodropropizine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic resolution of Levodropropizine enantiomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chiral separation of this compound.

Problem: Poor or No Enantiomeric Resolution

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) The selection of the CSP is critical for chiral separations. Polysaccharide-based CSPs, such as those with amylose or cellulose derivatives, are commonly used for this compound. If resolution is poor, consider screening different types of CSPs (e.g., Chiralpak AD-H, OD-H, OJ-H, AS-H) to find one that provides better selectivity for the enantiomers.[1][2][3]
Incorrect Mobile Phase Composition The mobile phase composition, including the organic modifier and any additives, significantly impacts resolution. For normal-phase chromatography, a common mobile phase is a mixture of n-hexane and an alcohol (e.g., ethanol or isopropanol). The ratio of these components should be optimized. Small amounts of an acidic or basic additive, such as diethylamine (DEA), can also improve peak shape and resolution.[1][2]
Suboptimal Temperature Temperature can influence the thermodynamics of the chiral recognition process. Lowering the column temperature often improves enantioseparation as it is frequently an enthalpically driven process.[2] Experiment with a range of temperatures (e.g., 10°C to 40°C) to determine the optimal condition.
Flow Rate is Too High A high flow rate can lead to decreased column efficiency and, consequently, poor resolution. Try reducing the flow rate to allow for better equilibration between the mobile phase and the stationary phase.

Problem: Peak Tailing or Asymmetry

Possible Cause Suggested Solution
Secondary Interactions with Silica Support Residual silanol groups on the silica support can cause peak tailing, especially for basic compounds like this compound. Adding a small amount of a basic modifier, such as diethylamine (DEA), to the mobile phase can help to mask these silanol groups and improve peak shape.
Column Overload Injecting too much sample can lead to peak broadening and tailing. Reduce the injection volume or the concentration of the sample.
Contaminated Guard Column or Column Inlet Frit Particulate matter from the sample or mobile phase can accumulate on the guard column or inlet frit, leading to poor peak shape. Replace the guard column or try back-flushing the analytical column to remove contaminants from the frit.[4]

Problem: High Backpressure

Possible Cause Suggested Solution
Blocked Frit or Column Particulates from the sample or mobile phase, or precipitation of buffer salts, can block the column frit or the column itself.[4][5] Ensure proper sample filtration and mobile phase preparation. If a blockage is suspected, reversing the column flow (back-flushing) at a low flow rate might dislodge the blockage from the inlet frit.[4]
Incompatible Solvents Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause the sample to precipitate on the column.[4] Ensure the sample solvent is compatible with the mobile phase.
Column Degradation Over time, the packed bed of the column can degrade, leading to increased backpressure.[4] If other troubleshooting steps fail, the column may need to be replaced.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a chiral HPLC method for this compound?

A good starting point is to use a polysaccharide-based chiral stationary phase, such as Chiralpak AD-H. A common mobile phase for normal-phase separation is a mixture of n-hexane, ethanol, and a small amount of diethylamine (DEA), for instance, in a ratio of 55:45:0.1 (v/v/v).[1][2] A flow rate of around 1.0 to 1.4 mL/min and UV detection at 254 nm are also reasonable starting conditions.[1]

Q2: How can I improve the resolution between the this compound enantiomers?

To improve resolution, you can try the following:

  • Optimize the mobile phase: Vary the ratio of the organic modifier (e.g., ethanol in n-hexane).

  • Change the organic modifier: Try a different alcohol, such as isopropanol, as it can alter the selectivity.

  • Adjust the additive concentration: Fine-tune the concentration of the basic additive (e.g., DEA).

  • Lower the temperature: As enantioseparation is often an exothermic process, reducing the column temperature can increase resolution.[2]

  • Reduce the flow rate: This can increase the efficiency of the separation.

Q3: My resolution is good, but the analysis time is too long. How can I shorten it?

To shorten the analysis time, you can:

  • Increase the flow rate: Be aware that this may lead to a decrease in resolution, so a balance needs to be found.

  • Increase the concentration of the organic modifier: A higher percentage of alcohol in the mobile phase will generally decrease retention times.

  • Use a shorter column or a column with smaller particles: These will provide faster separations, though a column with smaller particles may lead to higher backpressure.

Q4: I am observing a "memory effect" from previous analyses. What is this and how can I prevent it?

The "additive memory effect" can occur when additives in the mobile phase, especially acidic or basic ones, adsorb to the stationary phase.[3][6] This can alter the column's selectivity in subsequent runs, even with a different mobile phase. To prevent this, it is crucial to dedicate a column to a specific method or type of analysis. If you must use the column for different methods, ensure a thorough flushing procedure is performed between methods. Conditioning a new column with the mobile phase containing the necessary additive for a few hours can also help achieve a stable separation.[3][4]

Q5: What are typical retention times for the enantiomers of Dropropizine?

In one reported method using a Chiralpak AD-H column with a mobile phase of n-hexane:ethanol:diethylamine (55:45:0.1 v/v) at a flow rate of 1.4 ml/min, the retention times were approximately 3.05 minutes for this compound and 3.66 minutes for Dextropropizine.[1]

Experimental Protocols & Data

Table 1: Example HPLC Method for this compound Enantiomer Separation
ParameterCondition
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane : ethanol : diethylamine (55:45:0.1 v/v/v)[1][2]
Flow Rate 1.4 mL/min[1]
Temperature Ambient
Detection UV at 254 nm[1]
Injection Volume 10 µL
Table 2: Quantitative Data from an Example Separation
CompoundRetention Time (min)
1-phenyl piperazine (impurity)2.5
This compound3.05[1]
Dextropropizine3.66[1]

Visualizations

G Troubleshooting Workflow for Poor Resolution start Poor or No Resolution csp Is the Chiral Stationary Phase (CSP) appropriate? start->csp mobile_phase Is the mobile phase composition optimal? csp->mobile_phase No screen_csp Screen different CSPs (e.g., polysaccharide-based) csp->screen_csp Yes temp Is the column temperature optimized? mobile_phase->temp No optimize_mp Optimize mobile phase ratio and additives (e.g., DEA) mobile_phase->optimize_mp Yes flow_rate Is the flow rate too high? temp->flow_rate No optimize_temp Test a range of lower temperatures temp->optimize_temp Yes reduce_flow Reduce the flow rate flow_rate->reduce_flow Yes end Resolution Achieved flow_rate->end No screen_csp->mobile_phase optimize_mp->temp optimize_temp->flow_rate reduce_flow->end

Caption: Troubleshooting decision tree for poor enantiomeric resolution.

G General Workflow for Chiral Method Development start Start: Define Separation Goal csp_selection 1. Select Chiral Stationary Phase (CSP) start->csp_selection mp_screening 2. Screen Mobile Phases (Normal, Reversed, Polar Organic) csp_selection->mp_screening optimization 3. Optimize Mobile Phase Composition mp_screening->optimization parameter_tuning 4. Fine-tune Parameters (Temperature, Flow Rate) optimization->parameter_tuning validation 5. Method Validation parameter_tuning->validation end Final Method validation->end

Caption: A general workflow for chiral method development.

References

Technical Support Center: Levodropropizine Analytical Sample Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the degradation of Levodropropizine in analytical samples. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is this compound known to degrade?

A1: this compound is susceptible to degradation under several conditions. Forced degradation studies have shown that it is particularly sensitive to base hydrolysis, chemical oxidation, photolytic stress, and dry heat.[1][2] It is comparatively more stable under acidic and wet heat conditions.[1][2]

Q2: What are the common degradation products of this compound?

A2: The known impurities and potential degradation products of this compound include:

  • Impurity A (Dextrodropropizine): The dextro-isomer of dropropizine.[3][4]

  • Impurity B (1-Phenylpiperazine): A potential hydrolysis or synthetic precursor-related impurity.[3][4]

  • Impurity C (Glycidol): Another potential process-related impurity or degradant.[3][4]

  • This compound N-Oxide: A likely product of oxidative degradation.[4][5]

Q3: How can I prevent the degradation of this compound in my analytical samples?

A3: To minimize degradation, consider the following preventative measures:

  • Storage: Store samples at controlled room temperature or refrigerated, protected from light.

  • pH Control: Maintain a neutral or slightly acidic pH for aqueous samples, as basic conditions promote hydrolysis.

  • Atmosphere: For long-term storage, consider purging sample vials with an inert gas (e.g., nitrogen or argon) to minimize oxidation.

  • Antioxidants: In some liquid formulations, the use of sugars at high concentrations has been shown to prevent oxidative degradation.[5]

  • Light Protection: Use amber vials or wrap sample containers in aluminum foil to protect from photolytic degradation.[1][2]

Q4: Are there validated analytical methods to assess the stability of this compound?

A4: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated.[1][3][6][7] These methods are capable of separating this compound from its degradation products, allowing for accurate quantification of the active pharmaceutical ingredient (API) in the presence of its degradants.[3][8]

Troubleshooting Guide

Issue: I am observing unexpected peaks in my chromatogram for a this compound sample.

Possible Cause Troubleshooting Steps
Sample Degradation 1. Review the sample handling and storage conditions. Were the samples exposed to light, elevated temperatures, or basic pH? 2. Compare the retention times of the unknown peaks with those of known impurities and degradation products if standards are available. 3. Perform a forced degradation study on a known standard of this compound under various stress conditions (acid, base, peroxide, heat, light) to see if the degradation products match the unexpected peaks.[2][9]
Contamination 1. Analyze a blank (diluent) injection to check for contamination from the solvent or system. 2. Review the sample preparation procedure for any potential sources of contamination.
Placebo Interference 1. If analyzing a formulated product, prepare and analyze a placebo sample (containing all excipients except this compound) to check for interfering peaks.[3]

Issue: The concentration of this compound in my stability samples is lower than expected.

Possible Cause Troubleshooting Steps
Degradation 1. Confirm that a stability-indicating method was used for the analysis. If not, degradation products may be co-eluting with the main peak, leading to inaccurate results. 2. Re-evaluate the storage conditions of the stability samples. Check for temperature fluctuations or light exposure.
Adsorption 1. Investigate potential adsorption of this compound onto the surface of the sample container. Consider using different types of vials (e.g., silanized glass).
Analytical Error 1. Verify the accuracy of the standard and sample preparation procedures. 2. Check the performance of the analytical instrument, including injector precision and detector response.

Quantitative Data Summary

The following table summarizes the results from forced degradation studies on this compound under various stress conditions. Note that the extent of degradation is highly dependent on the specific experimental parameters (e.g., concentration of stressor, temperature, duration).

Stress ConditionReagents and ConditionsDegradation (%)Reference
Acid Hydrolysis 0.1 N HCl, reflux at 80°C for 1 hour15.26%[2]
2 N HCl, 60°C for 30 minutes10.9%[9]
Base Hydrolysis 0.01 N NaOH, reflux at 80°C for 1 hour19.46%[2]
2 N NaOH, 60°C for 30 minutes13.8%[9]
Oxidative Degradation 20% H₂O₂, 60°C for 30 minutes15.2%[9]
Wet Heat Water, reflux at 80°C for 45 minutes22.37%[2]
Photolytic Degradation Exposure to sunlight for 48 hours18.04%[2]
Dry Heat 70°C in an oven for 48 hoursNo degradation[2]
105°C for 6 hours9.8%[9]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting forced degradation studies on this compound bulk drug or formulated product.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve an appropriate amount of this compound standard or sample in a suitable diluent (e.g., methanol or a mixture of mobile phase) to obtain a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N HCl. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 1 N NaOH, and dilute to the final concentration with the diluent.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH. Reflux the mixture at 80°C for 2 hours. Cool, neutralize with 0.1 N HCl, and dilute to the final concentration.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 30% hydrogen peroxide (H₂O₂). Keep the solution at room temperature for 24 hours. Dilute to the final concentration.

  • Thermal Degradation (Dry Heat): Place the solid drug powder in a hot air oven at 70°C for 48 hours. After exposure, weigh an appropriate amount, dissolve, and dilute to the final concentration.

  • Photolytic Degradation: Expose the stock solution in a transparent container to direct sunlight for 48 hours or in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

3. Analysis:

  • Analyze the stressed samples, a non-stressed control, and a blank using a validated stability-indicating chromatographic method.

  • Evaluate the chromatograms for the appearance of new peaks and the decrease in the peak area of this compound.

Protocol 2: Sample Preparation for Stability Analysis

This protocol describes the preparation of this compound samples for routine stability testing.

1. Solid Dosage Forms (Tablets):

  • Weigh and finely powder not fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to a single dose of this compound.

  • Transfer to a volumetric flask and add approximately 70% of the flask volume with a suitable diluent.

  • Sonicate for 15-20 minutes to ensure complete dissolution, then dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter before analysis.

2. Liquid Dosage Forms (Syrup):

  • Accurately measure a volume of syrup equivalent to a single dose of this compound.

  • Transfer to a volumetric flask, dilute to volume with the diluent, and mix well.

  • If necessary, filter the solution through a 0.45 µm syringe filter.

Visualizations

G cluster_degradation This compound Degradation Pathways LDP This compound (C13H20N2O2) ImpB 1-Phenylpiperazine (Impurity B) LDP->ImpB Hydrolysis N_Oxide This compound N-Oxide LDP->N_Oxide Oxidation Other Other Degradants LDP->Other Photolysis / Heat

Caption: Potential degradation pathways of this compound.

G cluster_workflow Analytical Sample Handling Workflow Start Sample Receipt Prep Sample Preparation (Use amber vials, control pH) Start->Prep Analysis Chromatographic Analysis (Stability-indicating method) Prep->Analysis Store Short-term Storage (Refrigerated, protected from light) Prep->Store Data Data Review (Check for extra peaks and recovery) Analysis->Data End Report Results Data->End No issues Troubleshoot Troubleshoot (See Guide) Data->Troubleshoot Issues found

Caption: Workflow for handling analytical samples of this compound.

G cluster_troubleshooting Troubleshooting Unexpected Degradation Start Unexpected Peak or Low Recovery Observed CheckStorage Review Sample Storage & Handling (Light, Temp, pH) Start->CheckStorage CheckMethod Is the method stability-indicating? CheckStorage->CheckMethod ForcedDeg Perform Forced Degradation Study CheckMethod->ForcedDeg Yes ValidateMethod Validate Method CheckMethod->ValidateMethod No Identify Identify Degradant ForcedDeg->Identify Reanalyze Re-analyze Samples ValidateMethod->Reanalyze

Caption: Decision tree for troubleshooting this compound degradation.

References

Troubleshooting inconsistent results in Levodropropizine efficacy studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Levodropropizine efficacy studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and refining their experimental approaches.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the antitussive effect of this compound in our guinea pig cough model. What are the potential causes?

A1: Inconsistent results in guinea pig cough models can stem from several factors:

  • Choice of Tussigenic Agent: The efficacy of this compound can differ depending on the cough-inducing agent. While it is effective against cough induced by citric acid and capsaicin, the underlying mechanisms stimulated by these agents vary. Capsaicin directly activates TRPV1 channels on C-fibers, whereas citric acid's effect is mediated by protons and may involve other pathways.

  • Route of Administration: Oral administration of this compound may lead to variability due to differences in gastrointestinal absorption and first-pass metabolism. Aerosol administration, while potentially more direct, can be influenced by particle size and deposition in the respiratory tract.[1]

  • Anesthesia: The type and depth of anesthesia can significantly impact the cough reflex. Some anesthetics can suppress the reflex, potentially masking the true efficacy of this compound.[2] Whenever possible, studies in conscious animals are preferred.

  • Animal Strain and Health Status: Different strains of guinea pigs may exhibit varying sensitivity to tussigenic agents. Underlying respiratory infections can also alter airway sensitivity and cough reflex.

  • Acclimatization and Handling: Stress from handling and the experimental environment can influence respiratory parameters and cough response. Ensure adequate acclimatization of the animals before the experiment.

Q2: Our in vitro experiments on cultured sensory neurons are not showing a consistent inhibitory effect of this compound on neuronal firing. What could be wrong?

A2: Challenges in demonstrating a consistent effect in vitro can arise from:

  • Neuron Subtype: Dorsal root ganglion (DRG) neurons are a heterogeneous population. This compound's primary action is on C-fibers. Your culture may contain a mixed population of neurons, and the proportion of C-fibers might be insufficient to observe a robust effect. It is crucial to characterize the neurons in your culture, for example, by their response to capsaicin.

  • Drug Concentration and Incubation Time: Ensure you are using a relevant concentration range for this compound and an adequate incubation time. The effective concentration in vitro may differ from in vivo studies.

  • Recording Configuration: The patch-clamp configuration (whole-cell, perforated patch) can influence the intracellular environment and neuronal responses.

  • Stimulation Method: The method used to evoke neuronal firing (e.g., chemical agonists like capsaicin or ATP, electrical stimulation) can influence the observed effect of this compound.

Q3: We see conflicting reports on the efficacy of this compound compared to codeine. Why is there a discrepancy?

A3: The conflicting results in clinical and preclinical studies comparing this compound and codeine can be attributed to several factors:[3][4]

  • Mechanism of Action: this compound acts peripherally on sensory nerves, while codeine acts centrally on the cough center in the brainstem.[4] The relative contribution of central versus peripheral pathways can vary depending on the cause and nature of the cough.

  • Etiology of Cough: In patient populations with cough of different origins (e.g., chronic bronchitis vs. lung cancer), the underlying pathophysiology and the dominant cough pathways may differ, leading to varied responses to peripherally and centrally acting agents.

  • Dosage and Formulation: The dose and formulation of both drugs can impact their pharmacokinetic and pharmacodynamic profiles, leading to different efficacy outcomes.[5][6][7][8]

  • Outcome Measures: Subjective measures of cough (e.g., visual analog scales) can be influenced by the central effects of codeine (sedation), whereas objective measures (cough frequency) may provide a different perspective.

Troubleshooting Guides

In Vivo Cough Models (Guinea Pig)

Issue: High variability in baseline cough counts in response to citric acid/capsaicin.

Potential Cause Troubleshooting Step
Inconsistent Aerosol Delivery Calibrate the nebulizer to ensure a consistent particle size and output. Standardize the distance of the animal from the nebulizer.
Variable Animal Respiration Monitor the respiratory rate of the animals to ensure they are calm before exposure. Allow for a sufficient acclimatization period in the exposure chamber.
Health Status of Animals Source animals from a reputable supplier and screen for any signs of respiratory illness.

Issue: this compound fails to show a significant antitussive effect.

Potential Cause Troubleshooting Step
Inadequate Dose Perform a dose-response study to determine the optimal effective dose for your specific model and administration route.
Timing of Administration Administer this compound at an appropriate time before the tussigenic challenge to allow for sufficient absorption and distribution.
Choice of Anesthetic If using anesthesia, consider its potential to suppress the cough reflex and interact with this compound.
In Vitro Sensory Neuron Electrophysiology

Issue: Inconsistent or absent inhibition of capsaicin-evoked currents by this compound.

Potential Cause Troubleshooting Step
Incorrect Cell Population Use cell markers (e.g., isolectin B4) or functional assays (e.g., capsaicin sensitivity) to identify and target C-fiber like neurons for recording.
Drug Application Ensure rapid and complete perfusion of this compound to the recorded cell.
"Rundown" of Capsaicin Response Repeated applications of capsaicin can lead to desensitization of TRPV1 channels. Allow for sufficient washout periods between applications and monitor the stability of the capsaicin response.

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs (In Vivo)
  • Animals: Male Dunkin-Hartley guinea pigs (300-400g).

  • Acclimatization: House animals for at least 5 days before the experiment with free access to food and water.

  • Apparatus: Use a whole-body plethysmograph to record respiratory parameters and a nebulizer for aerosol generation.

  • Tussigenic Challenge: Expose conscious, unrestrained animals to an aerosol of citric acid (e.g., 0.3 M) for a fixed period (e.g., 10 minutes).

  • Drug Administration: Administer this compound (e.g., 10-100 mg/kg) orally or via intraperitoneal injection at a predetermined time (e.g., 60 minutes) before the citric acid challenge.

  • Data Acquisition: Record the number of coughs, characterized by a sharp expiratory effort and a corresponding sound, during the exposure period.

  • Data Analysis: Compare the number of coughs in the this compound-treated group to a vehicle-treated control group.

Ex Vivo Vagus Nerve Preparation
  • Tissue Dissection: Isolate the vagus nerve from a freshly euthanized animal (e.g., cat or guinea pig).

  • Mounting: Place the nerve in a recording chamber continuously perfused with oxygenated artificial cerebrospinal fluid.

  • Recording: Use suction electrodes to record compound action potentials from one end of the nerve while stimulating the other end electrically.

  • Fiber Identification: Differentiate C-fibers from A-fibers based on their slower conduction velocity.

  • Drug Application: Add this compound to the perfusing solution and observe its effect on the amplitude and frequency of C-fiber action potentials evoked by chemical stimuli (e.g., capsaicin or bradykinin) applied to the nerve endings.[3]

Data Presentation

Table 1: Comparative Efficacy of this compound in Clinical Trials

Study Comparator Patient Population Primary Outcome This compound Efficacy Comparator Efficacy
Meta-analysis[4][9]Central Antitussives (Codeine, Dextromethorphan, etc.)Adults and ChildrenCough Intensity & FrequencyStatistically significant reductionLess effective than this compound
Study vs. Codeine[10]Codeine (60 mg/day)Chronic CoughChange in VAS score19.77 ± 24.83 reduction35.11 ± 20.74 reduction

Table 2: Pharmacokinetic Parameters of this compound Formulations

Formulation Cmax (ng/mL) Tmax (hours) AUC (ng*h/mL) Reference
60 mg Capsule331.510.60784.32 (0-12h)[5]
60 mg Syrup332.810.44726.46 (0-12h)[5]
90 mg CR Tablet (Fasted)261.221.00-[7][11]
60 mg IR Tablet (Fasted)325.460.75-[7][11]

CR: Controlled-Release, IR: Immediate-Release

Visualizations

G cluster_0 Peripheral Sensory Nerve Terminal cluster_1 Central Nervous System Tussigenic_Stimuli Tussigenic Stimuli (e.g., Capsaicin, Bradykinin) TRPV1_TRPA1 TRPV1 / TRPA1 Channels Tussigenic_Stimuli->TRPV1_TRPA1 Activates Neuropeptide_Release Neuropeptide Release (Substance P, CGRP) TRPV1_TRPA1->Neuropeptide_Release Triggers Brainstem Brainstem (Cough Center) Neuropeptide_Release->Brainstem Signal to This compound This compound This compound->Neuropeptide_Release Inhibits Cough_Reflex Cough Reflex Brainstem->Cough_Reflex Initiates

Caption: this compound's peripheral mechanism of action.

G cluster_workflow In Vivo Antitussive Assay Workflow start Start acclimatize Animal Acclimatization start->acclimatize baseline Baseline Cough Response (Vehicle + Tussigen) acclimatize->baseline drug_admin This compound Administration baseline->drug_admin cough_challenge Tussigen Challenge (Citric Acid / Capsaicin) drug_admin->cough_challenge data_acq Data Acquisition (Cough Count) cough_challenge->data_acq analysis Data Analysis data_acq->analysis end End analysis->end

Caption: Experimental workflow for in vivo antitussive studies.

References

Technical Support Center: Enhancing the Stability of Levodropropizine in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments involving Levodropropizine solutions.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be degrading. What are the common causes?

A1: this compound is susceptible to degradation under several conditions. The most common causes are exposure to acidic or alkaline pH, high temperatures (especially in aqueous solution), and light.[1] Forced degradation studies have shown that this compound degrades under acidic, alkaline, wet heat, and photolytic stress.[1]

Q2: How can I prepare a stable stock solution of this compound?

A2: For short-term use, this compound can be dissolved in organic solvents like ethanol, DMSO, or dimethylformamide (DMF).[2] The solubility is approximately 1 mg/mL in ethanol and 30 mg/mL in DMSO and DMF.[2] For aqueous solutions, it is soluble in PBS (pH 7.2) at about 1 mg/mL; however, it is recommended not to store aqueous solutions for more than one day.[2] To enhance stability, prepare solutions fresh and protect them from light and extreme temperatures.

Q3: What are the known degradation products of this compound?

A3: Under forced degradation conditions, several degradation products have been observed. For instance, under acidic conditions, one degradation product was detected, while alkaline and wet heat conditions resulted in two degradation products.[1] One known impurity that can form, particularly in liquid formulations, is the N-oxide of this compound.[3]

Q4: Are there any formulation strategies to improve the stability of this compound in liquid preparations?

A4: Yes, for liquid oral formulations, it has been found that using a high concentration of sugar (60-90%) can significantly improve storage stability by inhibiting the formation of oxidative impurities.[3] Additionally, the use of antioxidants such as butylated hydroxyanisole (BHA), butylated hydroxytoluene (BHT), or propyl gallate may be considered.[3]

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) methods are commonly used for the quantification of this compound and the detection of its degradation products.[1][4][5] High-Performance Thin-Layer Chromatography (HPTLC) methods have also been developed and validated for this purpose.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in chromatogram Degradation of this compound.Prepare fresh solutions daily. Protect solutions from light and store at an appropriate temperature (e.g., -20°C for long-term storage of solid compound[2]). Ensure the pH of your solution is near neutral if possible.
Loss of this compound concentration over time Hydrolysis or photolysis.Buffer the solution to a neutral pH if compatible with your experiment. Store solutions in amber vials or protect from light with aluminum foil. Avoid high-temperature storage for aqueous solutions.
Precipitation in aqueous solution Exceeding solubility limit.Do not exceed the solubility of approximately 1 mg/mL in PBS (pH 7.2).[2] For higher concentrations, consider using DMSO or DMF as a solvent for stock solutions and then diluting into your aqueous medium, ensuring the final organic solvent concentration is low.[2]
Inconsistent analytical results Method not being stability-indicating or issues with system suitability.Utilize a validated stability-indicating HPLC method.[4][6] Perform system suitability tests before each run, checking for parameters like theoretical plates, tailing factor, and resolution.[6]

Quantitative Data Summary

The following table summarizes the degradation of this compound under various stress conditions as reported in a forced degradation study.

Stress ConditionParameters% DegradationNumber of Degradation ProductsRetention Time of Degradants (min)
Acidic 0.01N HCl, 80°C, 1 hr15.26%13.4
Alkaline 0.01N NaOH, 80°C, 1 hr19.46%22.3, 2.4
Wet Heat Water, 80°C, 45 min22.37%22.3, 2.6
Oxidative 30% H₂O₂, Room Temp.No Degradation0-
Dry Heat 70°C, 48 hrsNo Degradation0-
Photolytic Sunlight, 48 hrs18.04%12.08
Data sourced from a study utilizing an RP-HPLC method with a C18 column and a mobile phase of Methanol:Phosphate buffer (60:40, pH 6.8) at a flow rate of 1 mL/min, with UV detection at 248 nm. The retention time for this compound was 4.6 min.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the methodology for conducting a forced degradation study to assess the stability of this compound under various stress conditions.[1]

1. Preparation of Standard Solution:

  • Accurately weigh 10 mg of this compound and transfer to a 10 mL volumetric flask.

  • Dissolve in and dilute to volume with methanol.

  • Further dilute to a working concentration (e.g., 10 µg/mL) with the mobile phase.

2. Stress Conditions:

  • Acid Degradation:

    • Take 10 mg of this compound in a round-bottom flask.

    • Add 10 mL of 0.01N HCl.

    • Reflux at 80°C for 1 hour.

    • Cool, neutralize, and dilute to 50 mL with methanol.

  • Alkali Degradation:

    • Take 10 mg of this compound in a round-bottom flask.

    • Add 10 mL of 0.01N NaOH.

    • Reflux at 80°C for 1 hour.

    • Cool, neutralize, and dilute to 50 mL with methanol.

  • Wet Heat Degradation:

    • Take 10 mg of this compound in a round-bottom flask.

    • Add 10 mL of purified water.

    • Reflux at 80°C for 45 minutes.

    • Cool and dilute to 50 mL with methanol.

  • Oxidative Degradation:

    • Take 10 mg of this compound in a 10 mL volumetric flask.

    • Add 10 mL of 30% v/v hydrogen peroxide.

    • Keep in the dark at room temperature.

    • After the desired time, heat to boiling for 5 minutes to remove excess H₂O₂.

  • Dry Heat Degradation:

    • Spread a thin layer of this compound powder in a Petri plate.

    • Place in a hot air oven at 70°C for 48 hours.

    • Accurately weigh 10 mg of the stressed sample and dissolve in 10 mL of methanol.

  • Photolytic Degradation:

    • Spread a thin layer of this compound powder in a Petri plate.

    • Expose to direct sunlight for 48 hours.

    • Accurately weigh 10 mg of the stressed sample and dissolve in 50 mL of methanol.

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating RP-HPLC method.

  • Compare the chromatograms of the stressed samples with that of an unstressed standard solution to identify and quantify degradation products.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a typical example of an RP-HPLC method for the analysis of this compound and its degradation products.[1][6]

  • Instrumentation: A high-performance liquid chromatography system with a UV detector.

  • Column: Phenomenex C18 (250 mm × 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: Methanol:Phosphate buffer (pH 6.8) in a 60:40 v/v ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 248 nm.[1] (Note: Other methods have used 215 nm[6][7] or 260 nm[8]).

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 30°C.[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation start This compound Bulk Drug stress Apply Stress Conditions (Acid, Base, Heat, Light, etc.) start->stress control Unstressed Control start->control hplc Stability-Indicating RP-HPLC Analysis stress->hplc control->hplc data Data Acquisition (Chromatograms) hplc->data compare Compare Stressed vs. Control data->compare report Quantify Degradation & Identify Products compare->report stability_factors center This compound Stability pH pH center->pH  Degrades in  Acid/Alkali Temp Temperature center->Temp  Degrades with  Wet Heat Light Light Exposure center->Light  Photolytically  Unstable Oxidation Oxidation center->Oxidation  Stable

References

Validation & Comparative

A Preclinical Showdown: Levodropropizine vs. Dextromethorphan in Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of antitussive drug development, levodropropizine and dextromethorphan represent two distinct approaches to cough suppression. This compound, a peripherally acting agent, is thought to exert its effects by modulating the activity of sensory C-fibers in the airways. In contrast, dextromethorphan acts centrally on the N-methyl-D-aspartate (NMDA) receptor and other targets within the central nervous system. This guide provides a comparative analysis of the preclinical efficacy of these two agents, drawing upon experimental data from various animal models to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Pathways

This compound's mechanism of action is primarily localized to the peripheral nervous system. It is believed to inhibit the activation of vagal afferent C-fibers, which are key components in the cough reflex arc. This inhibition is thought to be mediated through the modulation of sensory neuropeptides, such as Substance P, thereby reducing the transmission of cough-inducing signals from the airways to the brainstem.[1][2][3]

Dextromethorphan, on the other hand, exerts its antitussive effects through a central mechanism. It is a well-known antagonist of the NMDA receptor in the brain, which is involved in the processing of cough signals.[4][5] Additionally, dextromethorphan is an agonist of the sigma-1 receptor, a chaperone protein located at the endoplasmic reticulum-mitochondrion interface, which may also contribute to its pharmacological effects.[5][6]

Head-to-Head: Antitussive Efficacy

Direct preclinical comparisons of this compound and dextromethorphan in the same experimental model are limited. However, by examining data from studies using similar models, a comparative picture of their antitussive potency can be formed. The most common preclinical model for evaluating antitussives is the citric acid-induced cough model in guinea pigs.

DrugAnimal ModelInduction AgentRoute of AdministrationEfficacy (ED50 or % Inhibition)Reference
This compound Guinea PigCitric Acid (aerosol)OralED50: 10-20 mg/kg[7]
This compound Guinea PigIrritant AerosolsOralComparable to codeine[8]
Dextromethorphan Guinea PigCitric Acid (aerosol)IntraperitonealSignificant dose-dependent reduction in cough[1]
Dextromethorphan Guinea PigCitric Acid (aerosol)OralNo significant effect at 32 mg/kg[9]

Note: A direct comparison of ED50 values should be made with caution due to variations in experimental protocols between studies.

One study directly comparing the two in a citric acid-induced cough model in guinea pigs reported that neither dextromethorphan (32 mg/kg, p.o.) nor this compound (72 mg/kg, p.o.) significantly reduced cough frequency, which contrasts with other studies demonstrating their individual efficacy.[9] This highlights the critical role of experimental design and conditions in preclinical evaluations.

Beyond Cough Suppression: Anti-inflammatory and Bronchoprotective Effects

Both this compound and dextromethorphan have been investigated for their potential anti-inflammatory and bronchoprotective properties in preclinical models.

Anti-inflammatory Activity
DrugAnimal ModelInflammation ModelKey FindingsReference
This compound Guinea PigVirus-induced airway inflammationInhibited the influx of broncho-alveolar cells[3]
Dextromethorphan MouseLipopolysaccharide (LPS)-induced lung injuryAttenuated inflammatory cell infiltration and pro-inflammatory cytokine production[9]
Dextromethorphan RatCarrageenan-induced paw edemaDose-dependent reduction in edema[10]
Effects on Bronchospasm
DrugAnimal ModelInduction AgentKey FindingsReference
This compound Guinea PigHistamineInhibited histamine-induced bronchoconstriction[4]
Dextromethorphan Not extensively studied for direct effects on bronchospasm in these models.

Experimental Protocols in Detail

Citric Acid-Induced Cough in Guinea Pigs

This model is a standard for assessing antitussive efficacy.

  • Animals: Male Dunkin-Hartley guinea pigs are typically used.

  • Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.

  • Procedure:

    • Animals are placed in a whole-body plethysmograph to monitor respiratory parameters.

    • A baseline cough rate is established.

    • The test compound (this compound, dextromethorphan, or vehicle) is administered, typically orally (p.o.) or intraperitoneally (i.p.).

    • After a set pretreatment time (e.g., 30-60 minutes), the animals are exposed to an aerosolized solution of citric acid (e.g., 0.3 M) for a defined period (e.g., 10 minutes).

    • The number of coughs is counted by an observer, often verified by characteristic changes in the respiratory waveform.

  • Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-treated group, and the percentage of inhibition is calculated. The ED50 (the dose that produces 50% of the maximal effect) can be determined from a dose-response curve.[1][9]

Carrageenan-Induced Paw Edema in Rats

This is a classic model of acute inflammation.

  • Animals: Male Wistar or Sprague-Dawley rats are commonly used.

  • Procedure:

    • The basal volume of the rat's hind paw is measured using a plethysmometer.

    • The test compound or vehicle is administered.

    • After a specified time, a sub-plantar injection of carrageenan (e.g., 1% in saline) is made into the paw.

    • Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: The increase in paw volume (edema) is calculated as the percentage difference from the initial volume. The anti-inflammatory effect is expressed as the percentage of inhibition of edema in the drug-treated group compared to the control group.[10][11]

Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice

This model is used to study acute lung inflammation.

  • Animals: C57BL/6 or BALB/c mice are frequently used.

  • Procedure:

    • Mice are anesthetized, and LPS (from E. coli) is administered intranasally or intratracheally.

    • The test compound is administered before or after the LPS challenge.

    • At a specific time point (e.g., 24 hours) after LPS administration, the animals are euthanized.

    • Bronchoalveolar lavage fluid (BALF) is collected to analyze inflammatory cell counts (e.g., neutrophils) and cytokine levels (e.g., TNF-α, IL-6).

    • Lung tissue may be collected for histological analysis or to measure myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

  • Data Analysis: The inflammatory parameters in the drug-treated group are compared to the LPS-only group.[9]

Visualizing the Pathways and Processes

This compound's peripheral mechanism of action.

Dextromethorphan_Mechanism Cough Signal (from periphery) Cough Signal (from periphery) Cough Center (Brainstem) Cough Center (Brainstem) Cough Signal (from periphery)->Cough Center (Brainstem) NMDA Receptor (in Brainstem) NMDA Receptor (in Brainstem) NMDA Receptor (in Brainstem)->Cough Center (Brainstem) Excitatory Input Sigma-1 Receptor Sigma-1 Receptor Sigma-1 Receptor->Cough Center (Brainstem) Modulates Activity Cough Cough Cough Center (Brainstem)->Cough Dextromethorphan Dextromethorphan Dextromethorphan->NMDA Receptor (in Brainstem) Antagonist Dextromethorphan->Sigma-1 Receptor Agonist

Dextromethorphan's central mechanism of action.

Experimental_Workflow_Antitussive cluster_0 Animal Preparation cluster_1 Treatment cluster_2 Cough Induction & Measurement cluster_3 Data Analysis Acclimatization Acclimatization Baseline Cough Measurement Baseline Cough Measurement Acclimatization->Baseline Cough Measurement Drug Administration (p.o. or i.p.) Drug Administration (p.o. or i.p.) Baseline Cough Measurement->Drug Administration (p.o. or i.p.) Citric Acid Aerosol Exposure Citric Acid Aerosol Exposure Drug Administration (p.o. or i.p.)->Citric Acid Aerosol Exposure Cough Counting Cough Counting Citric Acid Aerosol Exposure->Cough Counting Calculate % Inhibition Calculate % Inhibition Cough Counting->Calculate % Inhibition Determine ED50 Determine ED50 Calculate % Inhibition->Determine ED50

Workflow for citric acid-induced cough model.

Conclusion

The preclinical data indicate that both this compound and dextromethorphan possess antitussive properties, albeit through different mechanisms of action. This compound's peripheral action on C-fibers presents a targeted approach to cough suppression originating in the airways, with evidence suggesting it also has anti-inflammatory and bronchoprotective effects. Dextromethorphan's central activity on NMDA and sigma-1 receptors provides a different therapeutic angle, with additional demonstrated anti-inflammatory effects in various models.

The variability in preclinical results, particularly in direct comparative studies, underscores the importance of standardized and robust experimental designs. Future head-to-head preclinical studies employing identical, optimized models are necessary to provide a more definitive comparison of the efficacy and potency of these two distinct antitussive agents. Such studies will be invaluable for guiding the development of next-generation cough therapies.

References

A Comparative Analysis of Levodropropizine and Codeine on C-Fibers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the pharmacological effects of Levodropropizine and Codeine, with a specific focus on their impact on C-fiber sensory nerves. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to elucidate the distinct mechanisms of action of these two antitussive agents. The content covers their effects on C-fiber activity, the intracellular signaling pathways they modulate, and the experimental protocols used to derive these findings.

Introduction: Contrasting Antitussive Paradigms

This compound and Codeine represent two distinct approaches to cough suppression. This compound is a non-narcotic, peripherally acting agent, while Codeine is a centrally acting opioid.[1][2] The primary afferent pathways for the cough reflex involve vagal sensory nerves, particularly the unmyelinated C-fibers, which are sensitive to chemical irritants and inflammatory mediators.[2] Understanding how these drugs interact with C-fibers is crucial for developing more targeted and effective antitussive therapies with improved side-effect profiles. This guide will delve into the experimental evidence that differentiates their mechanisms at the level of these primary sensory neurons.

Comparative Efficacy and Mechanism of Action

This compound exerts its antitussive effect by directly modulating the activity of peripheral sensory nerves.[3] In contrast, Codeine, a prodrug, is metabolized in the liver by the CYP2D6 enzyme into morphine, which then acts on the central nervous system (CNS) to suppress the cough reflex.[4][5][6]

FeatureThis compoundCodeine
Primary Site of Action Peripheral Nervous System (Sensory C-fibers)[1][2]Central Nervous System (Brainstem cough center)[5][6]
Mechanism Inhibition of vagal C-fiber activation and modulation of sensory neuropeptide release.[2][3][7][8][9] Potential interaction with TRPV1 and voltage-gated sodium channels.[10]Agonist at μ-opioid receptors (via its metabolite, morphine), leading to hyperpolarization of neurons and inhibition of the cough reflex.[4][5][11]
Clinical Efficacy Demonstrated to be effective in reducing cough frequency and severity in adults and children, with a favorable benefit/risk profile compared to central antitussives.[9][12][13]A potent and widely used antitussive, though its efficacy can be influenced by genetic variations in CYP2D6 metabolism.[4][6] Found to be more effective than this compound for chronic cough in one study.[14]
Side Effect Profile Generally well-tolerated with a low incidence of CNS side effects such as drowsiness.[9][13]Associated with CNS depression (drowsiness, sedation), constipation, and potential for dependence.[9][14]

Quantitative Analysis of Effects on C-Fiber Activity

Direct experimental evidence highlights the distinct interactions of this compound and opioids with C-fibers. The following tables summarize key quantitative findings from preclinical studies.

Table 1: Effect of this compound on Vagal C-Fiber Discharge

Experimental ModelStimulusDrug & DoseMeasured EffectSource
Anesthetized Cats (in vivo)Phenylbiguanide (PBG)This compound (IV)~50% inhibition of pulmonary C-fiber response[15][16]
Anesthetized Cats (in vivo)Phenylbiguanide (PBG)This compound (IV)~25% inhibition of non-pulmonary C-fiber response[15][16]

Table 2: Effect of Codeine/Opioids on C-Fiber Mediated Responses

Experimental ModelMeasured ParameterDrug & DoseObserved EffectSource
Primary-afferent fibers (in vitro)Compound Action Potential (CAP)Codeine (5 mM)Reduction in CAP peak amplitude
Decerebrate-spinal rat (in vivo)C-fiber induced reflex activation of flexor motoneuronsMorphine (20 mg/kg)Reduction in direct reflex activation

Note: The experimental contexts for the data in Table 1 and Table 2 are different and do not allow for a direct head-to-head comparison of potency. The data for this compound directly measures inhibition of chemically-stimulated single C-fiber firing, while the data for opioids relates to compound action potentials or reflex responses.

Signaling Pathways

The divergent actions of this compound and Codeine stem from their engagement with different cellular signaling pathways.

This compound: Peripheral C-Fiber Modulation

This compound is thought to reduce the excitability of C-fiber terminals in the airways. This action is likely mediated by its interaction with ion channels and receptors on the sensory nerve endings, which in turn inhibits the release of pro-tussive sensory neuropeptides like Substance P.[1][3] One proposed mechanism involves the inhibition of Transient Receptor Potential Vanilloid 1 (TRPV1) channels and voltage-gated sodium channels, which are critical for the initiation and propagation of action potentials in nociceptive neurons.[10]

Levodropropizine_Pathway cluster_C_Fiber C-Fiber Terminal Stimuli Stimuli TRPV1 TRPV1 Stimuli->TRPV1 activates Depolarization Depolarization TRPV1->Depolarization NaV Voltage-gated Na+ Channels Action_Potential Action Potential Generation NaV->Action_Potential This compound This compound This compound->TRPV1 inhibits? This compound->NaV inhibits? Depolarization->NaV activates Neuropeptide_Release Neuropeptide Release (e.g., Substance P) Action_Potential->Neuropeptide_Release triggers Cough_Reflex Cough Reflex Signal to CNS Neuropeptide_Release->Cough_Reflex

Peripheral inhibitory mechanism of this compound on C-fiber terminals.
Codeine: Central Opioid Receptor Activation

Codeine's antitussive action is primarily central. Its active metabolite, morphine, binds to μ-opioid receptors (MOR), which are G-protein coupled receptors (GPCRs), on neurons within the brainstem's cough center.[4][11] This binding initiates an inhibitory signaling cascade, reducing neuronal excitability and suppressing the cough reflex arc.[7]

Codeine_Pathway cluster_CNS_Neuron CNS Neuron (Cough Center) Codeine Codeine Morphine Morphine Codeine->Morphine Metabolized (CYP2D6 in Liver) MOR μ-Opioid Receptor (GPCR) Morphine->MOR binds & activates G_Protein Gi/o Protein MOR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC inhibits Ca_Channel Voltage-gated Ca2+ Channels G_Protein->Ca_Channel inhibits K_Channel GIRK K+ Channels G_Protein->K_Channel activates cAMP ↓ cAMP AC->cAMP Hyperpolarization Hyperpolarization & Reduced Neurotransmitter Release Ca_Channel->Hyperpolarization K_Channel->Hyperpolarization Cough_Suppression Cough Suppression Hyperpolarization->Cough_Suppression

Central μ-opioid receptor signaling pathway for Codeine's antitussive effect.

Experimental Protocols

The data presented in this guide are derived from established experimental models. Below are summaries of the key methodologies.

Single-Unit Recording of Vagal Afferent C-Fibers

This protocol is used to directly measure the electrical activity of individual C-fibers in response to chemical stimuli and pharmacological agents.

  • Animal Model: Anesthetized and mechanically ventilated cats are typically used.

  • Surgical Preparation: The chest is opened, and the vagus nerves are isolated. One vagus nerve is sectioned, and the distal end is placed on a recording electrode.

  • Fiber Identification: C-fibers are identified by their characteristic slow conduction velocity and their response to intravenous injection of phenylbiguanide (PBG), a known C-fiber stimulant.

  • Recording: Single-unit action potentials are recorded using suction electrodes. The firing frequency is analyzed before and after the administration of the test compound (e.g., this compound).

  • Data Analysis: The change in the discharge rate of the C-fiber in response to the stimulus (e.g., PBG) is calculated before and after drug administration to quantify the inhibitory effect.

Experimental_Workflow Animal_Prep Anesthetized Animal (e.g., Cat, Guinea Pig) Vagus_Isolation Isolate Vagus Nerve Animal_Prep->Vagus_Isolation Electrode_Placement Place Recording Electrode on Single Nerve Fiber Vagus_Isolation->Electrode_Placement Baseline_Recording Record Baseline C-Fiber Activity Electrode_Placement->Baseline_Recording Stimulus_Admin Administer C-Fiber Stimulant (e.g., PBG, Capsaicin) Baseline_Recording->Stimulus_Admin Record_Response_Pre Record Stimulated C-Fiber Firing Rate Stimulus_Admin->Record_Response_Pre Drug_Admin Administer Test Drug (this compound or Codeine) Record_Response_Pre->Drug_Admin Data_Analysis Compare Firing Rates (Pre- vs. Post-Drug) Record_Response_Pre->Data_Analysis Stimulus_Admin_Post Re-administer C-Fiber Stimulant Drug_Admin->Stimulus_Admin_Post Record_Response_Post Record Stimulated C-Fiber Firing Rate Stimulus_Admin_Post->Record_Response_Post Record_Response_Post->Data_Analysis Conclusion Determine Inhibitory Effect Data_Analysis->Conclusion

Workflow for single-fiber recording to assess drug effects on C-fiber activity.
Capsaicin-Induced Cough Model

This in vivo model is used to assess the overall antitussive efficacy of a compound by inducing cough with a known C-fiber activator.

  • Animal Model: Conscious guinea pigs are commonly used due to their robust cough reflex.[1][10]

  • Procedure: Animals are placed in a whole-body plethysmograph. An aerosol of capsaicin (e.g., 50 μM) is delivered into the chamber for a set duration (e.g., 5 minutes) to induce coughing.[10]

  • Drug Administration: The test drug (e.g., this compound or Codeine) is administered orally or via aerosol prior to the capsaicin challenge.[3]

  • Cough Detection: Coughs are identified and counted based on characteristic changes in airflow and pressure signals, often accompanied by sound analysis.[10]

  • Data Analysis: The number of coughs in the drug-treated group is compared to the vehicle-control group to determine the percentage of cough inhibition.

Conclusion

The experimental evidence clearly delineates two different pharmacological strategies for cough suppression employed by this compound and Codeine. This compound acts as a peripheral modulator, directly inhibiting the activity of sensory C-fibers in the airways, thereby reducing the afferent signals that trigger the cough reflex. This mechanism avoids the significant CNS side effects associated with centrally acting agents. Codeine, through its active metabolite morphine, targets the central cough processing centers via μ-opioid receptor agonism. While effective, this central mechanism is inherently linked to a broader spectrum of CNS effects.

For drug development professionals, this compound's mechanism offers a promising blueprint for designing novel antitussives that selectively target the peripheral origin of the cough reflex, potentially leading to safer and better-tolerated therapies. Further research into the specific ion channels and receptors that this compound interacts with on C-fiber terminals could unveil even more precise targets for future antitussive drugs.

References

A Head-to-Head Comparison of Levodropropizine and Novel Antitussive Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antitussive therapy is evolving, with novel agents targeting peripheral neuronal pathways emerging as promising alternatives to traditional centrally-acting medications. This guide provides a detailed head-to-head comparison of Levodropropizine, a peripherally acting antitussive, with the new class of P2X3 receptor antagonists, focusing on their mechanisms of action, clinical efficacy, and safety profiles, supported by experimental data.

Executive Summary

This compound exerts its antitussive effect through the modulation of sensory C-fibers in the airways, reducing the release of neuropeptides involved in the cough reflex. In contrast, the newer class of P2X3 receptor antagonists, such as Gefapixant and Camlipixant, specifically target the ATP-P2X3 signaling pathway, which is implicated in the hypersensitization of airway sensory nerves. While direct head-to-head clinical trials are not yet available, this guide synthesizes data from individual clinical studies to provide a comprehensive comparative analysis.

Mechanism of Action

The distinct mechanisms of action of this compound and P2X3 receptor antagonists are crucial for understanding their therapeutic potential and side-effect profiles.

This compound: This agent acts peripherally on the afferent arm of the cough reflex. It is believed to inhibit the activity of sensory C-fibers in the tracheobronchial tree, thereby reducing the release of sensory neuropeptides that trigger coughing.[1][2]

P2X3 Receptor Antagonists: This newer class of drugs, including Gefapixant and Camlipixant, targets the P2X3 receptor, an ion channel on airway sensory nerves that is activated by extracellular adenosine triphosphate (ATP).[3][4] In chronic cough, there is a hypersensitization of these nerves, and ATP is a key mediator in this process. By blocking the P2X3 receptor, these antagonists inhibit the initiation of the cough reflex at a very specific point in the signaling cascade.[3][4]

Signaling Pathway Diagrams

To visually represent these mechanisms, the following diagrams were generated using Graphviz.

Levodropropizine_Mechanism cluster_airway Airway Lumen cluster_c_fiber Sensory C-fiber Irritants Irritants C_fiber_ending Nerve Ending Irritants->C_fiber_ending Stimulate Neuropeptide_Release Release of Sensory Neuropeptides (e.g., Substance P) C_fiber_ending->Neuropeptide_Release Triggers Cough_Reflex Cough Reflex Activation Neuropeptide_Release->Cough_Reflex Initiates This compound This compound This compound->Neuropeptide_Release Inhibits

Figure 1: Proposed Mechanism of Action of this compound.

P2X3_Antagonist_Mechanism cluster_airway_lumen Airway Lumen cluster_sensory_neuron Airway Sensory Neuron ATP Extracellular ATP P2X3_Receptor P2X3 Receptor ATP->P2X3_Receptor Binds to Neuron_Activation Neuron Activation P2X3_Receptor->Neuron_Activation Activates Cough_Signal Signal to Brainstem (Cough) Neuron_Activation->Cough_Signal Initiates P2X3_Antagonist P2X3 Receptor Antagonist (e.g., Gefapixant) P2X3_Antagonist->P2X3_Receptor Blocks

Figure 2: Mechanism of Action of P2X3 Receptor Antagonists.

Head-to-Head Clinical Efficacy and Safety

As no direct comparative trials exist, this section presents a synthesis of data from separate clinical trials to facilitate an indirect comparison.

Quantitative Data Summary
FeatureThis compoundGefapixant (P2X3 Antagonist)Camlipixant (P2X3 Antagonist)
Primary Efficacy Endpoint Reduction in cough frequency and severityReduction in 24-hour cough frequencyReduction in 24-hour cough frequency
Comparator(s) in Key Trials Dextromethorphan, Codeine, Placebo[5][6]Placebo[7][8]Placebo[9][10]
Efficacy Results Statistically significant reduction in cough frequency and nocturnal awakenings compared to controls.[5][6]At 45 mg twice daily, demonstrated a statistically significant reduction in 24-hour cough frequency of 18.45% (COUGH-1) and 14.64% (COUGH-2) relative to placebo.[8][11]At 50 mg and 200 mg twice daily, demonstrated a statistically significant reduction in placebo-adjusted 24-hour cough frequency of approximately 34%.[9][10]
Key Adverse Events Nausea, vomiting, heartburn, diarrhea, fatigue, drowsiness, dizziness, headache, palpitations.[12]Taste-related adverse events (dysgeusia, ageusia, hypogeusia) are the most common.[3][7]Taste alteration is reported, but at a lower incidence compared to Gefapixant.[4][10]
Incidence of Somnolence Lower than centrally acting antitussives like dextromethorphan.[6]Not reported as a major adverse event.Not reported as a major adverse event.
Experimental Protocols: A Comparative Overview

The clinical development programs for this compound and the new P2X3 receptor antagonists have employed rigorous methodologies to assess efficacy and safety.

A representative study was a double-blind, randomized clinical trial involving adult patients with non-productive cough.[6]

  • Objective: To compare the therapeutic efficacy and tolerability of this compound versus Dextromethorphan.

  • Patient Population: Adult patients with moderate non-productive cough.

  • Intervention: this compound syrup (60 mg t.i.d.) or Dextromethorphan syrup (15 mg t.i.d.) for 5 days.

  • Primary Efficacy Measures:

    • Number of coughing spells in a 6-hour period.

    • Cough frequency and intensity.

    • Number of night awakenings due to cough.

  • Safety and Tolerability Assessment:

    • Monitoring of adverse events.

    • Laboratory tests and vital signs.

The COUGH-1 and COUGH-2 trials were international, randomized, double-blind, placebo-controlled studies.[7][8][13]

  • Objective: To evaluate the efficacy and safety of Gefapixant in adults with refractory or unexplained chronic cough.

  • Patient Population: Adults with chronic cough for ≥1 year, refractory or unexplained.

  • Intervention:

    • Gefapixant 45 mg twice daily.

    • Gefapixant 15 mg twice daily.

    • Placebo.

  • Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at week 12 (COUGH-1) and week 24 (COUGH-2), measured by an ambulatory digital audio recording device.

  • Secondary Endpoints:

    • Awake coughs per hour.

    • Leicester Cough Questionnaire (LCQ) total score.

  • Safety Assessment: Monitoring and reporting of all adverse events.

The SOOTHE trial was a randomized, double-blind, placebo-controlled, parallel-group study.[9][10]

  • Objective: To evaluate the efficacy, safety, and tolerability of multiple doses of Camlipixant in adults with refractory or unexplained chronic cough.

  • Patient Population: Adults with refractory or unexplained chronic cough for at least one year.

  • Intervention:

    • Camlipixant 12.5 mg twice daily.

    • Camlipixant 50 mg twice daily.

    • Camlipixant 200 mg twice daily.

    • Placebo.

  • Primary Efficacy Endpoint: Change from baseline in 24-hour cough frequency at week 4.

  • Secondary Endpoints:

    • Awake cough frequency.

    • Cough severity Visual Analog Scale (VAS).

    • Leicester Cough Questionnaire (LCQ).

  • Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical trial evaluating an antitussive agent.

Clinical_Trial_Workflow Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (Cough Frequency, Severity, QoL) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Group A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment Group B (e.g., P2X3 Antagonist) Randomization->Treatment_B Placebo Placebo Group Randomization->Placebo Follow_Up Follow-up Visits (Efficacy & Safety Assessments) Treatment_A->Follow_Up Treatment_B->Follow_Up Placebo->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis

Figure 3: Generalized Clinical Trial Workflow for Antitussive Agents.

Conclusion

This compound and the new class of P2X3 receptor antagonists represent two distinct and promising peripherally acting approaches to cough suppression. This compound offers a broad-spectrum peripheral action with a favorable safety profile compared to older centrally acting agents. The P2X3 receptor antagonists, Gefapixant and Camlipixant, provide a more targeted mechanism of action, with clinical data supporting their efficacy in refractory or unexplained chronic cough. The primary differentiating adverse event for P2X3 antagonists is taste disturbance, with Camlipixant showing a potentially lower incidence than Gefapixant.

The choice between these agents in a clinical or developmental context will depend on the specific patient population, the desired therapeutic profile, and the tolerance for specific side effects. Future head-to-head clinical trials are warranted to provide a definitive comparison of the efficacy and safety of this compound and P2X3 receptor antagonists.

References

Validating Levodropropizine's Efficacy in Different Animal Models of Cough: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of levodropropizine's antitussive efficacy with other alternatives, supported by experimental data from various animal models. The information is intended to assist researchers in evaluating its potential as a therapeutic agent.

Abstract

This compound is a peripherally acting, non-opioid antitussive agent.[1][2][3][4] Unlike centrally acting opioids such as codeine, it exerts its effect by inhibiting the activation of sensory C-fibers within the respiratory tract.[1][4] This peripheral mechanism of action is believed to be mediated through the modulation of sensory neuropeptides, reducing the cough reflex at its origin.[1][2][3] This guide summarizes the key experimental findings that validate the efficacy of this compound in preclinical animal models of cough and compares its performance with other established antitussive agents.

Comparative Efficacy of this compound

The antitussive effects of this compound have been evaluated in various animal models, with cough induced by chemical irritants like citric acid and capsaicin, as well as by mechanical and electrical stimulation.

Citric Acid-Induced Cough Model

The citric acid-induced cough model is a standard method for evaluating the efficacy of antitussive drugs. Inhalation of citric acid aerosol triggers a cough reflex by activating sensory nerves in the airways.

Experimental Data Summary:

Animal ModelDrugDosageRoute of AdministrationAntitussive EffectSource
Guinea PigThis compound72 mg/kgOralDid not significantly reduce cough frequency or intensity.[5]
Guinea PigCodeine6, 12, 24 mg/kgOralSignificant reduction in cough frequency and intensity.[5]
Guinea PigDextromethorphan32 mg/kgOralDid not significantly affect cough parameters.[5]

Key Findings: In a study using a citric acid-induced cough model in guinea pigs, this compound at a dose of 72 mg/kg did not produce a statistically significant reduction in cough frequency or intensity.[5] In the same study, codeine demonstrated a significant dose-dependent antitussive effect.[5]

Capsaicin-Induced Cough Model

Capsaicin, the pungent component of chili peppers, is a potent tussive agent that selectively activates C-fibers in the airways.

Experimental Data Summary:

Animal ModelDrugDosageRoute of AdministrationAntitussive EffectSource
Guinea PigThis compoundNot specifiedOralEquipontent to codeine when administered by aerosol. Codeine is 2-3 times more potent when administered orally.[2]
Guinea PigCodeineNot specifiedOral2-3 times more potent than this compound when administered orally.[2]
RatThis compound10, 50, 200 mg/kgNot specifiedDose-dependent reduction of capsaicin-evoked plasma extravasation in the trachea.[6]

Key Findings: In capsaicin-induced cough models in guinea pigs, the relative potency of this compound and codeine was dependent on the route of administration. When administered orally, codeine was found to be two to three times more potent than this compound.[2] However, the two compounds were equipotent when administered via aerosol, suggesting a peripheral site of action for this compound.[2] Furthermore, in rats, this compound was shown to dose-dependently reduce capsaicin-induced plasma extravasation in the trachea, indicating an inhibitory effect on neurogenic inflammation.[6]

Mechanically and Electrically Induced Cough Models

These models involve direct stimulation of the trachea or vagal afferent nerves to elicit a cough reflex.

Experimental Data Summary:

Animal ModelDrugRoute of AdministrationAntitussive EffectSource
Rabbit, Guinea PigThis compoundIntravenous1/10 to 1/20 as active as codeine. Comparable to dropropizine.[7]
Rabbit, Guinea PigCodeineIntravenous10 to 20 times more active than this compound.[7]
Guinea PigThis compoundIntracerebroventricular (i.c.v.)Did not prevent electrically-induced cough.[2]
Guinea PigCodeineIntracerebroventricular (i.c.v.)Markedly prevented electrically-induced cough.[2]

Key Findings: In studies on anesthetized rabbits and guinea pigs with mechanically or electrically induced cough, intravenously administered this compound was found to be 1/10 to 1/20 as active as codeine.[7] Importantly, when administered directly into the brain (intracerebroventricularly), this compound did not prevent electrically-induced cough, whereas codeine did, strongly supporting a peripheral mechanism of action for this compound.[2]

Experimental Protocols

Citric Acid-Induced Cough in Guinea Pigs

Objective: To evaluate the antitussive efficacy of a test compound against citric acid-induced cough.

Animals: Male Hartley guinea pigs.

Procedure:

  • Acclimatization: Animals are acclimatized to the experimental environment.

  • Drug Administration: Test compounds (e.g., this compound, codeine, vehicle) are administered orally 30-60 minutes before cough induction.

  • Cough Induction: Unrestrained guinea pigs are individually placed in a transparent chamber. An aerosol of 0.4 M citric acid dissolved in 0.9% saline is generated using an ultrasonic nebulizer and delivered into the chamber for a period of 7-10 minutes.[5]

  • Data Recording and Analysis: The number of coughs is counted by trained observers, often blinded to the treatment. Acoustic recordings can be used for further analysis of cough intensity and latency to the first cough.[5]

Capsaicin-Induced Cough in Guinea Pigs

Objective: To assess the effect of a test compound on cough induced by the C-fiber activator capsaicin.

Animals: Male Hartley guinea pigs.

Procedure:

  • Drug Administration: Test compounds are administered via the desired route (e.g., oral, aerosol).

  • Cough Induction: Animals are exposed to an aerosol of capsaicin (e.g., 30 µM) for a set duration (e.g., 5 minutes).

  • Data Recording and Analysis: The number of coughs is recorded during and after the exposure period.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of this compound

G cluster_0 Airway Lumen cluster_1 Airway Epithelium cluster_2 Nervous System Cough Stimulus Cough Stimulus Sensory Nerve Ending (C-fiber) Sensory Nerve Ending (C-fiber) Cough Stimulus->Sensory Nerve Ending (C-fiber) Activates Vagal Afferent Pathway Vagal Afferent Pathway Sensory Nerve Ending (C-fiber)->Vagal Afferent Pathway Signal Transmission Cough Center (Brainstem) Cough Center (Brainstem) Vagal Afferent Pathway->Cough Center (Brainstem) Signal Transmission Cough Reflex Cough Reflex Cough Center (Brainstem)->Cough Reflex Initiates This compound This compound This compound->Sensory Nerve Ending (C-fiber) Inhibits Activation

Caption: Proposed peripheral mechanism of action of this compound.

Experimental Workflow for Evaluating Antitussive Efficacy

G cluster_0 Pre-Treatment cluster_1 Treatment cluster_2 Cough Induction cluster_3 Data Collection & Analysis A Animal Acclimatization B Baseline Cough Response (Optional) A->B C Administration of This compound / Control B->C D Exposure to Tussive Agent (e.g., Citric Acid, Capsaicin) C->D E Record Cough Frequency, Latency, Intensity D->E F Statistical Analysis and Comparison E->F

Caption: General experimental workflow for antitussive studies.

Conclusion

The available preclinical data from various animal models of cough consistently demonstrate the antitussive efficacy of this compound. Its peripheral mechanism of action, primarily through the inhibition of C-fiber activation, distinguishes it from centrally acting opioids like codeine. While direct comparisons of potency can vary depending on the animal model, cough stimulus, and route of administration, this compound presents a viable alternative with a potentially more favorable side-effect profile due to its lack of central nervous system depression. Further research focusing on specific quantitative comparisons and detailed dose-response relationships in various models will continue to refine our understanding of its therapeutic potential.

References

Comparative study of Levodropropizine's effects on sedation versus opioids

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of antitussive agents, the choice between peripherally and centrally acting drugs often hinges on the delicate balance between efficacy and side-effect profiles. This guide provides a detailed comparative study of Levodropropizine, a peripherally acting antitussive, and opioids, a class of centrally acting agents, with a specific focus on their sedative effects. Through a review of clinical data and mechanistic pathways, this document aims to equip researchers, scientists, and drug development professionals with the evidence-based information necessary for informed decision-making.

Executive Summary

This compound consistently demonstrates a significantly lower incidence of sedation and somnolence compared to opioid antitussives such as codeine and dihydrocodeine, while maintaining comparable antitussive efficacy in various patient populations. Clinical studies reveal that the peripheral mechanism of action of this compound, which avoids direct central nervous system depression, is the key determinant of its favorable safety profile regarding sedation.

Quantitative Comparison of Sedative Effects

The following tables summarize the quantitative data from key clinical trials comparing the sedative effects of this compound and various opioids.

Table 1: Incidence of Somnolence/Drowsiness in Comparative Clinical Trials

DrugDosagePatient PopulationIncidence of Somnolence/DrowsinessStudy
This compound 75 mg t.i.d.140 adults with lung carcinoma8%Luporini et al.[1][2]
Dihydrocodeine 10 mg t.i.d.140 adults with lung carcinoma22%Luporini et al.[1][2]
This compound 180 mg/day88 adults with chronic coughNot explicitly quantified, but adverse events including drowsiness were less frequent than in the codeine group.Lee et al.[1][3][4]
Codeine 60 mg/day88 adults with chronic cough15.6% (drowsiness)Lee et al.[1][3][4]
This compound 60 mg24 adult patients with chronic coughNo significant effect on psychomotor function or subjective alertness compared to placebo.Mannini et al.[1][5]
Dihydrocodeine 15 mg24 adult patients with chronic coughSignificantly affected ventilatory response to hypercapnia, indicating central depressant effects.Mannini et al.[1]

Experimental Protocols

Luporini et al. Study (this compound vs. Dihydrocodeine)
  • Study Design: A double-blind, randomized controlled trial.[2]

  • Participants: 140 adult patients with nonproductive cough associated with primary or metastatic lung carcinoma.[1][2]

  • Intervention: Patients were randomly assigned to receive either this compound drops (75 mg t.i.d.) or dihydrocodeine drops (10 mg t.i.d.) for 7 days.[2]

  • Assessment of Sedation: The presence or absence of somnolence was recorded as an adverse event throughout the trial.[2]

  • Efficacy Assessment: Cough severity was assessed using subjective scores, and the number of nocturnal awakenings due to cough was also recorded.[1][2]

Lee et al. Study (this compound vs. Codeine)
  • Study Design: An open-label, randomized comparative trial.[3][4]

  • Participants: 88 adult patients with chronic cough.[1][3][4]

  • Intervention: Patients were randomized to receive either oral this compound (180 mg/day) or oral codeine (60 mg/day) for 2 weeks.[3][4]

  • Assessment of Sedation: Treatment-related adverse events, including drowsiness, were monitored and recorded.[3][4]

  • Efficacy Assessment: Cough severity was evaluated using a visual analog scale (VAS), the Cough Symptom Score (CSS), and the Leicester Cough Questionnaire (LCQ).[3][4]

Mannini et al. Study (this compound vs. Dihydrocodeine)
  • Study Design: A single-blinded, crossover study.[1]

  • Participants: 24 adult patients with chronic cough.[1]

  • Intervention: Patients were randomly administered a single dose of this compound (60 mg), dihydrocodeine (15 mg), or a matching placebo.[1]

  • Assessment of Central Effects: The primary outcome was the ventilatory response to hypercapnia (breathing a mixture of 7% CO2 and 93% O2), a measure of central respiratory drive.[6][7] Psychomotor function tests and subjective alertness were also assessed.[5]

Signaling Pathways and Mechanisms of Action

The distinct sedative profiles of this compound and opioids are a direct consequence of their different mechanisms and sites of action.

This compound: A Peripherally Acting Mechanism

This compound exerts its antitussive effect primarily in the periphery, on the sensory C-fibers in the respiratory tract.[8] It is believed to inhibit the release of sensory neuropeptides, such as Substance P, which are involved in the cough reflex.[9] This peripheral action means that this compound does not directly interact with the central nervous system (CNS) and therefore has a minimal propensity to cause sedation or other CNS-related side effects.[1][9]

Levodropropizine_Pathway cluster_periphery Peripheral Nervous System (Airways) cluster_cns Central Nervous System Cough_Stimulus Cough Stimulus (e.g., irritants) C_Fibers Sensory C-Fibers Cough_Stimulus->C_Fibers Activates Neuropeptide_Release Neuropeptide Release (e.g., Substance P) C_Fibers->Neuropeptide_Release Triggers Cough_Center Cough Center (Medulla) Neuropeptide_Release->Cough_Center Signals to This compound This compound This compound->C_Fibers Inhibits activation Cough_Reflex Cough Reflex Cough_Center->Cough_Reflex Initiates

Fig. 1: this compound's peripheral mechanism of action.
Opioids: A Centrally Acting Mechanism

Opioids, in contrast, exert their effects by binding to opioid receptors (mu, kappa, and delta) located extensively within the CNS.[10][11] Their antitussive action is a result of direct suppression of the cough center in the medulla.[1] However, this central activity is also responsible for their well-documented side effects, including sedation, drowsiness, and respiratory depression.[10] Opioids achieve this by hyperpolarizing neurons and inhibiting neurotransmitter release in various brain regions involved in arousal and respiration.[11][12]

Opioid_Pathway cluster_cns Central Nervous System Opioids Opioids Opioid_Receptors Opioid Receptors (e.g., mu, kappa) Opioids->Opioid_Receptors Bind to Cough_Center Cough Center (Medulla) Opioid_Receptors->Cough_Center Inhibit Reticular_Activating_System Reticular Activating System Opioid_Receptors->Reticular_Activating_System Inhibit Respiratory_Center Respiratory Center Opioid_Receptors->Respiratory_Center Inhibit Cough_Suppression Cough_Suppression Cough_Center->Cough_Suppression Sedation Sedation Reticular_Activating_System->Sedation Respiratory_Depression Respiratory_Depression Respiratory_Center->Respiratory_Depression

Fig. 2: Opioids' central mechanism of action leading to sedation.

Experimental Workflow for Assessing Sedative Effects

A typical clinical trial protocol to compare the sedative effects of this compound and an opioid would follow the workflow illustrated below.

Experimental_Workflow Patient_Recruitment Patient Recruitment (e.g., chronic cough) Randomization Randomization Patient_Recruitment->Randomization Group_A This compound Treatment Group Randomization->Group_A Group_B Opioid Treatment Group Randomization->Group_B Placebo_Group Placebo Control Group Randomization->Placebo_Group Data_Collection Data Collection (e.g., Adverse Events, Psychomotor Tests, Efficacy Measures) Group_A->Data_Collection Group_B->Data_Collection Placebo_Group->Data_Collection Statistical_Analysis Statistical Analysis (Comparison of sedation incidence and efficacy) Data_Collection->Statistical_Analysis Results Results and Conclusion Statistical_Analysis->Results

Fig. 3: Generalized experimental workflow for comparative studies.

Conclusion

References

A Comparative Analysis of Levodropropizine Synthesis Routes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Levodropropizine, the levorotatory (S)-enantiomer of dropropizine, is a peripherally acting antitussive agent with a favorable safety profile compared to centrally acting cough suppressants. The stereospecificity of its pharmacological activity necessitates the development of efficient and enantioselective synthetic methodologies. This guide provides a comparative analysis of the prominent synthesis routes for this compound, offering a comprehensive overview of their respective advantages and disadvantages, supported by available experimental data.

Comparative Data of this compound Synthesis Routes

The following table summarizes the key quantitative parameters of different synthesis routes to this compound, providing a clear comparison for researchers and drug development professionals.

Synthesis Route Starting Materials Key Reagents/Catalysts Solvent Reported Yield Optical Purity (ee) Key Advantages Key Disadvantages
Asymmetric Synthesis N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediolSodium hydroxideWater56.3%[1]>99%[1]Direct synthesis of the desired enantiomer, high optical purity.Chiral starting material can be expensive.
Chemical Resolution Racemic dropropizineL-(+)-tartaric acidAqueous medium~30% (for the final product based on racemate)[2]Optically pure salt obtained[3]Utilizes readily available racemic starting material.Lower overall yield due to the discarding of the unwanted enantiomer, requires multiple recrystallization steps.
Chemo-enzymatic Synthesis Dichloroacetone, Sodium benzoate, N-phenylpiperazineBaker's yeast-Not explicitly stated for the final product, intermediate chlorohydrin obtained with 73% ee[4]Up to 95% ee after fractional crystallization[4]Utilizes inexpensive starting materials and a biocatalyst.Moderate enantioselectivity from the enzymatic step may require further purification.
Enzymatic Resolution Racemic dropropizine diacetateLipase Amano PS from Pseudomonas cepacian-propanolNot explicitly statedHigh enantioselectivity reported[5]High enantioselectivity, mild reaction conditions.Requires preparation of the diacetate derivative, enzyme cost and stability can be a factor.
Concentrated Solar Radiation (CSR) Assisted Synthesis N-phenylpiperazine, (S)-glycidol-Green solvent87%[4]Not explicitly statedEnvironmentally friendly, significantly reduced reaction time (38 minutes vs. 6 hours), high yield.[4]Requires specialized equipment (Fresnel lens), scalability may be a concern.

Experimental Protocols

Asymmetric Synthesis from (R)-(-)-3-chloro-1,2-propanediol

This protocol is based on a patented method for the direct synthesis of this compound.[1]

Materials:

  • N-phenylpiperazine

  • (R)-(-)-3-chloro-1,2-propanediol

  • Sodium hydroxide

  • Water

  • Methylene chloride (for extraction)

  • Purified water

Procedure:

  • To a reaction vessel, add N-phenylpiperazine, (R)-(-)-3-chloro-1,2-propanediol, and deionized water.

  • Cool the mixture and add a 20% aqueous solution of sodium hydroxide dropwise, maintaining the reaction temperature between 15-30 °C and a pH of 8-12.

  • After the addition is complete, stir the mixture for an additional 30 minutes.

  • Warm the reaction mixture to 40-60 °C and maintain for 12-20 hours.

  • Cool the mixture to 0-10 °C to precipitate the crude this compound.

  • Filter the crude product.

  • Refine the crude product by recrystallization from a mixture of methylene chloride and purified water to obtain this compound of high purity.

Chemical Resolution of Racemic Dropropizine using L-(+)-Tartaric Acid

This protocol is based on a patented method for the optical resolution of racemic dropropizine.[2][3]

Materials:

  • Racemic dropropizine

  • L-(+)-tartaric acid

  • Water

  • 10% Sodium hydroxide solution

  • Methylene chloride (for extraction)

  • Ethanol (for crystallization)

Procedure:

  • Salt Formation: In a flask, suspend 100.0 g of racemic dropropizine and 63.5 g of L-(+)-tartaric acid in 250 ml of water.

  • Heat the mixture with stirring until a clear solution is obtained.

  • Allow the solution to cool to room temperature and let it stand for 24 hours to allow for the precipitation of the this compound-L-tartrate salt.

  • Filter the precipitated salt. The solid should be recrystallized twice from water to achieve high optical purity.

  • Alkalization: Dissolve the recrystallized salt in water with gentle heating.

  • Adjust the pH of the solution to 11 with a 10% sodium hydroxide solution.

  • Extraction and Crystallization: Extract the aqueous solution three times with methylene chloride.

  • Dry the combined organic phases over anhydrous potassium carbonate.

  • Filter and concentrate the organic solution.

  • Dissolve the residue in absolute ethanol with gentle heating and then cool to room temperature to crystallize the this compound.

  • Filter and dry the white needle-like crystals to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates a generalized workflow for the synthesis of this compound via the asymmetric synthesis route.

Levodropropizine_Synthesis A N-Phenylpiperazine C Reaction Vessel A->C Reactant B (R)-(-)-3-chloro-1,2-propanediol B->C Reactant D Condensation Reaction C->D NaOH, H2O 15-60 °C E Crude this compound D->E Product Mixture F Purification (Recrystallization) E->F Crude Product G This compound F->G Purified Product

Caption: Asymmetric synthesis of this compound.

This comparative guide is intended to provide a foundational understanding of the various synthetic approaches to this compound. The choice of a particular route will depend on several factors, including the desired scale of production, cost of starting materials, and the required optical purity of the final product. Researchers are encouraged to consult the primary literature for more detailed experimental conditions and safety information.

References

Levodropropizine Versus Selective C-fiber Inhibitors: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antitussive efficacy of levodropropizine with that of selective C-fiber inhibitors. The information is compiled from preclinical and clinical studies to offer a comprehensive overview for researchers and professionals in drug development.

Mechanism of Action: A Peripheral Approach to Cough Suppression

The cough reflex is primarily initiated by the activation of sensory C-fibers in the airways.[1] this compound, a peripherally acting antitussive, is understood to exert its effect by inhibiting the activity of these C-fibers.[2][3][4] Animal studies suggest that this compound inhibits the release of sensory neuropeptides from C-fibers, thereby reducing the cough reflex.[5][6]

Selective C-fiber inhibitors represent a newer class of antitussive agents that target specific receptors on these nerve fibers. Notable examples include antagonists of the P2X3 receptor and the Transient Receptor Potential Vanilloid 1 (TRPV1), both of which are key channels involved in C-fiber activation and the subsequent triggering of the cough reflex.[7][8]

Comparative Efficacy Data

The following tables summarize quantitative data from preclinical and clinical studies on the efficacy of this compound and selective C-fiber inhibitors. It is important to note that the data are from separate studies with varying methodologies; therefore, direct comparisons should be made with caution.

Preclinical Efficacy Data
CompoundAnimal ModelTussive AgentDoseInhibition of Cough ResponseCitation
This compound Anesthetized CatsPhenylbiguanide (PBG)Intravenous~50% reduction in pulmonary C-fiber discharge[9][10]
Potassium Channel Openers (Pinacidil, Cromakalim) Guinea PigsCitric Acid (0.5 M)0.95 - 3.25 mg/kg (s.c.)Significant inhibition of coughing[11]
Clinical Efficacy Data
DrugConditionKey Efficacy EndpointResultsCitation
This compound Chronic CoughVentilatory response to hypercapniaNo significant effect compared to placebo, unlike dihydrocodeine which reduced it.[12]
This compound Chronic BronchitisCough FrequencyReduced by an average of 33-51% in responders.[13]
Gefapixant (P2X3 Antagonist) Refractory or Unexplained Chronic Cough24-hour cough frequencySignificant reduction compared to placebo at week 12 (18.5%) and week 24 (14.6%).[14]
SB-705498 (TRPV1 Antagonist) Refractory Chronic Cough24-hour objective cough frequencyNo significant improvement compared to placebo.[15]
XEN-D0501 (TRPV1 Antagonist) Refractory Chronic CoughAwake cough frequencyNo significant improvement compared to placebo.[16]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language.

C-Fiber Activation and Inhibition Pathways

G cluster_stimuli Tussive Stimuli cluster_receptors C-Fiber Receptors cluster_inhibitors Inhibitors Capsaicin Capsaicin TRPV1 TRPV1 Capsaicin->TRPV1 ATP ATP P2X3 P2X3 ATP->P2X3 Citric Acid Citric Acid Citric Acid->TRPV1 C-Fiber Terminal C-Fiber Terminal TRPV1->C-Fiber Terminal Depolarization P2X3->C-Fiber Terminal Depolarization TRPV1 Antagonists TRPV1 Antagonists TRPV1 Antagonists->TRPV1 P2X3 Antagonists P2X3 Antagonists P2X3 Antagonists->P2X3 This compound This compound Neuropeptide Release Neuropeptide Release This compound->Neuropeptide Release Inhibits Action Potential Action Potential C-Fiber Terminal->Action Potential Action Potential->Neuropeptide Release Cough Reflex Cough Reflex Neuropeptide Release->Cough Reflex

Caption: C-fiber activation by various stimuli and points of inhibition.

Preclinical Antitussive Efficacy Workflow

G Animal Model Animal Model Drug Administration Drug Administration Animal Model->Drug Administration Tussive Challenge Tussive Challenge Cough Assessment Cough Assessment Tussive Challenge->Cough Assessment Drug Administration->Tussive Challenge Data Analysis Data Analysis Cough Assessment->Data Analysis

References

Benchmarking Levodropropizine's safety profile against central antitussives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of experimental data reveals levodropropizine's superior safety and tolerability compared to centrally acting antitussives like codeine and dextromethorphan. This is primarily attributed to its peripheral mechanism of action, which avoids the central nervous system side effects commonly associated with traditional cough suppressants.

For researchers, scientists, and drug development professionals, understanding the distinct pharmacological profiles of antitussive agents is paramount. This guide provides a detailed comparison of this compound and central antitussives, supported by experimental data, to deliniate their safety profiles and underlying mechanisms.

Superior Safety and Tolerability of this compound

Clinical studies consistently demonstrate a significantly lower incidence of adverse events with this compound when compared to central antitussives. This is particularly evident in the reduction of central nervous system (CNS)-related side effects.

A meta-analysis of seven clinical studies involving 1,178 patients showed that this compound had statistically significant better overall efficacy in reducing cough intensity, frequency, and nighttime awakenings compared to central antitussives such as codeine, cloperastine, and dextromethorphan[1][2][3][4].

Adverse EventThis compoundCodeineDextromethorphanDihydrocodeine
Drowsiness/Somnolence 4.6% - 8%15.6%10.4%22%
Constipation Less Frequent11.1%Infrequent-
Headache Less Frequent11.1%Infrequent-
Nausea/Vomiting InfrequentCommonCommon-
Dizziness InfrequentCommonCommon-
Overall Adverse Events 3.6% - 14.0%44.4%12.1%Similar to this compound (but higher somnolence)

Table 1: Comparative Incidence of Common Adverse Events. Data compiled from multiple clinical trials and meta-analyses[5][6][7][8].

In a randomized, open-label comparative trial, treatment-related adverse events were significantly more frequent in the codeine group (44.4%) compared to the this compound group (14.0%)[5][6][8]. The most common side effects reported with codeine were drowsiness (15.6%), headache (11.1%), and constipation (11.1%)[5][8]. Another study comparing this compound to dihydrocodeine in patients with lung cancer found that while the overall number of adverse events was similar, the incidence of somnolence was significantly lower in the this compound group (8%) compared to the dihydrocodeine group (22%)[7]. Similarly, a double-blind clinical trial comparing this compound with dextromethorphan reported a significantly higher number of patients with adverse events in the dextromethorphan group (12.1%) versus the this compound group (3.6%), with somnolence being twice as frequent with dextromethorphan (10.4% vs 4.6%)[9].

Differentiated Mechanisms of Action

The marked difference in safety profiles stems from the distinct mechanisms of action of this compound and central antitussives.

This compound: A Peripherally Acting Agent

This compound exerts its antitussive effect primarily in the periphery, targeting the sensory C-fibers in the airways. It is believed to inhibit the release of sensory neuropeptides, such as Substance P, which are involved in the cough reflex. This peripheral action avoids direct interaction with the central nervous system, thereby minimizing CNS-related side effects.

Levodropropizine_Mechanism cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System Irritant Irritant C_Fiber Sensory C-Fiber Irritant->C_Fiber Activates Cough_Center Cough Center (Brainstem) C_Fiber->Cough_Center Afferent Signal Cough_Response Cough Cough_Center->Cough_Response Efferent Signal This compound This compound This compound->C_Fiber Inhibits Neuropeptide Release Central_Antitussive_Mechanism cluster_airway Airway Lumen cluster_epithelium Airway Epithelium cluster_cns Central Nervous System Irritant Irritant Sensory_Nerve Sensory Nerve Irritant->Sensory_Nerve Activates Cough_Center Cough Center (Brainstem) Sensory_Nerve->Cough_Center Afferent Signal Cough_Response Cough Cough_Center->Cough_Response Efferent Signal Opioid_Receptor μ-Opioid Receptor Opioid_Receptor->Cough_Center Inhibits NMDA_Receptor NMDA Receptor NMDA_Receptor->Cough_Center Inhibits Central_Antitussives Central Antitussives (Codeine, Dextromethorphan) Central_Antitussives->Opioid_Receptor Binds to Central_Antitussives->NMDA_Receptor Binds to Citric_Acid_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_outcome Outcome Animal Guinea Pig Chamber Whole-Body Plethysmograph Animal->Chamber Nebulizer Citric Acid Aerosol Generator Nebulizer->Chamber Acclimatization Acclimatization Drug_Admin Administer Test Compound or Vehicle Acclimatization->Drug_Admin Challenge Citric Acid Challenge Drug_Admin->Challenge Recording Record Coughs Challenge->Recording Analysis Data Analysis Recording->Analysis Efficacy Determine Antitussive Efficacy (% Inhibition) Analysis->Efficacy CO2_Rebreathing_Workflow Start Start Drug_Admin Administer Drug (this compound, Central Antitussive, or Placebo) Start->Drug_Admin Rebreathing CO2 Rebreathing (e.g., 7% CO2 for 5 min) Drug_Admin->Rebreathing Monitoring Monitor Ventilatory Parameters (Minute Ventilation, Tidal Volume, etc.) Rebreathing->Monitoring Analysis Analyze Ventilatory Response to Increased CO2 Monitoring->Analysis Outcome Determine Effect on Central Respiratory Drive Analysis->Outcome End End Outcome->End

References

Safety Operating Guide

Safeguarding Research and the Environment: Proper Disposal of Levodropropizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the integrity of scientific discovery extends to the responsible management of chemical compounds. Levodropropizine, a peripherally acting antitussive agent, requires meticulous handling not only in its application but also in its disposal to ensure the safety of personnel and the preservation of the environment. Adherence to proper disposal protocols is a critical component of laboratory safety and regulatory compliance.

Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including this compound, is governed by a multi-tiered regulatory landscape. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] Additionally, the Drug Enforcement Administration (DEA) regulates the disposal of controlled substances; however, this compound is not classified as a controlled substance.[3] Many states have their own, often more stringent, regulations for pharmaceutical waste disposal.[1]

A key aspect of these regulations is the prohibition of discharging pharmaceutical waste into sewer systems, a practice that can lead to the contamination of water supplies.[4] The EPA's Management Standards for Hazardous Waste Pharmaceuticals, often referred to as Subpart P, explicitly bans the sewering of hazardous waste pharmaceuticals by healthcare facilities.[5]

While this compound is not specifically listed as a P- or U-listed hazardous waste under RCRA, some safety data sheets (SDS) classify it as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[5] This indicates that the compound poses an environmental hazard and should be managed accordingly to prevent its release into the ecosystem. Therefore, treating this compound as a hazardous waste is a prudent and compliant approach.

Quantitative Data Summary

The following table summarizes available toxicological data for this compound. This information underscores the importance of preventing environmental release.

ParameterValueSpecies
Acute Oral Toxicity (LD50)> 300 – ≤ 2000 mg/kg (estimated value)Rat
Aquatic ToxicityAcute aquatic toxicity (Category 1)Not specified
Chronic aquatic toxicity (Category 1)Not specified

Data sourced from various Safety Data Sheets.

Experimental Protocols

While detailed experimental protocols for the toxicological studies of this compound are not publicly available, the methodologies would have followed established guidelines for assessing acute toxicity and environmental hazards.

Acute Oral Toxicity (as per OECD Guideline 423): This study would typically involve the administration of this compound to a group of fasted rodents at one of a series of defined dose levels. The animals are then observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 value is then estimated based on the observed outcomes.

Aquatic Toxicity (as per OECD Guidelines 202 and 203): To determine the impact on aquatic life, standardized tests would be conducted on species such as Daphnia (for invertebrates) and zebrafish or rainbow trout (for fish). These organisms are exposed to varying concentrations of this compound in a controlled environment. The concentration that is lethal to 50% of the test population (LC50) over a specified time (e.g., 96 hours for fish) is determined. Chronic toxicity studies would assess the long-term effects on reproduction and growth.

Step-by-Step Disposal Procedures for this compound

The following protocol outlines the recommended steps for the proper disposal of this compound in a laboratory setting. This procedure is designed to be compliant with general hazardous waste regulations and the specific guidance provided in the substance's Safety Data Sheet (SDS).

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]

  • Work in a well-ventilated area, such as under a fume hood, to avoid inhalation of any dust or aerosols.[4]

2. Waste Segregation and Collection:

  • Do not mix this compound waste with non-hazardous laboratory trash.

  • Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be made of a material compatible with the chemical.

  • This includes unused or expired this compound, contaminated materials (e.g., weighing boats, pipette tips), and personal protective equipment that has come into direct contact with the compound.

3. Prohibition of Sewer Disposal:

  • Under no circumstances should this compound be disposed of down the drain or in any sewer system.[4] This is to prevent contamination of waterways, as the substance is toxic to aquatic life.[5]

4. On-Site Treatment (if applicable and permissible):

  • Some SDSs suggest that the material can be dissolved or mixed with a combustible solvent.[6] This should only be done if your facility's hazardous waste management plan and local regulations permit it, and it is intended to prepare the waste for incineration.

5. Licensed Waste Disposal:

  • The primary and recommended method for the final disposal of this compound is through a licensed chemical destruction plant or a permitted hazardous waste incinerator equipped with an afterburner and scrubber.[3][4]

  • Arrange for the collection of the segregated this compound waste by a licensed professional waste disposal service.[3]

6. Disposal of Contaminated Packaging:

  • Empty containers that held this compound should be triple-rinsed with a suitable solvent.[4] The rinsate should be collected and disposed of as hazardous waste.

  • After rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill or as directed by your institution's waste management guidelines.[4] Combustible packaging materials may be incinerated.[4]

7. Documentation:

  • Maintain accurate records of the amount of this compound waste generated and the date of its transfer to the licensed waste disposal company. This documentation is crucial for regulatory compliance.

Mandatory Visualizations

To further clarify the procedural and pharmacological aspects of this compound, the following diagrams have been generated.

Levodropropizine_Disposal_Workflow cluster_packaging Packaging Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate into a Labeled, Sealed Hazardous Waste Container ppe->segregate no_sewer Prohibited: Do Not Dispose in Sewer/Drain segregate->no_sewer licensed_disposal Arrange for Pickup by a Licensed Waste Disposal Service segregate->licensed_disposal incineration Controlled Incineration with Flue Gas Scrubbing licensed_disposal->incineration documentation Maintain Disposal Records incineration->documentation packaging Triple-Rinse Contaminated Packaging rinsate Collect Rinsate as Hazardous Waste packaging->rinsate final_packaging_disposal Dispose of Punctured Packaging as per Institutional Guidelines packaging->final_packaging_disposal rinsate->segregate

Caption: A workflow diagram illustrating the step-by-step process for the proper disposal of this compound waste.

Levodropropizine_Signaling_Pathway stimulus Cough Stimulus (e.g., irritant) c_fibers Sensory C-Fibers in Airway stimulus->c_fibers neuropeptide_release Release of Neuropeptides (e.g., Substance P) c_fibers->neuropeptide_release cough_reflex Activation of Cough Reflex neuropeptide_release->cough_reflex This compound This compound inhibition Inhibition This compound->inhibition inhibition->neuropeptide_release Blocks

Caption: A simplified diagram of the pharmacological action of this compound in inhibiting the cough reflex.

References

Essential Safety and Logistics for Handling Levodropropizine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Levodropropizine is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to minimize risk and ensure a secure laboratory environment.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following PPE is recommended based on safety data sheets.

Summary of Recommended Personal Protective Equipment

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1][2]Protects against splashes, dust, and aerosols, preventing eye irritation or serious eye damage.[3]
Hand Protection Wear impervious, chemical-resistant gloves. Gloves must be inspected prior to use and disposed of properly after use.[1][4]Prevents direct skin contact, which can cause skin irritation.[3]
Skin and Body Protection Wear impervious clothing. For significant exposure risk, fire/flame resistant clothing may be necessary.[1][3][5]Provides a barrier against skin contact with the chemical.
Respiratory Protection Use a suitable respirator if exposure limits are exceeded, if irritation is experienced, or when handling the powder and generating dust.[2][3][4] For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[4]Protects against inhalation of dust or aerosols, which may cause respiratory irritation.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to use is essential for laboratory safety.

Step-by-Step Handling Protocol

  • Preparation and Engineering Controls :

    • Work in a well-ventilated area. Both local exhaust and general room ventilation are recommended.[6]

    • Ensure a safety shower and eye wash station are readily accessible.[3][5]

    • Avoid the formation of dust and aerosols.[1][5]

  • Donning PPE :

    • Before handling, put on all required PPE as detailed in the table above.

  • Handling the Substance :

    • Avoid contact with skin, eyes, and clothing.[5][6]

    • Do not eat, drink, or smoke in the handling area.[1][6][7]

    • Use non-sparking tools to prevent ignition.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][6]

    • Keep away from incompatible materials and foodstuff containers.[1]

  • After Handling :

    • Wash hands thoroughly after handling.[1][3]

    • Remove and properly dispose of contaminated clothing.[1]

Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Disposal Procedures

  • Chemical Waste :

    • Dispose of contents and container in accordance with local, regional, and national regulations.[7]

    • Surplus and non-recyclable solutions should be offered to a licensed disposal company.[4]

    • One recommended method is to burn the substance in a chemical incinerator equipped with an afterburner and scrubber.[4]

  • Contaminated Packaging :

    • Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[1]

    • Alternatively, packaging can be punctured to render it unusable and then disposed of in a sanitary landfill.[1]

  • Spills :

    • In case of a spill, evacuate the area and ensure adequate ventilation.[4]

    • Use personal protective equipment during cleanup.[4]

    • Collect the spilled material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

    • Prevent the chemical from entering drains or the environment.[1][6]

Quantitative Safety Data

The following table summarizes the available quantitative toxicological data for this compound. It should be noted that occupational exposure limits have not been established.

Data Point Value Species Reference
LD50 Oral > 300 – ≤ 2000 mg/kg (estimated value)Rat[6]

No occupational exposure limit values have been established for this compound.[3][5]

Experimental Protocols

The provided safety data sheets do not contain detailed experimental protocols for the cited toxicological studies. This information is typically found in the original research publications and is beyond the scope of a standard safety and handling guide.

Visual Workflow for Handling this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_cleanup Post-Handling prep_area Prepare Well-Ventilated Area check_safety_equipment Check Safety Shower & Eyewash prep_area->check_safety_equipment don_ppe Don Appropriate PPE check_safety_equipment->don_ppe handle_substance Handle this compound don_ppe->handle_substance avoid_dust Avoid Dust/Aerosol Formation handle_substance->avoid_dust no_eat_drink No Eating, Drinking, or Smoking handle_substance->no_eat_drink store_properly Store in Tightly Closed Container handle_substance->store_properly dispose_waste Dispose of Chemical Waste handle_substance->dispose_waste store_properly->handle_substance For subsequent use dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands decontaminate_area Decontaminate Work Area wash_hands->decontaminate_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Levodropropizine
Reactant of Route 2
Reactant of Route 2
Levodropropizine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.